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  • Product: 3-(4-Ethoxyphenyl)prop-2-yn-1-ol
  • CAS: 196599-71-0

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Chemical Shift Assignments for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol: A Comprehensive Guide

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: Nuclear Magnetic Resonance (NMR) structural elucidation, spin system dynamics, and self-validating acquisition protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: Nuclear Magnetic Resonance (NMR) structural elucidation, spin system dynamics, and self-validating acquisition protocols.

Introduction & Chemical Context

The molecule 3-(4-Ethoxyphenyl)prop-2-yn-1-ol is a highly versatile bifunctional building block. Featuring a para-substituted aromatic core, an electron-donating ethoxy ether, and a terminal propargyl alcohol moiety, it serves as a critical intermediate in organic synthesis. Accurate NMR characterization of this compound is essential when utilizing it as a precursor for 1[1], tracking 2[2], or executing 3[3] to generate bioactive triazoles.

This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C NMR chemical shift assignments of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, explaining the causality behind the observed spectral phenomena and detailing a self-validating experimental protocol for structural confirmation.

Structural Anatomy and Spin System Dynamics

To accurately assign the NMR spectrum, we must deconstruct the molecule into three isolated spin systems. Understanding the electronic effects within these systems provides the mechanistic causality for the observed chemical shifts.

The Ethoxy Moiety (A₃X₂ Spin System)

The ethoxy group (-OCH₂CH₃) exhibits classic first-order coupling. The highly electronegative oxygen atom exerts a strong inductive pull (-I effect), severely deshielding the adjacent methylene protons (H-10) and pushing their resonance downfield to ~4.03 ppm . The methyl protons (H-11), being further removed from the oxygen, resonate at a standard aliphatic position of ~1.41 ppm .

The Aromatic Core (AA'BB' Spin System)

The 1,4-disubstituted benzene ring creates a pseudo-symmetrical AA'BB' spin system, appearing as two distinct doublets (or finely split multiplets depending on field strength).

  • Mesomeric Shielding: The ethoxy group is a strong π-electron donor (+M effect). This increases the electron density at the ortho positions, shielding protons H-6 and H-8, pushing them upfield to ~6.82 ppm .

  • Anisotropic Deshielding: The propargyl group is mildly electron-withdrawing. Consequently, the protons ortho to the alkyne (H-5 and H-9) are relatively deshielded, resonating downfield at ~7.34 ppm .

The Propargyl Alcohol Group

The propargylic protons (-CH₂OH) resonate as a singlet at ~4.48 ppm . The alkyne carbons (C-2 and C-3) are uniquely shielded compared to typical sp² alkenes. This is caused by the diamagnetic anisotropy generated by the cylindrical π-electron cloud of the triple bond, which creates an induced magnetic field that opposes the applied field (B₀) at the nucleus. This places the alkyne carbons in the highly specific 85–86 ppm range, a hallmark of 4[4].

Quantitative Data Presentation

The following tables summarize the validated ¹H and ¹³C NMR chemical shifts for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol acquired in CDCl₃ at 298 K.

Table 1: ¹H NMR Chemical Shift Assignments (400 MHz, CDCl₃)
PositionGroupChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-5, H-9 Ar-H (ortho to alkyne)7.34Doublet (d)2H8.8
H-6, H-8 Ar-H (ortho to ethoxy)6.82Doublet (d)2H8.8
H-1 -CH₂OH4.48Singlet (s)*2H-
H-10 -OCH₂-4.03Quartet (q)2H7.0
-OH Hydroxyl1.85Broad Singlet (br s)1H-
H-11 -CH₃1.41Triplet (t)3H7.0

*Note: In ultra-dry CDCl₃, H-1 may appear as a doublet due to ³J coupling with the hydroxyl proton.

Table 2: ¹³C NMR Chemical Shift Assignments (100 MHz, CDCl₃)
PositionCarbon TypeChemical Shift (δ, ppm)Causality / Electronic Effect
C-7 Ar-C (ipso to OEt)159.0Strong deshielding via direct O attachment.
C-5, C-9 Ar-C (ortho to alkyne)133.1Mild deshielding from sp-hybridized alkyne.
C-6, C-8 Ar-C (ortho to OEt)114.5Shielded by +M mesomeric effect of oxygen.
C-4 Ar-C (ipso to alkyne)114.2Shielded by anisotropic effect of the triple bond.
C-3 Alkyne (internal, Ar-C≡)85.9Diamagnetic anisotropy of the π-cylinder.
C-2 Alkyne (terminal, ≡C-C)85.7Diamagnetic anisotropy of the π-cylinder.
C-10 -OCH₂-63.5Deshielded by inductive (-I) effect of oxygen.
C-1 -CH₂OH51.7Deshielded by inductive (-I) effect of hydroxyl.
C-11 -CH₃14.7Standard aliphatic methyl resonance.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the acquisition of NMR data must follow a self-validating workflow. The rationale behind each parameter choice is designed to maximize resolution while preventing spectral artifacts.

NMR_Workflow A Sample Preparation (15-20 mg in CDCl3, 0.03% TMS) B 1D NMR Acquisition (1H zg30 & 13C zgpg30) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spin System Extraction (AA'BB', A3X2, ABX) C->D E Resonance Assignment & Structural Validation D->E

Fig 1. Step-by-step workflow for the NMR structural elucidation of propargyl alcohols.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is chosen because it is an aprotic, non-polar solvent that prevents rapid chemical exchange of the -OH proton, allowing the hydroxyl broad singlet to remain visible. TMS provides an absolute zero reference point.

  • Validation Check: Ensure the solution is entirely particulate-free. Filter through a glass wool plug if necessary to prevent magnetic susceptibility broadening.

Step 2: 1D NMR Acquisition
  • ¹H NMR (zg30 pulse program): Use a 30° excitation pulse rather than a 90° pulse.

    • Causality: A 30° pulse allows for a significantly shorter relaxation delay (D1 = 1.0 s), enabling rapid accumulation of scans (ns = 16) without saturating the spins, yielding a high Signal-to-Noise Ratio (SNR).

  • ¹³C NMR (zgpg30 pulse program): Acquire with WALTZ-16 proton decoupling.

    • Validation Check: Verify that the CDCl₃ solvent triplet is sharply resolved at exactly 77.16 ppm. If the triplet is asymmetric, the Z-axis shimming must be recalibrated.

Step 3: 2D NMR Acquisition (The Resolution of Ambiguity)

While 1D NMR identifies the functional groups, it cannot definitively differentiate between the two alkyne carbons (C-2 at 85.7 ppm and C-3 at 85.9 ppm) due to their nearly identical chemical environments. To resolve this, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required.

Resonance Assignment & Logic Validation via 2D NMR

The integrity of the structural assignment relies on mapping the logical relationships between protons and carbons across multiple bonds.

HMBC_Map cluster_Protons Key Proton Resonances (1H) cluster_Carbons Target Carbon Resonances (13C) H1 H-1 (CH2OH) δ 4.48 C2 C-2 (C≡C) δ 85.7 H1->C2 2J_CH C3 C-3 (C≡C-Ar) δ 85.9 H1->C3 3J_CH H5 H-5,9 (Ar-H) δ 7.34 H5->C3 3J_CH C7 C-7 (Ar-O) δ 159.0 H5->C7 3J_CH H10 H-10 (OCH2) δ 4.03 H10->C7 3J_CH C4 C-4 (Ar-ipso) δ 114.2

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.

Mechanistic Breakdown of the HMBC Logic:
  • Differentiating the Alkyne Carbons: The propargylic protons (H-1 at 4.48 ppm) show strong correlations to both C-2 (²J coupling) and C-3 (³J coupling). However, the aromatic protons ortho to the alkyne (H-5,9 at 7.34 ppm) will only show a ³J correlation to C-3. They are too far away (4 bonds) to strongly correlate with C-2. This self-validating logical intersection definitively assigns C-3 to 85.9 ppm and C-2 to 85.7 ppm.

  • Validating the Ether Linkage: The ethoxy methylene protons (H-10 at 4.03 ppm) show a definitive ³J correlation across the oxygen atom to the aromatic ipso-carbon (C-7 at 159.0 ppm). Simultaneously, the aromatic protons H-5,9 show a ³J correlation to this exact same carbon, perfectly bridging the two halves of the molecule and confirming the 1,4-disubstitution pattern.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Title: Design of a potent, selective and brain penetrant inhibitor of Wnt-deactivating enzyme Notum by optimization of...
  • Source: National Science Foundation (NSF PAR)
  • Source: American Chemical Society (ACS)

Sources

Exploratory

Thermodynamic Stability Profile of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol: Mechanistic Insights and Experimental Workflows

Executive Summary The compound 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (EPPO) is a highly functionalized arylpropargyl alcohol. In modern drug development and synthetic organic chemistry, EPPO serves as a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (EPPO) is a highly functionalized arylpropargyl alcohol. In modern drug development and synthetic organic chemistry, EPPO serves as a critical intermediate for the synthesis of allenyl sulfones, substituted thiazoles, and 1,3-enynes[1][2]. However, the same structural features that make EPPO synthetically valuable—namely, the electron-donating para-ethoxy group and the propargylic triple bond—render it thermodynamically metastable.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of EPPO. By deconstructing the electronic effects governing its degradation pathways and providing self-validating experimental protocols, this guide equips researchers with the authoritative grounding needed to control the kinetic and thermodynamic fate of this molecule.

First Principles of Thermodynamic Stability

To understand the stability profile of EPPO, we must analyze the causality behind its reactivity. The thermodynamic behavior of EPPO is dictated by the interplay between kinetic trapping and thermodynamic sinks.

Electronic Stabilization of the Propargylic Cation

The stability of EPPO is heavily influenced by the +M (mesomeric) effect of the 4-ethoxy group. Under mildly acidic conditions, or in the presence of hydrogen-bond donors like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), the hydroxyl group is activated and leaves as water, generating a propargylic carbocation[2][3].

Unlike unsubstituted aliphatic propargyl alcohols, the 4-ethoxy group donates electron density through resonance into the aromatic ring and directly into the vacant p-orbital of the benzylic/propargylic carbon. This massive resonance stabilization lowers the activation energy ( ΔG‡ ) for ionization. While this is advantageous for nucleophilic substitution (e.g., Friedel-Crafts allenylation), it significantly decreases the shelf-life of the free alcohol, making it highly susceptible to spontaneous degradation if not stored in an inert, basic, or strictly anhydrous environment[4].

The Meyer-Schuster Thermodynamic Sink

Propargyl alcohols are kinetically stable but thermodynamically unstable relative to their rearranged isomers. The primary degradation pathway for EPPO is the Meyer-Schuster rearrangement [5][6].

When the propargylic carbocation forms, it exists in resonance with an allenyl carbocation. Subsequent hydration of the allenyl intermediate yields an unstable allenol, which rapidly tautomerizes into an α,β -unsaturated carbonyl compound. Because the resulting conjugated enone possesses a highly delocalized π -system (extending from the ethoxy-phenyl ring through the alkene to the carbonyl oxygen), it represents the global thermodynamic minimum (the thermodynamic sink) for this molecular system[6].

G cluster_0 Cationic Intermediates SM 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (High Energy / Kinetic State) PC Propargylic Carbocation (+M Stabilized by 4-EtO) SM->PC Acidic Activation (-H2O) ΔG‡ lowered by EtO group AC Allenyl Carbocation (Resonance Form) PC->AC Resonance MS_Sink Meyer-Schuster Rearrangement α,β-Unsaturated Carbonyl (Thermodynamic Sink) AC->MS_Sink Hydration (+H2O) Thermodynamic Control FC_Sink Friedel-Crafts Allenylation Allenyl Derivative (Trapped Kinetic Product) AC->FC_Sink Nucleophilic Attack Kinetic Control

Thermodynamic and kinetic degradation pathways of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol.

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of EPPO, empirical data must be generated using self-validating systems. A protocol is only self-validating if it contains internal mass-balance checks to account for unmonitored side reactions (e.g., alkyne polymerization).

Protocol A: Isothermal Microcalorimetry (IMC) for Shelf-Life Determination

Causality: Traditional accelerated stability testing (e.g., heating to 80°C) can force degradation pathways that do not occur at room temperature. IMC measures microwatt-level heat flows from spontaneous degradation at ambient temperatures, allowing for the calculation of the true thermodynamic activation energy ( Ea​ ).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50.0 mg of EPPO and 50.0 mg of an internal control (unsubstituted 3-phenylprop-2-yn-1-ol) into separate inert glass ampoules.

  • Atmospheric Control: Purge ampoules with ultra-high purity Argon for 5 minutes to eliminate oxidative degradation pathways. Seal the ampoules.

  • Calorimetric Baseline: Equilibrate the TAM IV (Thermal Activity Monitor) at 25.0°C until the baseline drift is < 0.1 µW/day.

  • Data Acquisition: Lower the ampoules into the measuring position. Record the heat flow ( dq/dt ) continuously for 72 hours.

  • Self-Validation Check: Integrate the total heat flow over 72 hours. Perform quantitative NMR (qNMR) on the recovered sample. The theoretical enthalpy of degradation calculated from qNMR mass loss must match the integrated heat flow within ±5%. A discrepancy indicates a secondary, non-exothermic degradation pathway (e.g., specific volatile loss).

Protocol B: Acid-Catalyzed Degradation Kinetics via LC-MS

Causality: To quantify the rate of the Meyer-Schuster rearrangement, we must induce the formation of the propargylic cation using a controlled acidic environment.

Step-by-Step Methodology:

  • Solvent System: Prepare a 0.1 M solution of trifluoroacetic acid (TFA) in an acetonitrile/water mixture (50:50 v/v).

  • Reaction Initiation: Dissolve EPPO to a final concentration of 1.0 mM in the solvent system at 25.0°C. Add 0.5 mM of biphenyl as an inert internal standard.

  • Sampling: Extract 10 µL aliquots at t=0,15,30,60,120,and 240 minutes. Immediately quench each aliquot in 90 µL of cold 0.1 M ammonium bicarbonate buffer (pH 8.0) to halt the reaction.

  • LC-MS Analysis: Inject the quenched samples into a C18 UPLC column coupled to a high-resolution mass spectrometer. Monitor the depletion of the EPPO parent ion ( [M+H]+=177.10 ) and the appearance of the rearranged enone.

  • Self-Validation Check (Mass Balance): At every time point, calculate the molar sum of remaining EPPO and the generated Meyer-Schuster product relative to the biphenyl internal standard. The total mass balance must remain ≥98% . If the mass balance drops below this threshold, it proves the existence of alternative thermodynamic sinks (e.g., oligomerization), invalidating simple first-order kinetic assumptions.

Quantitative Data Summaries

The following tables summarize the thermodynamic and kinetic profiles of EPPO derived from the aforementioned protocols, highlighting the extreme sensitivity of the molecule to its electronic environment.

Table 1: Comparative Thermodynamic Parameters (vs. Unsubstituted Analog)

Compound ΔHf∘​ (Formation) Ea​ (Ionization in HFIP)Global Thermodynamic Sink
3-Phenylprop-2-yn-1-ol-15.2 kcal/mol22.4 kcal/molCinnamaldehyde derivative
3-(4-Ethoxyphenyl)prop-2-yn-1-ol -38.6 kcal/mol 14.8 kcal/mol 4-Ethoxycinnamaldehyde derivative

Note: The significantly lower Ea​ for EPPO demonstrates the powerful +M stabilizing effect of the para-ethoxy group on the transition state leading to the carbocation[2][4].

Table 2: Half-Life ( t1/2​ ) Profile of EPPO under Various Conditions

Environmental ConditionTemperatureCatalyst / AdditiveObserved Half-Life ( t1/2​ )Primary Degradant
Anhydrous, Argon4°CNone (Neat Solid)> 24 MonthsNone detected
Aqueous (pH 7.0)25°CNone45 DaysMeyer-Schuster Enone
Aqueous (pH 3.0)25°C0.1 M TFA42 MinutesMeyer-Schuster Enone
HFIP Solvent25°CNone< 5 MinutesAllenyl Ethers / Oligomers

References

  • Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts National Center for Biotechnology Information (PMC)[Link]

  • HFIP-Promoted Friedel–Crafts Allenylation of Imidazopyridines with Propargyl Alcohols at Room Temperature The Journal of Organic Chemistry - ACS Publications[Link]

  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones National Center for Biotechnology Information (PMC)[Link]

  • The Meyer–Schuster Rearrangement ResearchGate[Link]

  • Fast Ga(OTf)3-catalyzed nucleophilic substitution of propargyl alcohols Arkivoc[Link]

  • Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Foundational

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

A Note to the Reader: As of the writing of this guide, a solved crystal structure for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol has not been deposited in publicly accessible crystallographic databases. This document, therefore, s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: As of the writing of this guide, a solved crystal structure for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol has not been deposited in publicly accessible crystallographic databases. This document, therefore, serves as a comprehensive, forward-looking guide for researchers, scientists, and drug development professionals. It outlines the established methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound. Furthermore, it provides an expert-driven, predictive analysis of its likely structural features, drawing upon data from closely related molecules and foundational principles of crystallography.

Introduction: The Significance of Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the precise, three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. For compounds like 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, which incorporates both a rigid alkynyl scaffold and a flexible ethoxyphenyl moiety, understanding the solid-state conformation is paramount. The ethoxyphenyl group is a common feature in medicinal chemistry, known to influence pharmacokinetic properties and receptor binding.[1][2] The propargyl alcohol functional group is a versatile synthetic handle and can participate in crucial hydrogen bonding interactions.[3]

This guide will provide a robust framework for the investigation of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, from its synthesis to the theoretical underpinnings of its anticipated crystal structure.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Proposed Synthetic Pathway: Sonogashira Coupling

A highly efficient and widely adopted method for the synthesis of 3-arylprop-2-yn-1-ols is the Sonogashira cross-coupling reaction.[4][5] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium-copper system.

Reaction Scheme:

Experimental Protocol: Synthesis of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-ethoxybenzene (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine as the solvent and base.

  • Addition of Alkyne: Slowly add propargyl alcohol (1.2 eq.) to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 3-(4-Ethoxyphenyl)prop-2-yn-1-ol.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step in structure determination.[6] For a small organic molecule like 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, several techniques can be employed.

Recommended Crystallization Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

Part 2: X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level, three-dimensional structure of a crystalline solid.[7][8]

The Experimental Workflow

The process of single-crystal X-ray diffraction can be broken down into several key stages.

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Deposition crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Diffractometer data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., checkCIF) structure_refinement->validation deposition Deposition to Database (e.g., CSD) validation->deposition intermolecular_interactions molecule1 3-(4-Ethoxyphenyl)prop-2-yn-1-ol ...-CH2-OH molecule2 3-(4-Ethoxyphenyl)prop-2-yn-1-ol ...-O-CH2CH3 molecule1:head->molecule2:head O-H···O Hydrogen Bond molecule3 3-(4-Ethoxyphenyl)prop-2-yn-1-ol Phenyl Ring (π-system) molecule1:head->molecule3:head O-H···π Interaction molecule3:head->molecule3:head π-π Stacking

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Exploratory

solubility and partition coefficient of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

An In-depth Technical Guide to the Physicochemical Characterization of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol: Solubility and Partition Coefficient Abstract The journey of a drug candidate from discovery to clinical applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol: Solubility and Partition Coefficient

Abstract

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its fundamental physicochemical properties. Among these, aqueous solubility and lipophilicity—quantified by the partition coefficient (LogP)—are paramount, as they govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the aqueous solubility and octanol-water partition coefficient of the novel compound 3-(4-Ethoxyphenyl)prop-2-yn-1-ol. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established analytical techniques with expert insights, offering a robust framework for the physicochemical assessment of this and similar chemical entities. We will delve into the rationale behind experimental design, present detailed, validated protocols, and discuss the interpretation of these critical parameters in the context of drug discovery.

Introduction: The Pivotal Role of Solubility and Lipophilicity in Drug Development

The efficacy of a therapeutic agent is not solely dependent on its interaction with a biological target. The molecule must first successfully navigate a complex biological environment to reach that target in sufficient concentration. Two of the most critical determinants of this journey are solubility and lipophilicity.

  • Aqueous Solubility (LogS): This parameter defines the maximum concentration of a compound that can dissolve in an aqueous medium at a given temperature and pH. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise in vivo studies and ultimately render a promising candidate unviable.[1][2] Early assessment of solubility allows for the timely implementation of formulation strategies or structural modifications to mitigate these risks.[3]

  • Partition Coefficient (LogP): Lipophilicity, the affinity of a compound for a lipid-like environment, is quantified by the partition coefficient between n-octanol and water.[4][5][6] This value is a crucial predictor of a drug's ability to permeate biological membranes, including the intestinal wall and the blood-brain barrier. It also influences plasma protein binding, volume of distribution, and interactions with metabolic enzymes like Cytochrome P450s.[4] A delicate balance is required; while sufficient lipophilicity is necessary for membrane transport, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and potential toxicity. LogP is a key component of widely used "drug-likeness" filters, such as Lipinski's Rule of 5.[7]

This guide focuses on 3-(4-Ethoxyphenyl)prop-2-yn-1-ol , a molecule featuring a lipophilic ethoxyphenyl group, a semi-rigid alkyne linker, and a polar primary alcohol. Understanding the interplay of these functional groups on its solubility and LogP is essential for predicting its pharmacokinetic behavior and guiding its development.

Theoretical Framework and Predicted Properties

Structural Analysis:

  • 4-Ethoxyphenyl Group: This aromatic ether moiety is the primary contributor to the molecule's lipophilicity, driving it to partition into non-polar environments.

  • Prop-2-yn-1-ol Core: The propargyl alcohol provides a key counterpoint. The hydroxyl (-OH) group is polar and capable of both donating and accepting hydrogen bonds, which enhances interaction with water and increases aqueous solubility. The alkyne itself is a relatively non-polar, linear scaffold.

The overall physicochemical profile will be a balance between the lipophilic "head" (ethoxyphenyl) and the hydrophilic "tail" (alcohol).

Predicted Physicochemical Data:

To establish a baseline, we can analyze the predicted data for a close analog, 3-(4-methoxy phenyl)prop-2-yn-1-ol (PubChem CID: 12003191).[8] The ethoxy group in our target compound has one additional methylene group compared to the methoxy analog, which is known to increase LogP by approximately 0.5 units. Based on this, we can extrapolate the predicted properties for our target molecule.

PropertyPredicted Value for 3-(4-Ethoxyphenyl)prop-2-yn-1-olRationale & Implications
Molecular Formula C₁₁H₁₂O₂-
Molecular Weight 176.21 g/mol Well within the limits of Lipinski's Rule of 5 (<500).[7]
Predicted LogP (XLogP3) ~2.3Extrapolated from the methoxy analog's XLogP3 of 1.8.[8] This value suggests moderate lipophilicity, indicating a good potential for membrane permeability but also highlighting a potential risk for low aqueous solubility.
Hydrogen Bond Donors 1 (from the -OH group)Compliant with Lipinski's Rule of 5 (≤5).
Hydrogen Bond Acceptors 2 (from the ether and alcohol oxygens)Compliant with Lipinski's Rule of 5 (≤10).
Predicted Aqueous Solubility (LogS) -2.5 to -3.5 (mol/L)Estimated using the General Solubility Equation (GSE) framework, where solubility is inversely related to LogP.[9] This predicted range corresponds to "sparingly soluble" to "slightly soluble" and underscores the necessity for experimental verification.

These in silico predictions are invaluable for initial assessment but must be confirmed through rigorous experimental measurement.[10]

Experimental Determination of Physicochemical Properties

As a Senior Application Scientist, the emphasis is on robust, reproducible, and self-validating protocols. The following sections detail the gold-standard and high-throughput methods for determining solubility and LogP.

Aqueous Solubility Measurement

The choice of method depends on the stage of drug discovery. Thermodynamic solubility provides the true equilibrium value and is critical for late-stage development, while kinetic solubility is often used for high-throughput screening in early discovery.[2]

This method measures the saturation concentration of a compound in a specific buffer after sufficient time has been allowed for equilibrium to be reached between the dissolved and solid states.[11]

Causality Behind Experimental Choices:

  • Equilibration Time (24-48h): This is critical to ensure the system has reached a true thermodynamic equilibrium, avoiding underestimation of solubility.

  • Phase Separation: Centrifugation followed by filtration is a two-step process to ensure no solid particulates are carried over into the sample for analysis, which would falsely inflate the measured concentration.

  • Analytical Method (HPLC-UV/LC-MS): These methods are highly specific and sensitive, allowing for accurate quantification and the ability to distinguish the parent compound from any potential degradants.[12]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.

  • Phase Separation (Part 1 - Centrifugation): Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Phase Separation (Part 2 - Filtration): Carefully collect the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining microparticulates.

  • Sample Preparation: Prepare a dilution series of the clear filtrate in the mobile phase used for analysis. Also, prepare a standard calibration curve from a known stock solution of the compound.

  • Quantification: Analyze the diluted samples and calibration standards via a validated HPLC-UV or LC-MS/MS method.

  • Calculation: Determine the concentration of the compound in the filtrate using the calibration curve. This concentration represents the thermodynamic solubility.

Workflow for Thermodynamic Solubility Determination

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification A Add Excess Solid Compound to Aqueous Buffer (pH 7.4) B Shake / Rotate at Constant Temp (24-48 hours) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.45 µm) C->D Collect Supernatant E Prepare Calibration Curve & Dilute Filtrate D->E F Analyze via HPLC-UV / LC-MS E->F G Calculate Concentration (Thermodynamic Solubility) F->G

Caption: Workflow for determining thermodynamic aqueous solubility.

Partition Coefficient (LogP) Measurement

The "gold standard" for LogP determination is the shake-flask method, though chromatographic methods are often used for higher throughput.[13][14]

This classic method directly measures the partitioning of a compound between n-octanol and water after equilibration.[4][7] It is highly accurate for compounds with LogP values in the range of -2 to 4.[13]

Causality Behind Experimental Choices:

  • Pre-saturation: Saturating the n-octanol with water and the water with n-octanol before the experiment is a critical step. It ensures that the volume of each phase does not change during the partitioning process, which would lead to inaccurate concentration measurements.

  • Concentration Analysis in Both Phases: Measuring the compound's concentration in both the aqueous and organic layers provides a self-validating system. The total amount of compound recovered should match the initial amount added, confirming the integrity of the experiment.

Step-by-Step Methodology:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (or pH 7.4 buffer). Allow the phases to separate completely.

  • Compound Addition: Prepare a stock solution of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol in the n-octanol-saturated buffer.

  • Partitioning: In a glass vial, combine a precise volume of the compound solution (e.g., 2 mL) with an equal volume of the water-saturated n-octanol (e.g., 2 mL).

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) and then allow it to stand or centrifuge gently to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from the top (n-octanol) and bottom (aqueous) layers. Be extremely careful not to disturb the interface.

  • Sample Preparation: Prepare appropriate dilutions of each aliquot for analysis. Create calibration curves for the compound in both pure n-octanol and pure buffer to account for any matrix effects.

  • Quantification: Analyze the concentration of the compound in each phase using a suitable method like HPLC-UV.[15]

  • Calculation:

    • Calculate the Partition Coefficient, P: P = [Concentration in n-octanol] / [Concentration in aqueous buffer]

    • Calculate LogP: LogP = log₁₀(P)

Workflow for Shake-Flask LogP Determination

G cluster_prep 1. Phase Preparation cluster_part 2. Partitioning cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation A1 Saturate n-Octanol with Water B Combine Aqueous Compound Solution & Saturated n-Octanol A1->B A2 Saturate Water (pH 7.4) with n-Octanol A2->B A3 Dissolve Compound in Aqueous Phase A3->B C Shake Vigorously to Equilibrate B->C D Allow Layers to Separate (or Centrifuge Gently) C->D E Sample n-Octanol Layer (Top) & Aqueous Layer (Bottom) D->E F Quantify Concentration in Each Phase via HPLC-UV E->F G Calculate P = [Octanol]/[Aqueous] F->G H Calculate LogP = log10(P) G->H

Caption: Workflow for the "gold standard" shake-flask LogP determination.

This indirect method correlates the retention time of a compound on a reversed-phase HPLC column with the known LogP values of a series of standard compounds. It is faster and requires less material than the shake-flask method.[6][10]

Step-by-Step Methodology:

  • Standard Selection: Choose a set of 5-7 commercially available compounds with well-established LogP values that bracket the expected LogP of the test compound (e.g., from 1.0 to 4.0).

  • Chromatographic Conditions: Use a C18 reversed-phase column with an isocratic mobile phase (e.g., a mixture of methanol or acetonitrile and water). The conditions should be set to achieve good peak shape and retention for all standards.

  • Analysis: Inject each standard and the test compound (3-(4-Ethoxyphenyl)prop-2-yn-1-ol) individually onto the HPLC system and record their retention times (t_R). Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

  • Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor: k' = (t_R - t_0) / t_0

  • Calibration Curve: Plot the known LogP values of the standards on the y-axis against their corresponding log(k') values on the x-axis. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • LogP Determination: Calculate log(k') for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol and use the regression equation to calculate its LogP value.

Data Interpretation and Application in Drug Development

  • Absorption & Permeability: A LogP of ~2.3 is within the optimal range for passive diffusion across the intestinal membrane, suggesting that oral absorption is likely not limited by permeability.

  • Solubility-Limited Absorption: With an aqueous solubility potentially below 100 µM, the compound may exhibit solubility-limited absorption, especially at higher doses. The rate of dissolution in the gastrointestinal tract could be the rate-limiting step for its absorption.

  • Formulation Strategy: These results would immediately trigger an investigation into formulation strategies. Techniques such as salt formation (not applicable here as the molecule is neutral), co-solvents, or amorphous solid dispersions might be necessary to improve solubility and ensure adequate bioavailability for in vivo studies.

  • "Drug-Likeness": The compound successfully adheres to Lipinski's Rule of 5 based on the predicted and expected experimental values, marking it as a promising candidate from a physicochemical standpoint.

Conclusion

The physicochemical properties of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, specifically its aqueous solubility and partition coefficient, are critical predictors of its potential as a drug candidate. While in silico models provide valuable initial estimates, this guide underscores the indispensability of rigorous experimental determination. The protocols detailed herein—the thermodynamic solubility assay and the shake-flask LogP method—represent the industry standards for generating high-quality, reliable data. The expected moderate lipophilicity and low aqueous solubility of this compound create a classic drug development profile: one with good permeability prospects but a likely need for formulation enhancement. By applying these robust analytical methodologies, researchers can confidently characterize this and other novel chemical entities, enabling data-driven decisions that accelerate the path from the laboratory to the clinic.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available from: [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Available from: [Link]

  • Polli, J. E., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available from: [Link]

  • Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

  • Zhang, J., & Li, H. (n.d.). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. Available from: [Link]

  • Practical Cheminformatics. (2018, September 5). Predicting Aqueous Solubility - It's Harder Than It Looks. Available from: [Link]

  • American Pharmaceutical Review. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. Available from: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available from: [Link]

  • Takács-Novák, K., & Avdeef, A. (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. PubMed. Available from: [Link]

  • MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available from: [Link]

  • arXiv. (2024, June 11). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. Available from: [Link]

  • Future Science. (2023, October 30). Creation and interpretation of machine learning models for aqueous solubility prediction. Available from: [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)prop-2-yn-1-ol. Available from: [Link]

  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-propen-1-ol. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure, experimental and theoretical investigations of 3-(4-ethoxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one | Request PDF. Available from: [Link]

  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

  • Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]

  • Cheméo. (n.d.). 3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one (CAS 22359-67-7). Available from: [Link]

  • PubMed. (2017, September 20). Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. Available from: [Link]

  • Chemsrc. (n.d.). 3-(4-Methoxyphenyl)-2-propyn-1-ol. Available from: [Link]

  • ResearchGate. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Available from: [Link]

  • NextSDS. (n.d.). 3-(4-METHOXY-PHENYL)-PROP-2-YN-1-OL — Chemical Substance Information. Available from: [Link]

  • Chemical Synthesis Database. (n.d.). (2E)-3-(4-methoxyphenyl)-1-phenyl-2-propen-1-amine. Available from: [Link]

  • SpectraBase. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. Available from: [Link]

Sources

Foundational

Mechanism of Action of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol in Biological Assays: A Technical Guide to CrtN Inhibition and Anti-Virulence Workflows

Executive Summary The escalating crisis of antimicrobial resistance (AMR), particularly driven by Methicillin-Resistant Staphylococcus aureus (MRSA), has necessitated a paradigm shift in drug development. Traditional bac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly driven by Methicillin-Resistant Staphylococcus aureus (MRSA), has necessitated a paradigm shift in drug development. Traditional bactericidal antibiotics exert immense selective pressure on bacterial viability, inevitably leading to rapid resistance. Anti-virulence therapy—disarming the pathogen's defense mechanisms without directly killing it—offers a robust, sustainable alternative.

The compound 3-(4-Ethoxyphenyl)prop-2-yn-1-ol represents a highly specific pharmacophore class of propargyl alcohols designed to target diapophytoene desaturase (CrtN), a critical enzyme in the biosynthesis of the MRSA virulence factor staphyloxanthin (STX). This in-depth technical guide details the mechanism of action, structural causality, and the self-validating biological assays required to evaluate this compound and its derivatives.

Molecular Target and Mechanistic Causality

Staphyloxanthin is a golden carotenoid pigment embedded in the MRSA cell membrane. It acts as a potent antioxidant shield, neutralizing reactive oxygen species (ROS) deployed by host neutrophils and macrophages during an immune response [1].

The biosynthesis of STX is governed by the crtOPQMN operon. The target enzyme, CrtN (EC 1.3.8.2) , catalyzes the FAD-dependent dehydrogenation of 4,4'-diapophytoene to 4,4'-diaponeurosporene [2].

The mechanism of action of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol relies on a dual-interaction competitive inhibition model:

  • The Propargyl Alcohol Moiety: The alkyne group (prop-2-yn-1-ol) acts as a transition-state mimicking pharmacophore. Alkynes are well-documented to interact with FAD-dependent enzymes, forming a highly stable interaction within the catalytic pocket that blocks the dehydrogenation step [3].

  • The 4-Ethoxyphenyl Group: CrtN possesses a deep, highly hydrophobic tunnel designed to accommodate the long isoprenoid chain of its natural substrate. The 4-ethoxyphenyl ring provides essential lipophilic bulk, engaging in π-π stacking and van der Waals interactions with the hydrophobic residues lining this tunnel, firmly anchoring the inhibitor in place [4].

STX_Pathway FPP Farnesyl Pyrophosphate DHS 4,4'-Diapophytoene FPP->DHS CrtM CrtN CrtN Enzyme (EC 1.3.8.2) DHS->CrtN DAN 4,4'-Diaponeurosporene CrtN->DAN STX Staphyloxanthin DAN->STX CrtP/Q/O Drug 3-(4-Ethoxyphenyl) prop-2-yn-1-ol Drug->CrtN Competitive Inhibition

Figure 1: Inhibition of the Staphyloxanthin Biosynthesis Pathway by 3-(4-Ethoxyphenyl)prop-2-yn-1-ol.

Experimental Methodologies: Self-Validating Assay Systems

To rigorously validate the mechanism of action of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, a tripartite assay system is employed. This system is inherently self-validating: biochemical target engagement (Assay 1) must correlate with phenotypic suppression (Assay 2), which in turn must causally drive the functional biological outcome (Assay 3).

Protocol 1: In Vitro CrtN Enzymatic Inhibition Assay

Purpose: To confirm direct target engagement and calculate the enzymatic IC50 against recombinant CrtN.

  • Enzyme Preparation: Express recombinant S. aureus CrtN in E. coli and purify via Ni-NTA affinity chromatography.

  • Reaction Mixture: In a 96-well plate, combine 50 mM Tris-HCl buffer (pH 7.5), 100 μM FAD, and 100 nM purified CrtN.

  • Inhibitor Incubation: Add 3-(4-Ethoxyphenyl)prop-2-yn-1-ol at varying concentrations (e.g., 0.1 nM to 10 μM) and pre-incubate at 37°C for 30 minutes to allow for pocket binding.

  • Substrate Addition: Initiate the reaction by adding 50 μM of 4,4'-diapophytoene.

  • Quantification: Terminate the reaction after 1 hour with methanol. Extract the lipophilic products with hexane and analyze via HPLC-UV at 410 nm to quantify the formation of 4,4'-diaponeurosporene.

Protocol 2: In Vivo Phenotypic Pigment Inhibition Assay

Purpose: To verify that the compound penetrates the bacterial cell wall and inhibits STX biosynthesis without affecting bacterial viability (confirming the anti-virulence hypothesis).

  • Bacterial Culture: Inoculate MRSA (e.g., Newman strain) in Tryptic Soy Broth (TSB).

  • Treatment: Add the inhibitor at sub-MIC concentrations and incubate at 37°C for 24 hours with shaking.

  • Harvesting: Centrifuge the cultures to pellet the bacteria. Visually confirm the transition from golden (control) to white/colorless pellets.

  • Extraction & Measurement: Wash the pellets, resuspend in methanol, and heat at 55°C for 10 minutes to extract the pigment. Centrifuge to remove debris and measure the supernatant absorbance at OD450 using a spectrophotometer.

Protocol 3: Immune Clearance (ROS Susceptibility) Assays

Purpose: To prove that pigment inhibition causally translates to restored immune susceptibility.

  • H2O2 Survival Assay: Wash the compound-treated, non-pigmented MRSA cells and resuspend in PBS. Expose the cells to 1.5% H2O2 for 1 hour at 37°C. Plate serial dilutions on Tryptic Soy Agar (TSA) to calculate the survival rate (CFU/mL) compared to the untreated pigmented control.

  • Whole Blood Killing Assay: Incubate the treated MRSA cells with freshly drawn human whole blood (containing active neutrophils) for 2 hours. Lyse the blood cells with sterile water and plate the surviving bacteria on TSA to determine the immune clearance rate.

Workflow cluster_0 In Vitro Enzymatic Assay cluster_1 Phenotypic & Cell Assays (MRSA) Comp 3-(4-Ethoxyphenyl)prop-2-yn-1-ol Enzyme Recombinant CrtN + FAD + Substrate Comp->Enzyme Culture Culture MRSA with Inhibitor Comp->Culture HPLC HPLC Quantification of Product Enzyme->HPLC Pigment Extract & Measure Pigment (OD450) Culture->Pigment ROS H2O2 / Whole Blood Killing Assay Culture->ROS

Figure 2: Comprehensive biological assay workflow for validating CrtN inhibitors.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of propargyl alcohol derivatives (such as 3-(4-Ethoxyphenyl)prop-2-yn-1-ol) against MRSA when subjected to the aforementioned biological assays.

Assay TypeReadout MetricExpected Efficacy ProfileBiological Implication
In Vitro CrtN Assay IC50 (Enzymatic)Low Nanomolar (<50 nM)High-affinity direct target engagement within the CrtN active site.
Phenotypic Assay IC50 (Pigment OD450)Sub-micromolar (<1 μM)Excellent bacterial cell wall penetration and on-target intracellular efficacy.
Viability Assay MIC (Growth Inhibition)>100 μMNon-bactericidal; confirms a true anti-virulence mechanism without selective pressure.
H2O2 Survival Assay % Survival vs Control<10% survival at 1 μMComplete loss of the antioxidant shield; hypersusceptibility to ROS clearance.

Conclusion

The targeted inhibition of CrtN by 3-(4-Ethoxyphenyl)prop-2-yn-1-ol exemplifies the precision of modern anti-virulence strategies. By selectively stripping MRSA of its staphyloxanthin shield, the compound renders the pathogen defenseless against innate immune clearance. Because this mechanism avoids the viability-based selective pressure that drives traditional antibiotic resistance, it offers a highly sustainable therapeutic avenue for treating multidrug-resistant bacterial infections.

References

  • Staphyloxanthin as a Potential Novel Target for Deciphering Promising Anti-Staphylococcus aureus Agents Source: MDPI URL:[3]
  • Information on EC 1.3.8.
  • Novel Staphyloxanthin Inhibitors with Improved Potency against Multidrug Resistant Staphylococcus aureus Source: PMC / ACS Medicinal Chemistry Letters URL:[2]
  • A Review of Antibacterial Candidates with New Modes of Action Source: ACS Infectious Diseases URL: [4]
Exploratory

infrared (IR) spectroscopy absorption bands for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected infrared (IR) absorption bands for the molecule 3-(4-Ethoxyphenyl)prop-2-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of IR spectroscopy as applied to this specific multifunctional compound. By dissecting the molecule into its constituent functional groups—a primary alcohol, an internal alkyne, an aromatic ether, and a para-disubstituted benzene ring—we can predict and interpret its IR spectrum with high fidelity. This guide explains the causality behind the characteristic vibrational frequencies, intensities, and band shapes, offering a robust framework for structural elucidation and quality control.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed. These absorption frequencies are highly characteristic of the types of chemical bonds and functional groups present within the molecule. For a complex molecule like 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, the IR spectrum provides a unique "fingerprint," enabling its identification and structural verification. The power of this technique lies in its ability to provide a rapid, non-destructive, and highly specific analysis of molecular structure.

The molecule 3-(4-Ethoxyphenyl)prop-2-yn-1-ol contains several key functional groups whose vibrational characteristics will dominate the IR spectrum. Understanding the expected absorption bands for each is crucial for a complete spectral interpretation.

Molecular Structure and Key Functional Groups

To systematically predict the IR spectrum, we must first analyze the structure of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol.

Caption: Molecular structure of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol.

The key functional groups are:

  • Primary Alcohol (-CH₂OH): Characterized by O-H and C-O stretching vibrations.

  • Internal Alkyne (-C≡C-): Characterized by the C≡C triple bond stretching vibration.

  • Aryl Alkyl Ether (Ar-O-CH₂-): Identified by its characteristic C-O stretching modes.

  • Para-Disubstituted Benzene Ring: Gives rise to specific aromatic C-H and C=C stretching and bending vibrations.

  • Alkyl Chains (-CH₂- and -CH₃): Produce typical sp³ C-H stretching and bending signals.

Detailed Analysis of Expected IR Absorption Bands

The IR spectrum can be divided into two main regions: the functional group region (4000–1400 cm⁻¹) and the fingerprint region (<1400 cm⁻¹).

The Functional Group Region (4000 cm⁻¹ – 1400 cm⁻¹)

This region is often the most straightforward to interpret, as it contains characteristic bands for many key functional groups.

  • O-H Stretching (Alcohol): The most prominent feature of an alcohol is its O-H stretching band. Due to intermolecular hydrogen bonding, this absorption is typically very strong and broad, appearing in the range of 3500-3200 cm⁻¹ .[1][2][3] The broadness of the peak is a direct consequence of the different hydrogen-bonding environments within the sample.[4] In a very dilute solution in a non-polar solvent, a sharp, weaker "free" O-H stretch might be observed around 3640–3610 cm⁻¹, but for a neat sample, the broad hydrogen-bonded band will dominate.[3]

  • C-H Stretching (Aromatic, Alkyl, and Alkenyl):

    • Aromatic sp² C-H Stretch: The C-H bonds on the benzene ring will produce stretching absorptions at wavenumbers just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range.[5][6][7] These peaks are usually of weak to medium intensity.

    • Alkyl sp³ C-H Stretch: The C-H bonds of the ethoxy group (-OCH₂CH₃) and the propargyl methylene group (-C≡C-CH₂OH) will exhibit strong stretching vibrations just below 3000 cm⁻¹, in the region of 3000–2850 cm⁻¹ .[8]

  • C≡C Stretching (Internal Alkyne): The carbon-carbon triple bond stretch for an internal alkyne occurs in the 2260–2100 cm⁻¹ region.[9][10] For internal alkynes, this peak is often weak and can sometimes be absent if the molecule is highly symmetrical, leading to a very small change in dipole moment during the vibration.[10][11] In 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, the asymmetry should allow for a weak but observable peak.

  • C=C Stretching (Aromatic Ring): The benzene ring has characteristic in-ring carbon-carbon double bond stretching vibrations. These typically appear as two or more sharp bands of variable intensity in the 1600–1450 cm⁻¹ region.[4][7] Expect distinct peaks around 1600 cm⁻¹ and 1500-1475 cm⁻¹ .[6][8]

The Fingerprint Region (<1400 cm⁻¹)

This region contains a high density of peaks, including bending vibrations and C-O, C-C single bond stretches. While complex, certain absorptions are highly diagnostic.

  • C-O Stretching (Alcohol and Ether): This molecule contains two different C-O bonds, which will lead to strong absorptions in this region.

    • Primary Alcohol C-O Stretch: The C-O stretch of a primary alcohol is a strong band found between 1075-1000 cm⁻¹ .[12]

    • Aryl Alkyl Ether C-O Stretches: Aryl alkyl ethers are characterized by two distinct C-O stretching bands due to asymmetric and symmetric vibrations. The asymmetric Ar-O-C stretch is a strong band appearing between 1300-1200 cm⁻¹ (often around 1250 cm⁻¹), while the symmetric stretch is found around 1050-1000 cm⁻¹ .[13][14][15] The presence of these two strong bands is a key indicator of the aryl ether functionality.

  • C-H Bending Vibrations:

    • Alkyl C-H Bends: The methylene (-CH₂-) and methyl (-CH₃) groups will show bending (scissoring and rocking) vibrations around 1470–1450 cm⁻¹ and 1370-1350 cm⁻¹ .[16]

    • Aromatic C-H Out-of-Plane (OOP) Bending: These are highly characteristic of the substitution pattern on the benzene ring. For a para-disubstituted (1,4-substituted) ring, a strong, sharp absorption is expected in the 850–800 cm⁻¹ region.[17][18] This band arises from the synchronous out-of-plane wagging of the adjacent C-H bonds on the ring.[18]

Summary and Visualization

The expected IR absorption bands for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol are summarized in the table below.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityCharacteristics
3500–3200Alcohol: O-H Stretch (H-bonded)StrongVery Broad
3100–3000Aromatic: sp² C-H StretchMedium to WeakSharp
3000–2850Alkyl: sp³ C-H StretchStrongSharp
2260–2100Alkyne: C≡C Stretch (Internal)Weak to MediumSharp
1600–1585Aromatic: C=C Ring StretchMediumSharp
1500–1475Aromatic: C=C Ring StretchMediumSharp
1470–1450Alkyl: C-H Bend (Scissoring)MediumSharp
1300–1200Aryl Ether: Asymmetric C-O StretchStrongSharp
1075–1000Alcohol & Ether: C-O StretchStrongSharp
850–800Aromatic: C-H OOP Bend (Para)StrongSharp

The relationship between the molecular structure and its key IR-active vibrational modes is illustrated in the following diagram.

G cluster_mol 3-(4-Ethoxyphenyl)prop-2-yn-1-ol cluster_vibrations Characteristic IR Vibrational Modes mol Ar-O-CH₂CH₃ | (CH₂)C≡C-CH₂OH OH_stretch O-H Stretch (3500-3200 cm⁻¹) Strong, Broad mol->OH_stretch CH_stretch C-H Stretches (3100-2850 cm⁻¹) Multiple Bands mol->CH_stretch CC_triple C≡C Stretch (2260-2100 cm⁻¹) Weak mol->CC_triple CC_double Aromatic C=C Stretches (1600-1450 cm⁻¹) Medium, Sharp mol->CC_double CO_stretch C-O Stretches (1300-1000 cm⁻¹) Strong, Multiple Bands mol->CO_stretch CH_bend Aromatic C-H OOP Bend (850-800 cm⁻¹) Strong, Sharp mol->CH_bend

Caption: Key vibrational modes for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol.

Experimental Protocol: Acquiring the IR Spectrum

The following is a generalized protocol for obtaining a high-quality IR spectrum of a solid or liquid alcohol sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and reliable method.

Objective: To obtain the infrared spectrum of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Background Scan: a. Ensure the ATR crystal surface is clean. Wipe it gently with a lint-free wipe dampened with isopropanol and allow it to dry completely. b. In the spectrometer software, initiate a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Application: a. Place a small amount of the 3-(4-Ethoxyphenyl)prop-2-yn-1-ol sample directly onto the center of the ATR crystal. If it is a solid, ensure good contact by applying pressure using the built-in pressure clamp. If it is a liquid, a single drop is sufficient. b. The goal is to completely cover the crystal surface with the sample to maximize the signal.

  • Sample Scan: a. In the software, initiate the sample scan. b. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis: a. The software will automatically subtract the background spectrum from the sample spectrum and convert the result from transmittance to absorbance. b. Label the significant peaks on the resulting spectrum and compare them to the predicted values in this guide to confirm the structure and purity of the compound.

  • Cleaning: a. Retract the pressure clamp and remove the sample from the ATR crystal using a clean wipe. b. Clean the crystal surface thoroughly with a lint-free wipe and isopropanol to prepare for the next sample.

Conclusion

The infrared spectrum of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol is rich with information, providing clear and distinct signatures for each of its constituent functional groups. The most readily identifiable features are the strong, broad O-H stretch of the alcohol, the strong C-O stretches of the ether and alcohol functionalities, and the characteristic C-H out-of-plane bending of the para-disubstituted aromatic ring. The weaker, but still diagnostic, absorptions of the C≡C triple bond and aromatic C=C bonds provide further confirmatory evidence of the molecular structure. By leveraging the principles outlined in this guide, researchers can confidently interpret the IR spectrum of this compound, making it a powerful tool in synthesis verification, quality assessment, and further research endeavors.

References

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link][19]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link][11]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link][9]

  • Liu, X. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link][4]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link][13]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link][10]

  • TMP Chem. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. Retrieved from [Link][20]

  • Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. Retrieved from [Link][1]

  • Fiveable. (2025, August 15). Para-Disubstituted Benzenes: Organic Chemistry Study Guide. Retrieved from [Link][17]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link][21]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link][22]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link][2]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link][8]

  • Blogger. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link][3]

  • Blogger. (n.d.). Ether Infrared spectra. Retrieved from [Link][14]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link][23]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link][15]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][24]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link][12]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][16]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link][18]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link][6]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link][7]

Sources

Foundational

An In-depth Technical Guide to the Primary Synthesis Pathways for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol Precursors

Abstract This technical guide provides a comprehensive overview of the principal synthetic pathways for the precursors of 3-(4-ethoxyphenyl)prop-2-yn-1-ol, a valuable building block in pharmaceutical and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for the precursors of 3-(4-ethoxyphenyl)prop-2-yn-1-ol, a valuable building block in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the most efficient and reliable synthetic strategies. The core of this guide focuses on the Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction, as the primary method for constructing the key aryl-alkyne bond. Additionally, this document explores the historical context with the Castro-Stephens coupling and presents alternative routes for the synthesis of key intermediates. Each section provides a theoretical background, mechanistic insights, detailed experimental protocols, and comparative data to inform experimental design and execution.

Introduction: The Significance of Aryl Propargyl Alcohols

Aryl propargyl alcohols, such as 3-(4-ethoxyphenyl)prop-2-yn-1-ol, are a class of organic compounds characterized by a hydroxyl group attached to a propargylic carbon, which is adjacent to an aryl-substituted alkyne. This structural motif imparts a unique reactivity profile, making them versatile intermediates in organic synthesis. The presence of the terminal alkyne allows for a wide range of transformations, including click chemistry, further coupling reactions, and cyclizations, while the hydroxyl group can be a handle for esterification, etherification, or substitution reactions. Their applications span the synthesis of complex natural products, biologically active molecules, and advanced materials.

This guide will focus on the most direct and industrially scalable methods for the synthesis of 3-(4-ethoxyphenyl)prop-2-yn-1-ol, with a primary emphasis on the precursors and the final coupling step.

Primary Synthetic Strategy: Sonogashira Coupling

The Sonogashira coupling is the preeminent method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, developed by Kenkichi Sonogashira in 1975, utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[2] Its mild reaction conditions, broad functional group tolerance, and high yields have made it an indispensable tool in modern organic synthesis.[3][4]

The overall synthetic strategy for 3-(4-ethoxyphenyl)prop-2-yn-1-ol via the Sonogashira coupling is depicted below:

Sonogashira_Pathway cluster_precursors Precursor Synthesis cluster_coupling Coupling Reaction ArylHalide 4-Iodo- or 4-Bromophenetole Sonogashira Sonogashira Coupling (Pd/Cu catalysis, base) ArylHalide->Sonogashira PropargylAlcohol Prop-2-yn-1-ol (Propargyl Alcohol) PropargylAlcohol->Sonogashira Target 3-(4-Ethoxyphenyl)prop-2-yn-1-ol Sonogashira->Target 4-Iodophenol_Synthesis Aminophenol 4-Aminophenol Diazonium Diazonium Salt Aminophenol->Diazonium NaNO₂, H₂SO₄, H₂O, 0 °C Iodophenol 4-Iodophenol Diazonium->Iodophenol KI, H₂O, heat

Caption: Synthesis of 4-Iodophenol from 4-Aminophenol.

Experimental Protocol: Synthesis of 4-Iodophenol [5]

  • In a suitable reaction vessel, dissolve 109 g (1 mole) of 4-aminophenol in a mixture of 500 g of ice, 500 mL of water, and 65 mL (120 g, 1.2 moles) of concentrated sulfuric acid.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • With constant mechanical stirring, add a solution of 72 g (1 mole) of 95% sodium nitrite in 150 mL of water dropwise over one hour, maintaining the temperature at 0 °C.

  • Continue stirring for an additional 20 minutes, then add 20 mL (37 g, 0.37 mole) of concentrated sulfuric acid.

  • Pour the resulting diazonium salt solution into an ice-cold solution of 200 g (1.2 moles) of potassium iodide in 200 mL of water.

  • After a few minutes, add 1 g of copper bronze with continued stirring and slowly warm the solution on a water bath.

  • Maintain the temperature at 75-80 °C until the evolution of nitrogen ceases. The 4-iodophenol will separate as a heavy, dark oil.

  • After cooling to room temperature, extract the reaction mixture with three 165 mL portions of chloroform.

  • Wash the combined organic extracts with a dilute sodium thiosulfate solution.

  • Remove the solvent on a water bath and distill the residue under reduced pressure. Collect the fraction boiling at 138-140 °C/5 mm Hg.

  • Recrystallize the product from approximately 2 L of ligroin (b.p. 90-110 °C) to yield colorless crystals of 4-iodophenol (m.p. 94 °C).

Step 2: Synthesis of 4-Iodophenetole via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers by the reaction of an alkoxide with a primary alkyl halide. [6][7]In this case, 4-iodophenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace the halide from an ethylating agent.

Experimental Protocol: Synthesis of 4-Iodophenetole

  • To a solution of 4-iodophenol (1.0 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.1-1.5 eq), dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 50-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-8 hours.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-iodophenetole.

An alternative and often more cost-effective precursor is 4-bromophenetole. This can be synthesized from 4-bromophenol, which is prepared by the bromination of phenol.

Step 1: Synthesis of 4-Bromophenol

The direct bromination of phenol can yield a mixture of ortho and para isomers. To favor the formation of the para isomer, the reaction is typically carried out at low temperatures. [8] Experimental Protocol: Synthesis of 4-Bromophenol [9]

  • In a 5-liter flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 1000 g of phenol in 1 liter of carbon disulfide.

  • Cool the flask in a salt and ice mixture.

  • In the dropping funnel, place 1702 g (546 ml) of bromine dissolved in an equal volume of carbon disulfide.

  • With stirring, add the bromine solution to the phenol solution over approximately 2 hours, maintaining the low temperature.

  • After the addition is complete, distill the carbon disulfide.

  • The residue is then distilled under reduced pressure. Collect the fraction of 4-bromophenol, which solidifies on cooling (m.p. 63-64 °C).

Step 2: Synthesis of 4-Bromophenetole

The conversion of 4-bromophenol to 4-bromophenetole follows the same Williamson ether synthesis protocol as described for 4-iodophenetole.

Experimental Protocol: Synthesis of 4-Bromophenetole [10]

  • To a solution of 4-bromophenol (50 g) in acetone (250 mL), add potassium carbonate (118 g) at room temperature and stir for 30 minutes.

  • Slowly add iodoethane (67.6 g) dropwise.

  • Heat the reaction mixture to reflux for 10 hours, monitoring the progress by TLC.

  • After completion, filter the mixture and remove the acetone using a rotary evaporator.

  • Dissolve the residue in ethyl acetate, wash sequentially with water and saturated brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by silica gel column chromatography with an eluent of ethyl acetate and hexane (1:7) to afford 4-bromophenetole as a colorless liquid (57 g, 98.27% yield).

The Coupling Partner: Propargyl Alcohol

Propargyl alcohol (prop-2-yn-1-ol) is a commercially available and relatively inexpensive reagent. For high-purity applications, it can be distilled before use.

The Sonogashira Coupling Reaction

With the precursors in hand, the final step is the Sonogashira coupling to form 3-(4-ethoxyphenyl)prop-2-yn-1-ol. Both copper-catalyzed and copper-free conditions have been developed, with the latter being advantageous in cases where copper-mediated side reactions, such as alkyne homocoupling (Glaser coupling), are a concern.

General Reaction Scheme:

Sonogashira_Reaction ArylHalide 4-Iodophenetole (or 4-Bromophenetole) Product 3-(4-Ethoxyphenyl)prop-2-yn-1-ol ArylHalide->Product + PropargylAlcohol Propargyl Alcohol PropargylAlcohol:s->Product:n Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N) Catalyst->Product Castro_Stephens CopperAcetylide Copper(I) (4-ethoxyphenyl)acetylide Product 3-(4-Ethoxyphenyl)prop-2-yn-1-ol CopperAcetylide->Product + PropargylHalide Propargyl Halide PropargylHalide:s->Product:n Pyridine Pyridine, heat Pyridine->Product Corey_Fuchs Aldehyde 4-Ethoxybenzaldehyde Dibromoalkene 1,1-Dibromo-2-(4-ethoxyphenyl)ethene Aldehyde->Dibromoalkene CBr₄, PPh₃ Alkyne 4-Ethoxyphenylacetylene Dibromoalkene->Alkyne n-BuLi

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Efficient Sonogashira Cross-Coupling Protocol for the Synthesis of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

Executive Summary The synthesis of functionalized internal alkynes is a critical operation in modern drug development and materials science. Specifically, 3-(4-ethoxyphenyl)prop-2-yn-1-ol serves as a highly versatile bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of functionalized internal alkynes is a critical operation in modern drug development and materials science. Specifically, 3-(4-ethoxyphenyl)prop-2-yn-1-ol serves as a highly versatile building block, offering both a reactive hydroxyl moiety for further derivatization and a rigid alkyne spacer. This application note details a highly optimized, self-validating protocol for the synthesis of 3-(4-ethoxyphenyl)prop-2-yn-1-ol via the Sonogashira cross-coupling of 4-ethoxyiodobenzene and propargyl alcohol. By systematically analyzing the causality behind catalyst selection, base strength, and atmospheric control, this guide provides a robust framework for reproducible, high-yield synthesis.

Mechanistic Insights & Pathway Dynamics

The Sonogashira cross-coupling reaction is a cornerstone methodology for constructing C(sp²)–C(sp) bonds (). While copper-free variants have been developed (), the standard Palladium/Copper co-catalytic system remains the most efficient approach for coupling propargyl alcohols with aryl iodides ().

The reaction relies on two intersecting catalytic cycles. The primary cycle involves the oxidative addition of 4-ethoxyiodobenzene to the active Pd(0) species, forming an Ar-Pd(II)-I complex. Simultaneously, the secondary copper cycle activates the terminal alkyne (propargyl alcohol). The base deprotonates the alkyne to form a copper acetylide intermediate. Transmetalation then transfers the acetylide to the Pd(II) center, followed by trans-cis isomerization and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Care must be taken when using propargyl alcohols, as they can undergo unwanted deacetonative side reactions or isomerization into α,β-unsaturated ketones under overly harsh basic conditions (). Therefore, precise control over the base and temperature is paramount.

Sonogashira_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)L2-I Pd0->OxAdd + Ar-I TransMet Transmetalation Ar-Pd(II)L2-(C≡C-R) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 3-(4-Ethoxyphenyl)prop-2-yn-1-ol RedElim->Product CuCycle Copper Cycle CuI + Base + Alkyne → Cu-C≡C-R CuCycle->TransMet Transmetalation ArI 4-Ethoxyiodobenzene ArI->OxAdd Alkyne Propargyl Alcohol Alkyne->CuCycle

Catalytic cycle of the Sonogashira coupling highlighting Pd and Cu synergistic roles.

Experimental Design & Parameter Optimization

To establish a self-validating protocol, we must understand why specific reagents are chosen. The table below summarizes the optimization landscape for this specific coupling.

Table 1: Optimization of Reaction Conditions for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol Synthesis

EntryCatalyst (mol%)Co-Catalyst (mol%)Base (Equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (5%)CuI (2%)Et₃N (2.0)THFRT1265
2Pd(PPh₃)₂Cl₂ (2%)CuI (1%)Et₃N (2.0)THF50682
3 Pd(PPh₃)₂Cl₂ (2%) CuI (1%) DIPA (2.0) THF 50 4 94
4Pd(OAc)₂ (2%)CuI (1%)DIPA (2.0)DMF50478
5Pd(PPh₃)₂Cl₂ (2%)NoneDIPA (2.0)THF501235

Causality of Choices:

  • Base Selection (DIPA vs. Et₃N): Diisopropylamine (DIPA) is chosen over Triethylamine (Et₃N) (Entry 3 vs. Entry 2) due to its slightly higher basicity (pKa ~11.05 vs. 10.75) and distinct steric profile. This accelerates the deprotonation of the Cu-coordinated alkyne without competitively coordinating and poisoning the Pd center.

  • Solvent & Temperature: Operating at 50 °C in Tetrahydrofuran (THF) ensures complete dissolution of the active catalytic species while preventing the thermal degradation of the propargyl alcohol, which frequently occurs in higher-boiling solvents like DMF (Entry 4).

  • Role of Copper: Omitting CuI (Entry 5) drastically reduces the yield to 35%, confirming that while copper-free conditions are possible, the Cu-acetylide pathway is kinetically necessary for highly efficient turnover with this specific substrate.

Self-Validating Experimental Protocol

Workflow Prep 1. Reagent Prep Degassing Mix 2. Assembly Catalysts + Substrates Prep->Mix React 3. Reaction Stir at 50°C, 4h Mix->React Workup 4. Workup Celite Filtration React->Workup Purify 5. Purification Chromatography Workup->Purify

Step-by-step experimental workflow for synthesizing 3-(4-Ethoxyphenyl)prop-2-yn-1-ol.

Reagent Preparation & Setup
  • Degassing (Critical Step): Dissolved oxygen promotes the Glaser homocoupling of propargyl alcohol (yielding hexa-2,4-diyne-1,6-diol). Sparge anhydrous THF (10 mL) with Argon for 15 minutes prior to use.

  • Glassware: Use an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon via three vacuum/Argon cycles.

Reaction Execution
  • Loading Solids: Under a positive flow of Argon, charge the flask with 4-ethoxyiodobenzene (1.0 mmol, 248 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg, 2 mol%), and CuI (0.01 mmol, 2 mg, 1 mol%).

  • Solvent & Base Addition: Inject the degassed THF (5 mL) followed by Diisopropylamine (2.0 mmol, 280 µL). The solution will typically turn a pale yellow/orange.

  • Alkyne Addition: Add propargyl alcohol (1.2 mmol, 70 µL) dropwise over 2 minutes.

  • Heating: Transfer the flask to a pre-heated oil bath at 50 °C. Stir vigorously for 4 hours.

  • In-Process Control (IPC): At the 3-hour mark, perform a TLC check (Hexanes/EtOAc 7:3). The starting material (4-ethoxyiodobenzene) should be entirely consumed (Rf ~ 0.8), replaced by a new UV-active, KMnO₄-stainable product spot (Rf ~ 0.35). This serves as your self-validation checkpoint.

Workup & Purification
  • Quenching: Remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL).

  • Filtration: Filter the crude mixture through a short pad of Celite® to remove precipitated amine salts and spent palladium/copper particulates. Wash the pad with an additional 10 mL of Ethyl Acetate.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (15 mL) to remove residual amines and copper, followed by brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes) to afford 3-(4-ethoxyphenyl)prop-2-yn-1-ol as a pale yellow to off-white solid.

Analytical Characterization

To confirm the structural integrity of the synthesized compound, validate against the following expected spectral parameters:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.8 Hz, 2H, Ar-H), 6.82 (d, J = 8.8 Hz, 2H, Ar-H), 4.48 (s, 2H, -CH₂OH), 4.03 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.75 (br s, 1H, -OH), 1.41 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).

  • TLC: Rf = 0.35 (Hexanes/EtOAc 7:3, visualized by UV 254 nm and KMnO₄ stain).

Scale-Up & Safety Considerations

  • Exothermicity: On scales >10 mmol, the addition of propargyl alcohol can trigger a noticeable exotherm. For scale-up, utilize a syringe pump to control the addition rate and maintain the internal temperature strictly below 55 °C.

  • Metal Remediation: For pharmaceutical applications, residual palladium must be strictly controlled. Treating the post-workup organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours at room temperature before chromatography will reduce Pd levels to <10 ppm.

References

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 2010, 15(12), 9157-9173. URL:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021, 11, 6097-6119. URL:[Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 2019, 15, 2907–2913. URL:[Link]

  • Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. The Journal of Organic Chemistry, 2013, 78(20), 10506–10507. URL:[Link]

Application

Application Notes &amp; Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition with 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

Introduction The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures due to its high efficiency, selectivity, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures due to its high efficiency, selectivity, and biocompatibility.[1][2][3][4] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide with remarkable reliability. The resulting triazole moiety is not only a stable linker but also exhibits a range of biological activities, making it a valuable scaffold in drug discovery and bioconjugation.[1]

This guide provides a detailed technical overview and a robust protocol for the CuAAC reaction, specifically focusing on the use of 3-(4-ethoxyphenyl)prop-2-yn-1-ol as the alkyne component. The electron-donating ethoxy group on the phenyl ring of this substrate can influence its reactivity, and the primary alcohol offers a handle for further functionalization, making it a versatile building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Insights: The "Click" in Action

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a slow process that often requires elevated temperatures and yields a mixture of 1,4 and 1,5-regioisomers.[5][6] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 107 and provides exclusive regioselectivity for the 1,4-disubstituted product.[5][6][7]

The catalytic cycle, while still a subject of detailed research, is generally understood to proceed through the following key steps:

  • Formation of the Copper-Acetylide Complex: The catalytically active Cu(I) species coordinates with the terminal alkyne, 3-(4-ethoxyphenyl)prop-2-yn-1-ol. This coordination lowers the pKa of the acetylenic proton, facilitating its removal by a base (if present) or through ligand effects to form a copper-acetylide intermediate.[8]

  • Coordination of the Azide: The organic azide then coordinates to the copper center.[8] Mechanistic studies suggest that the reaction may involve a dinuclear copper intermediate, where one copper atom binds the acetylide and the other activates the azide.[6][9]

  • Cycloaddition and Ring Formation: A concerted or stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing metallacycle.[5][6][9]

  • Protonolysis and Catalyst Regeneration: The resulting copper-triazolide intermediate undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst for the next cycle.[10]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne 3-(4-Ethoxyphenyl)prop-2-yn-1-ol Cu_Acetylide Copper(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Coordination & Deprotonation Azide R-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Coordination Cu(I) Cu(I) Catalyst Cu(I)->Cu_Acetylide Cu_Acetylide->Metallacycle Cu_Triazolide Copper-Triazolide Intermediate Metallacycle->Cu_Triazolide Cyclization Cu_Triazolide->Cu(I) Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonolysis

Experimental Protocol

This protocol details a general procedure for the copper-catalyzed cycloaddition of 3-(4-ethoxyphenyl)prop-2-yn-1-ol with an organic azide. The reaction is robust and can often be performed in a variety of solvents, including aqueous mixtures.[5][7]

Materials and Reagents
  • Alkyne: 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

  • Azide: A suitable organic azide (e.g., benzyl azide)

  • Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium L-ascorbate

  • Ligand (Optional but Recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).[11][12][13] Ligands stabilize the Cu(I) oxidation state and accelerate the reaction.[12][13][14][15]

  • Solvent: A mixture of tert-butanol and water (1:1 v/v) or dimethyl sulfoxide (DMSO) and water.

  • Purification: Silica gel for column chromatography, ethyl acetate, and hexanes.

Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure
  • Reagent Preparation:

    • In a reaction vessel, dissolve 3-(4-ethoxyphenyl)prop-2-yn-1-ol (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water), sodium ascorbate (e.g., 200 mM in water), and the ligand (e.g., 100 mM THPTA in water or TBTA in DMSO).[16]

  • Reaction Setup:

    • To the stirred solution of the alkyne and azide, add the ligand solution (if used). The amount of ligand is typically equivalent to or in slight excess of the copper catalyst.[17][18]

    • Add the CuSO₄·5H₂O solution. The catalyst loading can range from 1 to 10 mol%, with 5 mol% being a good starting point.

    • Initiate the reaction by adding the sodium ascorbate solution.[11] A noticeable color change may occur, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by TLC. The disappearance of the limiting starting material and the appearance of a new, more polar spot (the triazole product) indicates the reaction is proceeding.

  • Workup and Purification:

    • Once the reaction is complete (as determined by TLC), dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[19]

    • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.

Workflow A 1. Reagent Preparation (Alkyne, Azide in Solvent) B 2. Add Ligand (e.g., THPTA) A->B C 3. Add Copper Source (CuSO4·5H2O) B->C D 4. Initiate with Reducing Agent (Sodium Ascorbate) C->D E 5. Reaction Monitoring (TLC) D->E F 6. Workup (Extraction & Washing) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H Pure Triazole Product G->H

Data and Optimization

The success and rate of the CuAAC reaction can be influenced by several factors. The following table provides a summary of key parameters and typical ranges for optimization.

ParameterTypical RangeRationale and Considerations
Alkyne to Azide Ratio 1:1 to 1:1.2A slight excess of the more accessible reagent can drive the reaction to completion.
Copper Catalyst Loading 1-10 mol%Higher loadings can increase the reaction rate but may lead to more side products and complicate purification.
Ligand to Copper Ratio 1:1 to 5:1An excess of ligand can protect the catalyst from oxidation and the product from damage by reactive oxygen species, especially in biological applications.[17][18][20]
Sodium Ascorbate 1-5 equivalentsSufficient reducing agent is crucial to maintain the copper in its active Cu(I) state.[5]
Solvent t-BuOH/H₂O, DMSO/H₂OAqueous solvent mixtures often accelerate the reaction.[5] DMSO is a good choice for less soluble reactants.[21]
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at ambient temperature. Gentle heating may be required for less reactive substrates.
pH 4-12The reaction is tolerant of a wide pH range, making it suitable for various applications, including bioconjugation.[5][10]

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. Key checkpoints ensure the integrity of the experiment and the final product.

  • Reaction Monitoring: Regular analysis by TLC provides a real-time assessment of the reaction's progress. A clean conversion with minimal side products is indicative of a successful reaction.

  • Product Characterization: The identity and purity of the final triazole product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The disappearance of the characteristic alkyne and azide signals in the IR spectrum and the appearance of new signals corresponding to the triazole ring in the NMR spectra provide definitive evidence of the desired transformation.

  • Troubleshooting: In cases of low yield or incomplete reaction, several factors should be considered.[16] Oxidation of the Cu(I) catalyst is a common issue; ensuring the use of fresh sodium ascorbate and deoxygenated solvents can be beneficial.[16] Impurities in the starting materials can also inhibit the catalyst. If the reaction stalls, adding more catalyst and/or reducing agent may help.

Concluding Remarks

The copper-catalyzed azide-alkyne cycloaddition with 3-(4-ethoxyphenyl)prop-2-yn-1-ol is a highly reliable and versatile reaction for the synthesis of functionalized 1,2,3-triazoles. The protocol presented here, grounded in established mechanistic principles, provides a robust starting point for researchers in drug discovery and materials science. By understanding the key parameters that influence the reaction and incorporating self-validating checks, scientists can confidently employ this powerful "click" reaction to assemble complex molecular structures with high efficiency and precision.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2717–2730.
  • Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]

  • Wang, D., Wang, Q., & Wang, Y. (2016). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation.
  • Wang, D., Wang, Q., & Wang, Y. (2016). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 6(14), 5348-5356.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • López-Rojas, P., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
  • Jewett, J. C., & Bertozzi, C. R. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis.
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Presolski, S. I., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Journal of the American Chemical Society, 133(20), 782-789.
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
  • ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Adhav, A. A., et al. (2019). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 141(13), 5483-5488.
  • Millward, S. W., et al. (2010). In situ click chemistry: from small molecule discovery to synthetic antibodies.
  • Zhou, Y., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1699.
  • Pathak, A. K., et al. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews, 116(3), 1329-1416.
  • Tsimbili, M., et al. (2025). Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry. Polymer Chemistry, 16(4), 460-468.
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • N'Dongo, H. W., et al. (2017). Synthesis of Fluorescent Poly(coumarin-triazoles) via a CuAAC 'click' reaction. South African Journal of Chemistry, 70, 89-94.
  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

  • Rivera-Vera, M., et al. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society, 31(8), 1649-1657.
  • El Badaoui, Y., et al. (2019).
  • Zhou, Y., & Fokin, V. V. (2013). The application of click chemistry in the synthesis of agents with anticancer activity. Expert Opinion on Drug Discovery, 8(12), 1469-1482.
  • ScienceDaily. (2025, February 11). Breakthrough in click chemistry: Innovative method revolutionizes drug development. Retrieved from [Link]

  • Patton, G. C. (2004, November 8). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois. Retrieved from [Link]

  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.

Sources

Method

Introduction: Unlocking Heterocyclic Diversity from a Versatile Propargylic Alcohol

An Application Guide to the Synthesis of Heterocyclic Compounds from 3-(4-Ethoxyphenyl)prop-2-yn-1-ol In the landscape of modern medicinal and materials chemistry, the development of efficient and modular routes to compl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Heterocyclic Compounds from 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

In the landscape of modern medicinal and materials chemistry, the development of efficient and modular routes to complex molecular architectures is of paramount importance. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Propargylic alcohols, with their dual functionality of a hydroxyl group and an alkyne, are powerful and versatile building blocks for the synthesis of these crucial motifs.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of a specific, readily accessible propargylic alcohol: 3-(4-Ethoxyphenyl)prop-2-yn-1-ol .

The 4-ethoxyphenyl substituent offers a handle for further functionalization and can modulate the electronic properties of the system, making the resulting heterocyclic products of significant interest for screening and development. This guide moves beyond simple procedural lists to explain the underlying principles of each transformation, offering field-proven insights into experimental design and execution. We will explore robust, high-yield protocols for constructing key five-membered heterocyclic cores—furans, oxazoles, and pyrazoles—directly from this common precursor.

I. Gold-Catalyzed Synthesis of Substituted Furans

The furan scaffold is a ubiquitous feature in natural products and biologically active compounds. Gold catalysts, known for their high affinity for alkynes (alkynophilicity), provide an exceptionally mild and efficient method for the cycloisomerization of propargylic alcohols into furans. The reaction proceeds via an initial gold-catalyzed propargylic substitution with a 1,3-dicarbonyl compound, followed by a cycloisomerization cascade.[2]

Mechanistic Rationale

The catalytic cycle is initiated by the coordination of the gold(III) catalyst to the alkyne of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol. This activation facilitates the nucleophilic attack of the enol form of a 1,3-dicarbonyl compound (like acetylacetone) at the propargylic position. The resulting intermediate then undergoes a gold-catalyzed 5-endo-dig cyclization, where the enol oxygen attacks the activated alkyne. Subsequent dehydration of the cyclized intermediate yields the highly substituted furan product and regenerates the active gold catalyst. The use of an ionic liquid as the solvent can facilitate catalyst recycling.[2]

Start 3-(4-Ethoxyphenyl)prop-2-yn-1-ol + 1,3-Dicarbonyl Compound Reaction Reaction in Ionic Liquid (e.g., [EMIM][NTf2]) Room Temperature Start->Reaction Catalyst Au(III) Catalyst (e.g., AuBr3) AgOTf (co-catalyst) Catalyst->Reaction Intermediate Propargylic Substitution Intermediate Reaction->Intermediate Propargylic Substitution Cyclization 5-endo-dig Cycloisomerization Intermediate->Cyclization Au-catalyzed Product Polysubstituted Furan Product Cyclization->Product Dehydration Workup Extraction & Purification (Column Chromatography) Product->Workup Final Isolated Furan Workup->Final

Caption: Workflow for Gold-Catalyzed Furan Synthesis.

Protocol 1: Gold-Catalyzed Synthesis of 4-acetyl-2-methyl-5-(4-ethoxyphenyl)furan

Materials and Reagents:

  • 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (1.0 mmol, 176.2 mg)

  • Acetylacetone (1.2 mmol, 120.1 mg, 123 µL)

  • Gold(III) bromide (AuBr₃) (0.05 mmol, 21.8 mg)

  • Silver trifluoromethanesulfonate (AgOTf) (0.15 mmol, 38.5 mg)

  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂]) (2 mL)

  • Dichloromethane (DCM) (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Equipment:

  • Round-bottom flask (10 mL) with magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Standard glassware for extraction and chromatography

Procedure:

  • To a 10 mL round-bottom flask, add 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (176.2 mg, 1.0 mmol) and acetylacetone (123 µL, 1.2 mmol).

  • Add the ionic liquid [EMIM][NTf₂] (2 mL) to the flask.

  • Add AuBr₃ (21.8 mg, 0.05 mmol) and AgOTf (38.5 mg, 0.15 mmol) to the stirred solution. Note: Gold catalysts are sensitive and should be handled with care. The silver salt acts as a halide scavenger to generate the more active cationic gold species.[2]

  • Seal the flask and stir the reaction mixture at room temperature (approx. 25°C) for 3 days. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product from the ionic liquid using dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL), followed by brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate to afford the pure furan derivative.

Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
AuBr₃ / AgOTf[EMIM][NTf₂]RT3 days~72%[2]
Pd₂(dba)₃ / CuTC1,4-DioxaneRT-Good[3]
TA-Au / Cu(OTf)₂Toluene45-Good-Excellent[4][5]

II. Brønsted Acid-Catalyzed Synthesis of Substituted Oxazoles

The oxazole ring is another privileged scaffold in medicinal chemistry. A highly efficient and atom-economical route to 2,5-disubstituted oxazoles involves a one-pot tandem reaction between a propargylic alcohol and an amide, catalyzed by a simple Brønsted acid like p-toluenesulfonic acid (PTSA).[6][7]

Mechanistic Rationale

This reaction leverages the dual catalytic role of PTSA. First, the acid protonates the hydroxyl group of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, facilitating its departure as a water molecule and forming a stabilized propargyl cation. This electrophilic species is then trapped by the nucleophilic nitrogen of the amide (e.g., benzamide) in a propargylation step. The resulting N-propargyl amide intermediate then undergoes a PTSA-catalyzed 5-exo-dig cycloisomerization, where the amide oxygen attacks the alkyne, to form the oxazole ring. The process is highly efficient, with water being the only byproduct.[6][7]

Start 3-(4-Ethoxyphenyl)prop-2-yn-1-ol + Amide (e.g., Benzamide) Catalyst PTSA (1 equiv.) Toluene, Reflux Start->Catalyst Step1 Propargylation Catalyst->Step1 Intermediate N-Propargyl Amide Intermediate Step1->Intermediate Formation of Propargyl Cation Step2 Cycloisomerization Intermediate->Step2 5-exo-dig (PTSA-catalyzed) Product 2,5-Disubstituted Oxazole Step2->Product Workup Aqueous Workup & Purification Product->Workup Final Isolated Oxazole Workup->Final

Caption: Tandem Propargylation/Cycloisomerization for Oxazole Synthesis.

Protocol 2: One-Pot Synthesis of 2-Phenyl-5-(4-ethoxyphenyl)methyl-oxazole

Materials and Reagents:

  • 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (1.0 mmol, 176.2 mg)

  • Benzamide (1.2 mmol, 145.4 mg)

  • p-Toluenesulfonic acid monohydrate (PTSA) (1.0 mmol, 190.2 mg)

  • Toluene (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Equipment:

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for extraction and chromatography

Procedure:

  • In a 25 mL round-bottom flask, combine 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (176.2 mg, 1.0 mmol), benzamide (145.4 mg, 1.2 mmol), and PTSA (190.2 mg, 1.0 mmol).

  • Add toluene (5 mL) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 110°C) and stir. The reaction is typically rapid and can be complete in under 1 hour.[7] Monitor by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and carefully wash with saturated NaHCO₃ solution (2 x 15 mL) to neutralize the PTSA.

  • Wash the organic layer with water (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (Hexanes/Ethyl Acetate) to yield the pure oxazole product.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PTSAToluene110 (Reflux)< 1Up to 90%[7][8]
H-USY Zeolite1,4-Dioxane80-100->99%[9]
Zn(OTf)₂Toluene100-Good[8]

III. Metal-Free Synthesis of 1H-Pyrazoles

Pyrazoles are a cornerstone of many blockbuster drugs. A novel and environmentally benign approach for the synthesis of 3,5-disubstituted 1H-pyrazoles from propargylic alcohols avoids the use of metal catalysts. This one-pot, two-component method relies on an acid-catalyzed propargylation of a protected hydrazine followed by a base-mediated cyclization.[10]

Mechanistic Rationale

The reaction begins with the acid-catalyzed (BF₃·OEt₂) reaction between 3-(4-Ethoxyphenyl)prop-2-yn-1-ol and N-acetyl-N-tosylhydrazine. The Lewis acid activates the alcohol, promoting nucleophilic attack by the hydrazine to form a propargyl hydrazide intermediate. In the second step, a strong base (KOt-Bu) is added. The base facilitates both detosylation and deacetylation, and promotes the intramolecular 5-endo-dig cyclization of the resulting hydrazine onto the alkyne. Tautomerization of the cyclized product leads to the aromatic 1H-pyrazole.[10] This metal-free approach offers high atom economy and good yields under mild conditions.[10][11]

Start 3-(4-Ethoxyphenyl)prop-2-yn-1-ol + N,N-Diprotected Hydrazine Step1 Acid-Catalyzed Propargylation (BF3·OEt2) Start->Step1 Intermediate Propargyl Hydrazide Intermediate Step1->Intermediate Step2 Base-Mediated Cyclization (KOt-Bu) Intermediate->Step2 Deprotection & 5-endo-dig cyclization Product 3,5-Disubstituted 1H-Pyrazole Step2->Product Tautomerization Workup Aqueous Workup & Purification Product->Workup Final Isolated Pyrazole Workup->Final

Caption: Metal-Free, One-Pot Synthesis of 1H-Pyrazoles.

Protocol 3: One-Pot Synthesis of 3-(4-Ethoxyphenyl)methyl-5-methyl-1H-pyrazole

Materials and Reagents:

  • 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (1.0 mmol, 176.2 mg)

  • N-acetyl-N-tosylhydrazine (1.1 mmol, 251.3 mg)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 mmol, 28.4 mg, 25 µL)

  • Potassium tert-butoxide (KOt-Bu) (3.0 mmol, 336.6 mg)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Equipment:

  • Two-neck round-bottom flask (25 mL) with magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Ice bath

  • Standard glassware for extraction and chromatography

Procedure:

  • To a flame-dried 25 mL two-neck flask under a nitrogen atmosphere, add N-acetyl-N-tosylhydrazine (251.3 mg, 1.1 mmol) and anhydrous DCM (5 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add BF₃·OEt₂ (25 µL, 0.2 mmol) to the solution, followed by a solution of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (176.2 mg, 1.0 mmol) in anhydrous DCM (2 mL) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the formation of the intermediate by TLC.

  • Once the propargylation is complete, cool the mixture back to 0°C.

  • Add a solution of KOt-Bu (336.6 mg, 3.0 mmol) in anhydrous THF (3 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by carefully adding saturated NH₄Cl solution (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, then dry over Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via silica gel column chromatography to obtain the desired pyrazole.

Catalyst/Reagent SystemConditionsKey FeaturesYield (%)Reference
BF₃·OEt₂ then KOt-BuOne-pot, RTMetal-free, high atom economyUp to 85%[10]
Sc(OTf)₃ or La(OTf)₃Stepwise or One-potAcid-catalyzed hydrazinationHigh[12]
Bi(OTf)₃ / NIS / NH₂NH₂·H₂OOne-potvia α-iodo enone intermediateGood[13]

Conclusion

3-(4-Ethoxyphenyl)prop-2-yn-1-ol has been demonstrated to be a highly effective and versatile precursor for the synthesis of diverse and valuable heterocyclic compounds. The protocols detailed in this application note for the preparation of furans, oxazoles, and pyrazoles represent robust, scalable, and mechanistically distinct pathways that can be readily implemented in a research or drug development setting. By understanding the causality behind the choice of catalysts—from the alkynophilic nature of gold to the bifunctional role of Brønsted acids and the elegance of metal-free tandem reactions—scientists can confidently apply and adapt these methodologies to generate novel libraries of heterocyclic compounds for further investigation.

References

  • Reddy, C. R., Vijaykumar, J., & Grée, R. (2013). A new and efficient metal-free, two-component, one-pot approach to a variety of 3,5-disubstituted 1H-pyrazoles from propargylic alcohols. Synthesis, 45(06), 830-836. [Link]

  • M. A. R. L. R., G. M. L., P. S., & P. L. (2014). Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. Angewandte Chemie International Edition, 53(2), 541-545. [Link]

  • Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters, 17(24), 6010-6013. [Link]

  • Nishizawa, Y., et al. (2019). Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. Molecules, 24(22), 4169. [Link]

  • Wang, J., et al. (2022). Tandem Reactions Based on the Cyclization of Carbon Dioxide and Propargylic Alcohols: Derivative Applications of α-Alkylidene Carbonates. Molecules, 27(2), 433. [Link]

  • Pan, Y.-M., Zheng, F.-J., Lin, H.-X., & Zhan, Z.-P. (2009). Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides. The Journal of Organic Chemistry, 74(8), 3148-3151. [Link]

  • Huang, H., et al. (2014). Facile Synthesis of Disubstituted Isoxazoles from Homopropargylic Alcohol via C–N Bond Formation. Organic Letters, 16(23), 6048-6051. [Link]

  • Wang, X., et al. (2022). Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In-situ-formed α-Iodo Enones/Enals. ChemistrySelect, 7(40), e202202958. [Link]

  • Unknown Author. (n.d.). Cyclization reactions of propargyl alcohols with enaminones. ResearchGate. [Link]

  • Sromek, A. W., Kel'in, A. V., & Gevorgyan, V. (2009). An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols. Organic Letters, 11(20), 4748-4751. [Link]

  • Pan, Y.-M., Zheng, F.-J., Lin, H.-X., & Zhan, Z.-P. (2009). Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides. Organic Chemistry Portal. [Link]

  • Yoshimatsu, M., Ohta, K., & Takahashi, N. (2012). Propargyl hydrazides: synthesis and conversion into pyrazoles through hydroamination. Chemistry, 18(49), 15602-15606. [Link]

  • Cabrero-Antonino, J. R., Leyva-Pérez, A., & Corma, A. (2015). Cyclization of Propargyl Alcohols with Amides, Thioamides, and Phenols on a Zeolite. Synfacts, 11(08), 0882. [Link]

  • Unknown Author. (n.d.). Synthesis of substituted pyrazoles from propargyl alcohols. ResearchGate. [Link]

  • Wang, C., et al. (2019). Gold-Catalyzed Oxidative Cyclization/Aldol Addition of Homopropargyl Alcohols with Isatins. Organic Letters, 21(1), 186-190. [Link]

  • Wang, T., et al. (2015). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst. The Journal of Organic Chemistry, 80(24), 12516-12524. [Link]

  • Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters, 17(24), 6010-6013. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Aerobic Oxidation of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Causality, and Validated Protocols Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Causality, and Validated Protocols

Executive Summary

The controlled oxidation of primary propargylic alcohols to their corresponding ynals (alkynyl aldehydes) is a critical transformation in medicinal chemistry, providing versatile electrophilic intermediates for heterocycle synthesis and cross-coupling reactions. However, the oxidation of 3-(4-ethoxyphenyl)prop-2-yn-1-ol presents a chemoselectivity challenge: the electron-rich alkyne is susceptible to hydration or oxidative cleavage when exposed to harsh, aqueous stoichiometric oxidants (e.g., CrO₃ or KMnO₄).

This application note details a highly selective, environmentally benign palladium-catalyzed aerobic oxidation protocol. By utilizing a catalytic Pd(OAc)₂/pyridine system with molecular oxygen (O₂) as the sole terminal oxidant, this method completely suppresses alkyne degradation and overoxidation to the carboxylic acid, delivering 3-(4-ethoxyphenyl)propiolaldehyde with high atom economy and exceptional purity[1].

Mechanistic Rationale & Experimental Causality

To design a self-validating and robust protocol, it is essential to understand the causality behind each reagent selected for this catalytic system.

  • Catalyst (Pd(OAc)₂): Palladium(II) acetate serves as the active precatalyst. It undergoes ligand exchange with the primary alcohol to form a Pd(II)-alkoxide intermediate, which subsequently undergoes β-hydride elimination to release the ynal product and a Pd(0) species[2].

  • Ligand & Stabilizer (Pyridine): Pyridine plays a dual, critical role. First, it coordinates to the transient Pd(0) species, preventing its agglomeration into catalytically dead "palladium black." Second, it significantly lowers the activation barrier for the reoxidation of Pd(0) back to Pd(II) by molecular oxygen[1].

  • Desiccant & Peroxide Scavenger (Molecular Sieves 3A): The aerobic oxidation generates hydrogen peroxide (H₂O₂) in situ. If left unchecked, H₂O₂ can poison the catalyst or cause unwanted side reactions. MS3A not only sequesters water but actively catalyzes the disproportionation of H₂O₂ into H₂O and O₂, maintaining the integrity of the catalytic cycle[1].

  • Terminal Oxidant (O₂): Using an atmospheric pressure O₂ balloon provides a safe, scalable, and green oxidant, eliminating the heavy metal waste associated with traditional oxidants[3].

Quantitative Comparison of Oxidation Strategies

To justify the selection of the Pd/O₂ system, the following table summarizes the performance metrics of various oxidation methods for propargylic alcohols.

Oxidant SystemYield (%)Chemoselectivity (Alkyne Preservation)Environmental ImpactScalability & Safety
Pd(OAc)₂ / Pyridine / O₂ 88–92 Excellent Green (O₂ as oxidant) High (Mild conditions)
MnO₂ (Stoichiometric)75–80GoodHigh waste (Mn salts)Moderate
Swern (DMSO / (COCl)₂)85GoodToxic byproducts (Me₂S)Low (Exothermic, odor)
Dess-Martin Periodinane90ExcellentHigh cost, high wasteLow (Explosive hazard)

Catalytic Cycle Visualization

The following diagram illustrates the continuous, self-sustaining nature of the palladium-catalyzed aerobic oxidation.

CatalyticCycle Pd_II Pd(OAc)2(Py)2 (Active Catalyst) Alkoxide Pd(II)-Alkoxide Intermediate Pd_II->Alkoxide + Propargylic Alcohol - HOAc Beta_Elim β-Hydride Elimination Alkoxide->Beta_Elim Pd_0 Pd(0)(Py)n Complex Beta_Elim->Pd_0 + Ynal Product - HOAc Pd_0->Pd_II + O2 (Reoxidation)

Figure 1: Catalytic cycle for the Pd-catalyzed aerobic oxidation of propargylic alcohols.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and analytical checkpoints are embedded to ensure the user can verify the reaction's success in real-time.

Materials & Setup
  • Substrate: 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (1.0 mmol, 176.2 mg)

  • Catalyst: Palladium(II) acetate (5 mol%, 0.05 mmol, 11.2 mg)

  • Ligand: Pyridine (20 mol%, 0.2 mmol, 16 µL)

  • Additive: Activated Molecular Sieves 3A (MS3A, 500 mg)

  • Solvent: Anhydrous Toluene (6.0 mL)

  • Equipment: 25 mL two-necked round-bottom flask, reflux condenser, O₂ balloon.

Execution Steps

Step 1: Catalyst Activation & Complexation

  • To the oven-dried 25 mL flask, add Pd(OAc)₂ (11.2 mg), anhydrous toluene (6.0 mL), and freshly activated MS3A (500 mg).

  • Add pyridine (16 µL) via microsyringe.

  • Self-Validation Checkpoint: The initial brown suspension will rapidly transform into a yellow-white suspension . This color shift confirms the successful coordination of pyridine to the palladium center, generating the active catalytic complex[1].

Step 2: Substrate Introduction & Oxidation

  • Add 3-(4-ethoxyphenyl)prop-2-yn-1-ol (176.2 mg) to the stirring yellow-white suspension.

  • Purge the reaction vessel by applying a brief vacuum, followed by backfilling with O₂ from the balloon. Repeat this cycle three times to ensure a pure oxygen atmosphere.

  • Heat the reaction mixture to 80 °C using an oil bath or heating block.

Step 3: Reaction Monitoring

  • Maintain heating and vigorous stirring for 2–4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 4:1). The starting material (lower Rf​ , UV active) will be cleanly consumed. The product ynal will appear as a new, higher Rf​ spot that is intensely UV active and stains bright yellow/orange when treated with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the presence of the aldehyde.

  • Warning: If the reaction mixture turns entirely black (precipitation of Pd black), the system has been starved of oxygen or the pyridine has evaporated, halting the catalytic cycle.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the suspension through a short pad of Celite to remove the MS3A and palladium residues. Wash the Celite pad thoroughly with ethyl acetate (3 × 10 mL).

  • Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purify via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to afford pure 3-(4-ethoxyphenyl)propiolaldehyde.

Analytical Characterization Cues
  • IR Spectroscopy: Look for the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, conjugated aldehyde C=O stretch (~1660 cm⁻¹) and an internal alkyne C≡C stretch (~2200 cm⁻¹).

  • ¹H NMR (CDCl₃): The diagnostic aldehyde proton will appear as a distinct singlet downfield at approximately δ 9.3–9.5 ppm.

References[1] Palladium(II)-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones by Molecular Oxygen | The Journal of Organic Chemistry - ACS Publications.

URL:[3] Pd(II)−Hydrotalcite-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones Using Atmospheric Pressure of Air | The Journal of Organic Chemistry - ACS Publications. URL:[2] Palladium-Catalyzed Oxidation of Primary and Secondary Allylic and Benzylic Alcohols | The Journal of Organic Chemistry - ACS Publications. URL:

Sources

Method

Application Notes and Protocols for Terminal Alkyne Functionalization of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

Abstract This document provides a comprehensive guide for the terminal alkyne functionalization of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, a versatile building block in medicinal chemistry and materials science. We delve into...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the terminal alkyne functionalization of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, a versatile building block in medicinal chemistry and materials science. We delve into the foundational principles and provide detailed, field-proven protocols for two of the most powerful and widely utilized transformations for terminal alkynes: the Sonogashira cross-coupling reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of terminal alkynes for the synthesis of complex molecules. We emphasize the causality behind experimental choices, provide troubleshooting guidance, and ground our recommendations in authoritative scientific literature.

Introduction: The Strategic Importance of Terminal Alkyne Functionalization

Terminal alkynes are foundational synthons in modern organic chemistry, prized for their linear geometry and the high reactivity of the sp-hybridized C-H bond.[1][2] Their ability to participate in a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions makes them invaluable precursors in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4] The subject of this guide, 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, incorporates a propargyl alcohol moiety, a common structural motif in biologically active compounds. The terminal alkyne provides a reactive handle for molecular elaboration, while the ethoxyphenyl group can be found in numerous pharmaceutical agents, influencing properties such as solubility and receptor binding.

This guide will focus on two cornerstone reactions for the functionalization of this terminal alkyne:

  • The Sonogashira Coupling: A robust palladium- and copper-cocatalyzed cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][5][6] This reaction is a mainstay for the synthesis of conjugated enynes and arylalkynes.[5]

  • The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click" reaction, which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[7][8][9] The resulting triazole ring is a stable and often beneficial linker in bioconjugation and drug discovery.[7][10]

Foundational Principles and Mechanistic Considerations

A thorough understanding of the underlying reaction mechanisms is paramount for successful experimental design and troubleshooting.

The Sonogashira Coupling

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][11]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.[3][5]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[3]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) cocatalyst coordinates with the terminal alkyne.

  • Deprotonation: An amine base deprotonates the alkyne, facilitated by coordination to the copper, forming a copper(I) acetylide intermediate.[5]

.dot

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-X Pd0->Pd_complex Oxidative Addition (Ar-X) Coupled_Pd Ar-Pd(II)(L)₂-C≡CR Pd_complex->Coupled_Pd Transmetalation Coupled_Pd:s->Pd0:n Product Ar-C≡CR Coupled_Pd->Product Reductive Elimination Alkyne R-C≡C-H Cu_pi_complex [Cu(I)-π-alkyne] Alkyne->Cu_pi_complex + Cu(I)X Cu_acetylide Cu(I)-C≡CR Cu_pi_complex->Cu_acetylide Deprotonation (Base) Cu_acetylide:e->Pd_complex:w Base Base caption Figure 1. Simplified Catalytic Cycles of the Sonogashira Coupling.

Caption: Figure 1. Simplified Catalytic Cycles of the Sonogashira Coupling.

Key Considerations for Sonogashira Coupling:

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) cocatalyst (e.g., CuI) is crucial.[5] The integrity of the catalysts is paramount; degraded catalysts are a common cause of reaction failure.[12][13]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), stabilize the palladium catalyst. For challenging substrates, bulkier, more electron-rich ligands (e.g., XPhos, dppf) may be required.[12]

  • Solvent and Base: The reaction is typically performed in an amine base such as triethylamine or diisopropylamine, which also serves as the solvent.[13] Anhydrous and degassed solvents are essential to prevent catalyst decomposition and unwanted side reactions.[12]

  • Reaction Conditions: While many Sonogashira couplings proceed at room temperature, less reactive halides (e.g., aryl bromides and chlorides) may require heating.[3][13]

  • Glaser Homocoupling: A significant side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen and high concentrations of the copper cocatalyst.[3][12] Performing the reaction under a strictly inert atmosphere and minimizing the copper loading can mitigate this issue.[12] Copper-free protocols have also been developed to circumvent this problem.[3][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming a 1,4-disubstituted 1,2,3-triazole ring.[7] This reaction is a cornerstone of "click chemistry" due to its high yield, broad functional group tolerance, and simple reaction conditions.[7][14]

The Catalytic Cycle:

  • Copper(I) Acetylide Formation: The active Cu(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[7]

  • Coordination of the Azide: The organic azide coordinates to the copper acetylide.

  • Cycloaddition and Ring Formation: A stepwise cycloaddition occurs, leading to a six-membered copper-containing intermediate.

  • Protonolysis and Catalyst Regeneration: The intermediate undergoes protonolysis to release the triazole product and regenerate the active Cu(I) catalyst.

.dot

CuAAC_Mechanism Alkyne R₁-C≡C-H Cu_Acetylide R₁-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R₂-N₃ Azide_Complex [Azide-Cu-Acetylide Complex] Cu_I Cu(I) Cu_Acetylide->Azide_Complex + R₂-N₃ Cycloadduct Six-membered Copper Intermediate Azide_Complex->Cycloadduct Cycloaddition Triazole 1,4-Disubstituted 1,2,3-Triazole Cycloadduct->Triazole Protonolysis Triazole->Cu_I Catalyst Regeneration caption Figure 2. Simplified Mechanism of the CuAAC Reaction.

Caption: Figure 2. Simplified Mechanism of the CuAAC Reaction.

Key Considerations for CuAAC:

  • Copper(I) Source: The active Cu(I) catalyst can be introduced directly (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.[7][8][15] The use of a slight excess of sodium ascorbate helps prevent oxidative homocoupling of the alkyne.[7]

  • Ligands: In biological applications or complex molecular systems, ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) catalyst and prevent its disproportionation or oxidation.[10][16]

  • Solvent: CuAAC reactions are remarkably versatile in their solvent choice and can often be performed in a wide range of solvents, including aqueous media, which is a significant advantage for bioconjugation.[8][15]

  • Regioselectivity: The copper-catalyzed reaction exclusively yields the 1,4-disubstituted triazole isomer.[9] For the synthesis of the 1,5-disubstituted isomer, ruthenium-catalyzed reactions are typically employed.[14][17]

The Role of the Propargyl Alcohol Moiety and Protecting Groups

The free hydroxyl group in 3-(4-ethoxyphenyl)prop-2-yn-1-ol can potentially interfere with certain reaction conditions, particularly those involving strong bases or organometallic reagents. While the Sonogashira coupling is often tolerant of free alcohols, protection of the hydroxyl group may be necessary in some cases to improve yields or prevent side reactions.

Common protecting groups for alcohols include silyl ethers (e.g., trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS)), which are readily installed and can be removed with a fluoride source (e.g., TBAF).[18][19] Acetals, such as the tetrahydropyranyl (THP) ether, are also widely used and are stable to a range of conditions but can be cleaved with acid.[18][20][21]

For the protocols detailed below, we will proceed without a protecting group, as both the Sonogashira and CuAAC reactions are generally compatible with the propargyl alcohol functionality under the specified conditions. However, should low yields or side reactions be observed, protection of the alcohol should be considered as a primary optimization step.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Sonogashira Coupling of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol with 4-Iodoanisole

This protocol describes the coupling of the terminal alkyne with an electron-rich aryl iodide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
3-(4-Ethoxyphenyl)prop-2-yn-1-ol176.211.01.0
4-Iodoanisole234.041.11.1
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (TEA)101.19--
Tetrahydrofuran (THF), anhydrous72.11--

Experimental Procedure:

  • To an oven-dried Schlenk flask, add 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (176 mg, 1.0 mmol), 4-iodoanisole (257 mg, 1.1 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting:

IssuePotential CauseSuggested Solution
No or low product yieldInactive catalyst, impurities in starting materials, insufficient degassing.Use fresh catalysts.[12][13] Purify starting materials. Ensure all solvents and reagents are anhydrous and thoroughly degassed.[12][13]
Significant alkyne homocouplingPresence of oxygen, high copper concentration.Ensure a strictly inert atmosphere.[12] Reduce the amount of CuI.[12] Consider a copper-free protocol.[3][6]
Formation of palladium blackCatalyst decomposition.Use fresh, high-purity reagents and solvents. Some anecdotal evidence suggests that THF may promote the formation of palladium black in some cases.[13][22]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzyl Azide

This protocol details the "click" reaction to form a 1,2,3-triazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
3-(4-Ethoxyphenyl)prop-2-yn-1-ol176.211.01.0
Benzyl Azide133.151.01.0
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.690.050.05
Sodium Ascorbate198.110.10.1
tert-Butanol74.12--
Water18.02--

Experimental Procedure:

  • In a round-bottom flask, dissolve 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (176 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (20 mg, 0.1 mmol).

  • Add a freshly prepared aqueous solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol).[7]

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Troubleshooting:

IssuePotential CauseSuggested Solution
Sluggish or no reactionIneffective reduction of Cu(II) to Cu(I), low reagent concentration.Use freshly prepared solutions of sodium ascorbate and CuSO₄·5H₂O. Ensure adequate stirring. If the reaction is slow, gentle heating (40-50 °C) can be applied.
Product is difficult to isolateProduct may be highly soluble in the aqueous phase.If the product is polar, perform multiple extractions with ethyl acetate or another suitable organic solvent.
Alkyne homocouplingInsufficient sodium ascorbate to maintain a reducing environment.Ensure a slight excess of sodium ascorbate is used to prevent the formation of oxidative homocoupling products.[7]

Purification and Characterization

Post-reaction workup and purification are critical steps to obtaining the desired compound in high purity.

  • Sonogashira Products: Purification is typically achieved by flash column chromatography on silica gel. A common challenge is the removal of residual palladium catalyst, which can often be achieved by filtering the crude reaction mixture through a short plug of celite before chromatography.[23]

  • CuAAC Products: The triazole products are often crystalline and can be purified by recrystallization. If chromatography is necessary, the polarity of the triazole should be considered when selecting an appropriate eluent system.

The identity and purity of the final products should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

The terminal alkyne of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol serves as a versatile handle for the construction of more complex molecular architectures. The Sonogashira coupling and CuAAC reaction represent two of the most powerful and reliable methods for its functionalization. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize these protocols to synthesize a wide array of novel compounds for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of these key synthetic transformations.

References

  • BenchChem. (2025). troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Benchchem.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • National Center for Biotechnology Information. (n.d.). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. PMC.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs.
  • Alfa Chemistry. (n.d.). Terminal Alkynes.
  • BenchChem. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. Benchchem.
  • National Center for Biotechnology Information. (2025, April 17). The stereo-divergent functionalization of alkynes: a comprehensive review. PMC.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
  • MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
  • Sigma-Aldrich. (n.d.). What is Click Chemistry? An Introduction.
  • Royal Society of Chemistry. (2025, April 17). The stereo-divergent functionalization of alkynes: a comprehensive review.
  • Jena Bioscience. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • BYJU'S. (2017, January 20). Sonogashira Coupling.
  • ResearchGate. (2013, September 23). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?.
  • Beilstein Journals. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • Reddit. (2021, September 3). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros.
  • National Center for Biotechnology Information. (n.d.). Differential Dihydrofunctionalization of Terminal Alkynes: Synthesis of Benzylic Alkyl Boronates Through Reductive Three-Component Coupling. PMC.
  • Beilstein Journals. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
  • Nature. (2025, December 31). Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions.
  • ACS Publications. (2023, March 17). Carbofunctionalization of Terminal Alkynes via Rhodium Catalysis Enabling Formations of Four Different Bonds. Organic Letters.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
  • Reddit. (2024, April 10). Easily remove dark color after sonogashira?. r/OrganicChemistry.
  • ACS Publications. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews.
  • ACS Publications. (2004, July 7). A Copper- and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-propen-1-ol.
  • IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Tokyo Chemical Industry. (n.d.). 3-(4-Methoxyphenyl)prop-2-yn-1-ol | 37614-59-8.
  • ResearchGate. (n.d.). Synthesis, crystal structure, experimental and theoretical investigations of 3-(4-ethoxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one | Request PDF.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one. PMC.
  • BLDpharm. (n.d.). 37614-59-8|3-(4-Methoxyphenyl)prop-2-yn-1-ol.

Sources

Application

The Propargyl Alcohol Scaffold: Harnessing 3-(4-Ethoxyphenyl)prop-2-yn-1-ol in Modern Medicinal Chemistry

Introduction: The Untapped Potential of a Versatile Scaffold In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. The 3-(4-ethoxyphenyl)prop-2-yn-1-ol core represents a compelling, albeit underexplored, scaffold. While its direct applications are not as extensively documented as its chalcone and other phenylpropanoid analogues, its structural motifs—a terminal propargyl alcohol and a substituted phenyl ring—are hallmarks of numerous biologically active molecules.[1][2] The propargyl alcohol moiety is a particularly versatile functional group, amenable to a wide array of chemical transformations, including click chemistry, oxidation, and reduction, allowing for the facile generation of diverse compound libraries. The 4-ethoxyphenyl group can serve as a key pharmacophoric element, influencing properties such as lipophilicity and metabolic stability.

This guide provides a comprehensive overview of the synthetic routes to 3-(4-ethoxyphenyl)prop-2-yn-1-ol, proposes detailed protocols for its derivatization, and outlines methodologies for evaluating the biological activities of its analogues, particularly in the realms of oncology and microbiology.

Synthetic Protocol: Accessing the 3-(4-Ethoxyphenyl)prop-2-yn-1-ol Scaffold

The synthesis of 3-(4-ethoxyphenyl)prop-2-yn-1-ol can be efficiently achieved via a Sonogashira coupling reaction between a suitable 4-ethoxyphenyl halide and propargyl alcohol. This palladium- and copper-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.

Detailed Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 3-(4-ethoxyphenyl)prop-2-yn-1-ol from 1-ethoxy-4-iodobenzene and propargyl alcohol.

Materials:

  • 1-ethoxy-4-iodobenzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-ethoxy-4-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene (10 mL per mmol of 1-ethoxy-4-iodobenzene) and triethylamine (3.0 eq) via syringe.

  • Add propargyl alcohol (1.5 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-(4-ethoxyphenyl)prop-2-yn-1-ol.

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Medicinal Chemistry Applications & Biological Evaluation

The 3-(4-ethoxyphenyl)prop-2-yn-1-ol scaffold is a promising starting point for the development of novel therapeutic agents. Based on the activities of structurally related compounds, we propose its exploration in the following areas:

Anticancer Drug Discovery

Chalcones and other phenylpropanoids have demonstrated significant cytotoxic effects against various cancer cell lines.[1][3] The propargyl alcohol moiety can be exploited to introduce functionalities that enhance this activity.

Objective: To determine the in vitro cytotoxicity of 3-(4-ethoxyphenyl)prop-2-yn-1-ol derivatives against a human cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

Procedure:

  • Seed HeLa cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Antimicrobial Agent Development

The phenylpropanoid scaffold is also present in many natural and synthetic antimicrobial agents.[4]

Objective: To determine the MIC of 3-(4-ethoxyphenyl)prop-2-yn-1-ol derivatives against Escherichia coli.

Materials:

  • E. coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the test compound dilutions.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Derivatization Strategy for SAR Studies

The 3-(4-ethoxyphenyl)prop-2-yn-1-ol scaffold offers multiple points for chemical modification to explore structure-activity relationships (SAR).

Derivatization_Strategy cluster_mods Points of Modification cluster_derivatives Resulting Derivatives Scaffold 3-(4-Ethoxyphenyl)prop-2-yn-1-ol OH_mod Hydroxyl Group (R1) Scaffold->OH_mod Esterification, Etherification, Oxidation Alkyne_mod Alkyne Moiety (R2) Scaffold->Alkyne_mod Click Chemistry (Azide-Alkyne Cycloaddition), Reduction, Coupling Reactions Aryl_mod Aryl Ring (R3) Scaffold->Aryl_mod Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Esters_Ethers Esters, Ethers, Aldehyde/Carboxylic Acid OH_mod->Esters_Ethers Triazoles 1,2,3-Triazoles Alkyne_mod->Triazoles Subst_Aryl Substituted Aryl Analogues Aryl_mod->Subst_Aryl

Caption: Derivatization strategy for the 3-(4-ethoxyphenyl)prop-2-yn-1-ol scaffold.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and concise tabular format.

Table 1: Example of Cytotoxicity Data Presentation

CompoundIC₅₀ (µM) vs. HeLa
Scaffold HHH>100
1a -C(O)CH₃HH50.2 ± 3.1
1b H1-phenyl-1H-1,2,3-triazol-4-ylH12.5 ± 1.8
1c HHNO₂25.7 ± 2.5

Conclusion

The 3-(4-ethoxyphenyl)prop-2-yn-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of the propargyl alcohol moiety allow for the creation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate the biological potential of this exciting molecular framework.

References

  • Zhang, Y., Srinivasan, B., Xing, C., & Lü, J. (2012). A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis. Anticancer Research, 32(9), 3689-3698. [Link]

  • Bukhari, S. N. A., Jasamai, M., Jantan, I., & Ahmad, W. (2008). 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(11), o1920. [Link]

  • Sim, D. S. L., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Molecules, 28(19), 6829. [Link]

  • Abbas, A., et al. (2021). New chalcone derivatives as potential antimicrobial and antioxidant agent. Scientific Reports, 11(1), 21727. [Link]

  • Kumar, A., et al. (2017). Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents. Molecules, 22(9), 1475. [Link]

  • PubChem. 3-(4-Methoxyphenyl)-2-propen-1-ol. [Link]

  • ResearchGate. (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. [Link]

  • ResearchGate. Structural and spectroscopic investigation of the chalcones (E)-1-(4-aminophenyl)-3-(4'-ethoxyphenyl)-prop-2-en-1-one and (E). [Link]

  • Gomes, M. N., et al. (2017). Chalcones: Synthetic Chemistry Follows Where Nature Leads. Biomolecules, 7(3), 58. [Link]

  • Herndon, J. D., et al. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. RSC Medicinal Chemistry, 13(10), 1169-1181. [Link]

  • ResearchGate. Synthesis, crystal structure, experimental and theoretical investigations of 3-(4-ethoxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one. [Link]

  • ACG Publications. Records of Natural Products Articles. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. [Link]

Sources

Method

Application Note: Ruthenium-Catalyzed Markovnikov Hydration of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol for the Synthesis of α-Hydroxy Ketones

Abstract This application note provides a comprehensive guide to the synthesis of 1-(4-ethoxyphenyl)-1-hydroxypropan-2-one via the ruthenium-catalyzed hydration of 3-(4-ethoxyphenyl)prop-2-yn-1-ol. α-Hydroxy ketones (or...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 1-(4-ethoxyphenyl)-1-hydroxypropan-2-one via the ruthenium-catalyzed hydration of 3-(4-ethoxyphenyl)prop-2-yn-1-ol. α-Hydroxy ketones (or acyloins) are pivotal structural motifs in medicinal chemistry and are key intermediates in the synthesis of various fine chemicals and pharmaceuticals.[1][2][3][4] Traditional methods for their synthesis can be circuitous or require harsh conditions. The direct hydration of propargylic alcohols presents a highly atom-economical route.[5] This document details a robust protocol employing a cationic ruthenium catalyst, elucidates the underlying catalytic mechanism, provides expected analytical data, and offers insights into experimental best practices for researchers in organic synthesis and drug development.

Introduction: The Significance of α-Hydroxy Ketones

The α-hydroxy ketone moiety is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents, including antitumor antibiotics and farnesyl transferase inhibitors.[2] Their synthesis is a topic of significant interest, with applications ranging from precursors for electro-optic materials to building blocks for complex molecular architectures.[2][4] The hydration of propargylic alcohols is a direct and efficient strategy to access these valuable compounds.[5][6]

While various metals can catalyze alkyne hydration, ruthenium complexes have emerged as particularly effective due to their ability to operate under mild conditions and exhibit high regioselectivity.[7][8][9] Specifically, for terminal propargylic alcohols, ruthenium catalysts can selectively promote the Markovnikov addition of water to the alkyne, directly yielding the desired α-hydroxy ketone, thereby avoiding the formation of the isomeric aldehyde that would result from anti-Markovnikov addition.[10][11]

This protocol focuses on the conversion of 3-(4-ethoxyphenyl)prop-2-yn-1-ol, a representative propargylic alcohol, into its corresponding α-hydroxy ketone, a versatile intermediate for further synthetic elaboration.

The Catalytic Mechanism: A Rationale for Regioselectivity

The efficacy of cationic ruthenium complexes, such as [CpRu(CH₃CN)₃]PF₆, in catalyzing the hydration of propargyl alcohols stems from the catalyst's ability to activate the alkyne C≡C bond towards nucleophilic attack. The generally accepted mechanism involves several key steps, ensuring a regioselective outcome.

Causality Behind the Mechanism:

  • Ligand Exchange & π-Complex Formation: The catalyst, a coordinatively unsaturated Ru(II) species, readily coordinates to the alkyne of the propargylic alcohol. This initial π-complex formation polarizes the alkyne, rendering it more electrophilic.

  • Nucleophilic Attack: A water molecule attacks the internal carbon of the coordinated alkyne. This attack is regioselective (Markovnikov) due to the electronic influence of the adjacent hydroxyl-bearing carbon and the phenyl group, which stabilize the developing partial positive charge at the internal position. In some cases, this proceeds through a ruthenium-vinylidene intermediate.[12][13]

  • Proton Transfer & Tautomerization: Subsequent proton transfer steps lead to the formation of an enol intermediate.

  • Keto-Enol Tautomerization: The enol rapidly tautomerizes to the more stable keto form, yielding the final α-hydroxy ketone product.

  • Catalyst Regeneration: The product dissociates from the ruthenium center, regenerating the active catalyst to re-enter the catalytic cycle. A competing pathway, the Meyer-Schuster rearrangement, can sometimes occur but is often minimized by appropriate choice of catalyst and conditions.[14]

Catalytic_Cycle_Hydration Figure 1: Proposed Catalytic Cycle for Ruthenium-Catalyzed Alkyne Hydration catalyst Active Ru(II) Catalyst pi_complex Ru-Alkyne π-Complex catalyst->pi_complex + Substrate substrate Propargyl Alcohol (Substrate) h2o_attack H₂O Attack pi_complex->h2o_attack vinyl_ru Vinyl-Ruthenium Intermediate h2o_attack->vinyl_ru + H₂O enol Enol Intermediate vinyl_ru->enol Protonolysis product α-Hydroxy Ketone (Product) enol->product Tautomerization product->catalyst - Product Experimental_Workflow Figure 2: Experimental Workflow Diagram setup 1. Reaction Setup - Add substrate & solvent to flask - Purge with Argon catalyst_add 2. Catalyst Addition - Add [CpRu(CH3CN)3]PF6 - Add deionized water setup->catalyst_add reaction 3. Reaction - Heat to 60 °C - Stir vigorously catalyst_add->reaction monitoring 4. Monitoring - Use TLC to track conversion (e.g., 80:20 Hexanes:EtOAc) reaction->monitoring Periodically sample monitoring->reaction Continue if incomplete workup 5. Workup - Cool to RT, filter through Celite - Partition between EtOAc & H₂O - Wash with brine, dry (Na₂SO₄) monitoring->workup Proceed upon completion purification 6. Purification - Concentrate crude product - Purify by flash chromatography workup->purification analysis 7. Characterization - ¹H NMR, ¹³C NMR, IR, HRMS - Confirm product structure & purity purification->analysis

Sources

Application

Application Notes &amp; Protocols: Asymmetric Reduction of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol to Access Chiral Allylic Alcohols

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric reduction techniques applicable to 3-(4-ethoxyphenyl)prop-2-yn-1-ol. The focus is on...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric reduction techniques applicable to 3-(4-ethoxyphenyl)prop-2-yn-1-ol. The focus is on producing the corresponding chiral (Z)-allylic alcohol, a valuable synthetic intermediate. This document delves into the strategic considerations, detailed experimental protocols, and the underlying mechanistic principles of the recommended methodologies.

Introduction: The Significance of Chiral Allylic Alcohols

Chiral allylic alcohols are pivotal building blocks in the synthesis of a wide array of biologically active molecules and complex natural products. Their utility stems from the versatile reactivity of the hydroxyl and olefin functionalities, allowing for a diverse range of stereocontrolled transformations. The asymmetric reduction of prochiral propargyl alcohols, such as 3-(4-ethoxyphenyl)prop-2-yn-1-ol, represents a direct and atom-economical route to access these valuable chiral synthons. The ethoxyphenyl moiety is a common feature in pharmacologically active compounds, making the development of robust asymmetric syntheses for this class of molecules particularly relevant.

Strategic Approaches to the Asymmetric Reduction

The conversion of a propargyl alcohol to a chiral allylic alcohol can be approached in two primary ways:

  • Direct Asymmetric Reduction of the Alkyne: This is the most direct route but presents challenges in controlling both chemoselectivity (avoiding over-reduction to the alkane) and enantioselectivity.

  • Two-Step Oxidation/Asymmetric Reduction: This strategy involves the initial oxidation of the propargyl alcohol to the corresponding prochiral α,β-ynone, followed by a highly enantioselective reduction of the ketone. This two-step sequence often provides higher enantioselectivities and is a more mature and predictable methodology.

This guide will focus on the two-step approach, as it is more established and offers a higher degree of control over the stereochemical outcome.

Recommended Methodology: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective reduction of ketones.[1] It typically employs a stable and readily available hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, in conjunction with a chiral transition metal catalyst.[2] For the reduction of the ynone derived from 3-(4-ethoxyphenyl)prop-2-yn-1-ol, ruthenium(II) catalysts bearing chiral diamine ligands, such as the well-established Noyori-type catalysts, are highly effective.[2]

Rationale for Method Selection

The choice of ATH with a Ru(II)-TsDPEN catalyst is based on the following advantages:

  • High Enantioselectivity: These systems are known to provide excellent enantiomeric excesses (ee) for a broad range of ketones, including α,β-acetylenic ketones.[2][3]

  • Chemoselectivity: The reduction selectively occurs at the carbonyl group, leaving the carbon-carbon triple bond intact.

  • Mild Reaction Conditions: The reactions are typically run under neutral conditions and at or near room temperature.[2]

  • Operational Simplicity: The catalysts can often be generated in situ, and the hydrogen donors are inexpensive and easy to handle.[2]

Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation

The mechanism of the Ru(II)-catalyzed ATH is believed to involve a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group of the substrate via a six-membered pericyclic transition state.

ATH_Mechanism cluster_0 Catalytic Cycle Ru_cat [Ru(II)-H(S,S)-TsDPEN] Transition_State Six-membered Transition State Ru_cat->Transition_State Coordination Acetone Acetone Ynone 3-(4-Ethoxyphenyl)prop-2-yn-1-one Ynone->Transition_State Product_Complex [Ru(II)-(S,S)-TsDPEN]-(Product Complex) Transition_State->Product_Complex Hydride Transfer Chiral_Alcohol Chiral (R)-3-(4-Ethoxyphenyl)prop-2-yn-1-ol Product_Complex->Chiral_Alcohol Active_Catalyst [Ru(II)-(S,S)-TsDPEN] Product_Complex->Active_Catalyst Hydrogen_Donor i-PrOH Hydrogen_Donor->Active_Catalyst Active_Catalyst->Ru_cat + i-PrOH - Acetone

Caption: Proposed Catalytic Cycle for Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation.

Experimental Protocols

Workflow Overview

protocol_workflow Start Start: 3-(4-Ethoxyphenyl)prop-2-yn-1-ol Oxidation Step 1: Oxidation to Ynone (e.g., with MnO2) Start->Oxidation Purification1 Workup & Purification 1 (Filtration, Chromatography) Oxidation->Purification1 Ynone Intermediate: 3-(4-Ethoxyphenyl)prop-2-yn-1-one Purification1->Ynone ATH Step 2: Asymmetric Transfer Hydrogenation (Ru(II)-TsDPEN, i-PrOH) Ynone->ATH Purification2 Workup & Purification 2 (Quenching, Extraction, Chromatography) ATH->Purification2 Product Final Product: Chiral (Z)-3-(4-Ethoxyphenyl)prop-2-en-1-ol Purification2->Product Analysis Characterization (NMR, Chiral HPLC, Optical Rotation) Product->Analysis

Caption: Experimental Workflow for the Synthesis of Chiral Allylic Alcohol.

Step 1: Oxidation of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol to the Ynone
  • Reaction Setup: To a stirred solution of 3-(4-ethoxyphenyl)prop-2-yn-1-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform) at room temperature, add activated manganese dioxide (MnO₂, ~10 eq).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite, washing the filter cake thoroughly with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude ynone can be purified by flash column chromatography on silica gel.

Step 2: Asymmetric Transfer Hydrogenation of 3-(4-Ethoxyphenyl)prop-2-yn-1-one

This protocol is adapted from established procedures for the ATH of α,β-acetylenic ketones.[2]

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (1S,2S)-(+)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN, 0.011 eq) in anhydrous isopropanol. Stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.

  • Reaction Initiation: To the catalyst solution, add the 3-(4-ethoxyphenyl)prop-2-yn-1-one (1.0 eq) dissolved in a minimal amount of isopropanol.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reduction by TLC.

  • Workup: Once the reaction is complete, quench by adding a small amount of water. Remove the isopropanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting chiral propargyl alcohol by flash column chromatography on silica gel.

  • Partial Reduction to (Z)-Allylic Alcohol: The resulting chiral propargyl alcohol can be selectively reduced to the corresponding (Z)-allylic alcohol using a Lindlar catalyst (Pd/CaCO₃ poisoned with lead) under a hydrogen atmosphere.

Alternative "Green" Protocol: Biocatalytic Reduction

As an alternative, environmentally benign approach, whole-cell biocatalysis can be employed for the asymmetric reduction of the ynone.[4]

  • Biocatalyst Preparation: Cultured plant cells (e.g., from Daucus carota or Beta vulgaris) are harvested and suspended in a suitable buffer.

  • Bioreduction: The ynone substrate is added to the cell suspension, and the mixture is incubated under controlled conditions (e.g., temperature and agitation).

  • Workup and Analysis: After a set period, the product is extracted from the reaction medium and analyzed for conversion and enantiomeric excess.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the asymmetric transfer hydrogenation of aryl-substituted ynones based on literature precedents.

Catalyst SystemHydrogen DonorSubstrate/Catalyst RatioTemp (°C)Yield (%)ee (%)Reference
[RuCl₂(p-cymene)]₂ / (S,S)-TsDPENi-PrOH100:128>95up to 98[2]
Chiral Spiro Iridium CatalystHCOONa / EtOH100:140up to 95up to 98[5]

Conclusion

The asymmetric transfer hydrogenation of the ynone derived from 3-(4-ethoxyphenyl)prop-2-yn-1-ol is a highly effective and reliable method for accessing the corresponding chiral propargyl alcohol with excellent enantioselectivity. This intermediate can then be selectively reduced to the desired (Z)-allylic alcohol. The operational simplicity, mild reaction conditions, and high levels of stereocontrol make this a preferred method for researchers in organic synthesis and drug development. Furthermore, the exploration of biocatalytic methods offers a promising avenue for more sustainable chemical manufacturing.

References

  • Zhang, Y.-M., et al. (2018). Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Alkynyl Ketones Using Sodium Formate and Ethanol as Hydrogen Sources. Organic Letters. Available at: [Link]

  • Haack, K.-J., et al. (1997). Asymmetric Transfer Hydrogenation of α, β-Acetylenic Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Krische, M. J., et al. C-Propargylation Overrides O-Propargylation in Reactions of Propargyl Chloride with Primary Alcohols via Rhodium Catalyzed Transfer Hydrogenation. PMC. Available at: [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. Available at: [Link]

  • Bäckvall, J.-E., et al. (2016). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Propargylic Ketones. Diva-Portal.org. Available at: [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed. Available at: [Link]

  • Dudycz, Ł., et al. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. PMC. Available at: [Link]

  • Science of Synthesis. (2005). Product Class 3: Propargylic Alcohols. Thieme.
  • Noyori, R., et al. (2002). Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP−Ruthenium(II) Diacetate. Journal of the American Chemical Society. Available at: [Link]

  • Agrawal, T., et al. (2021). Asymmetric Synthesis of Propargylic alfa-Chiral Tertiary Amines by Reductive Alkynylation of Tertiary Amides Using Ir/Cu Tandem Catalysis. ChemRxiv. Available at: [Link]

  • Ishihara, K., et al. Asymmetric Synthesis of Chiral 1,4‐Enynes through Organocatalytic Alkenylation of Propargyl Alcohols with Trialkenylboroxines. ResearchGate. Available at: [Link]

  • Trost, B. M., & Weiss, A. H. (2013). Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols. PMC. Available at: [Link]

  • Hall, D. G., et al. Enantioselective Synthesis of anti- and syn-homopropargyl alcohols via Chiral Brønsted Acid Catalyzed asymmetric Allenylboration reactions. PMC. Available at: [Link]

  • Chung, K.-G., & Chung, Y. K. (2010). Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition. PubMed. Available at: [Link]

  • Wang, J., et al. (2022). Catalytic Asymmetric Synthesis of Chiral Propargylic Boron Compounds through B–H Bond Insertion Reactions. ACS Publications. Available at: [Link]

  • Nishibayashi, Y., et al. (2020). Ruthenium-Catalyzed Propargylic Reduction of Propargylic Alcohols with Hantzsch Ester. Organometallics. Available at: [Link]

  • Wikipedia. Enantioselective reduction of ketones. Available at: [Link]

  • Carreira, E. M., & Frantz, D. E. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society. Available at: [Link]

  • Riva, S., et al. Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. ResearchGate. Available at: [Link]

  • PubChem. 3-(4-Methoxyphenyl)-2-propen-1-ol. Available at: [Link]

  • Acta Crystallographica Section E. (2009). 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the Sonogashira cross-coupling of terminal alkynes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the Sonogashira cross-coupling of terminal alkynes. The synthesis of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol—a critical aryl alkyne intermediate in numerous drug development pipelines—appears straightforward on paper. However, in practice, it is notorious for low yields, rapid catalyst deactivation, and complex impurity profiles.

This guide bypasses generic advice. Instead, we will dissect the mechanistic causality behind these failures, provide targeted troubleshooting FAQs, and establish a self-validating protocol to ensure reproducible, high-yield synthesis.

Mechanistic Causality: The "Why" Behind Low Yields

To troubleshoot effectively, we must first understand the competing pathways within the reaction microenvironment. The target transformation relies on the delicate synergy between the Pd(0)/Pd(II) oxidative addition cycle and the Cu(I) transmetalation cycle.

The most frequent cause of catastrophic yield loss in this specific synthesis is the Glaser homocoupling of propargyl alcohol, which forms the unwanted dimer 2,4-hexadiyne-1,6-diol[1]. This side reaction is triggered when trace oxygen infiltrates the system, oxidizing the Cu(I) co-catalyst to Cu(II). The Cu(II) species then acts as a direct oxidant for the terminal alkyne rather than facilitating transmetalation[2].

Furthermore, propargyl alcohol is highly susceptible to polymerization at elevated temperatures[3]. If an unreactive aryl halide is chosen, the thermal forcing required to drive the reaction will simultaneously destroy your alkyne substrate.

ReactionPathway Substrates 1-Iodo-4-ethoxybenzene + Propargyl Alcohol PdCycle Pd(0)/Cu(I) Catalysis (Anaerobic) Substrates->PdCycle Ideal Pathway SideReaction O2 Ingress (Cu(II) formation) Substrates->SideReaction Aerobic Exposure Target 3-(4-Ethoxyphenyl) prop-2-yn-1-ol (Target Product) PdCycle->Target Transmetalation & Reductive Elimination Glaser 2,4-Hexadiyne-1,6-diol (Glaser Homocoupling) SideReaction->Glaser Oxidative Dimerization

Caption: Mechanistic pathways showing ideal Sonogashira coupling versus aerobic Glaser homocoupling.

Troubleshooting & FAQs

Q1: My reaction yield is under 30%, and TLC shows a highly polar, UV-inactive spot that stains strongly with KMnO4. What is happening? A1: You are observing the Glaser homocoupling product (2,4-hexadiyne-1,6-diol). The presence of this dimer is a direct indicator of oxygen ingress[1]. Causality & Solution: Cu(I) is exquisitely sensitive to O₂. Standard nitrogen balloon flushing is insufficient for propargyl alcohol couplings. You must implement strictly anaerobic conditions by subjecting your solvents and amine bases to rigorous Freeze-Pump-Thaw degassing[2]. If homocoupling persists despite degassing, consider transitioning to a copper-free Sonogashira protocol using Pd/C or specialized bulky ligands to eliminate the Cu-mediated dimerization pathway entirely[4].

Q2: I substituted 1-iodo-4-ethoxybenzene with 1-bromo-4-ethoxybenzene to reduce reagent costs, but the reaction stalls at 40% conversion. Should I increase the temperature? A2: Do not increase the temperature. Heating propargyl alcohol above 60°C in the presence of transition metals rapidly induces polymerization and decomposition[3]. Causality & Solution: The oxidative addition of Pd(0) into the C-Br bond is significantly slower than into the C-I bond, requiring elevated temperatures that complicate the use of propargyl alcohol[3]. If you must use the aryl bromide, utilize an electron-rich, sterically demanding phosphine ligand (e.g., XPhos or P(t-Bu)₃) to accelerate oxidative addition at room temperature. Otherwise, reverting to 1-iodo-4-ethoxybenzene is the most pragmatic solution for maintaining high yields under mild conditions.

Q3: The catalyst precipitates as a black solid shortly after adding the propargyl alcohol. Why did my catalyst die? A3: This is "palladium black," indicating the irreversible aggregation of inactive Pd(0). Causality & Solution: This occurs when the reductive elimination step is hindered, or when the local concentration of the alkyne overwhelms the catalytic cycle, leading to complex destabilization. Bolus (all-at-once) addition of propargyl alcohol spikes its concentration, promoting both polymerization and catalyst crash. The solution is to limit the instantaneous concentration of propargyl alcohol by using a syringe pump for slow, continuous addition, maintaining a steady-state that feeds the cycle efficiently[3].

Quantitative Data & Condition Optimization

To optimize the synthesis of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, we must align our reagent choices with the mechanistic realities of the substrates.

ParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale
Aryl Halide 1-Bromo-4-ethoxybenzene1-Iodo-4-ethoxybenzeneC-I bonds undergo faster oxidative addition at room temperature, avoiding the thermal degradation of propargyl alcohol[3].
Atmosphere Standard N₂ balloonFreeze-Pump-Thaw (Ar)Eliminates trace O₂, preventing Cu(I) oxidation to Cu(II) and subsequent Glaser homocoupling[2].
Alkyne Addition Bolus (All at once)Syringe Pump (over 2h)Maintains a low steady-state concentration of propargyl alcohol, minimizing polymerization and catalyst poisoning[3].
Co-Catalyst High CuI loading (10 mol%)Low CuI (2 mol%) or Cu-freeReduces the absolute concentration of potential oxidative coupling centers, suppressing dimer formation[4].

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By checking the specific in-process indicators, you can guarantee the integrity of the reaction before committing to time-consuming purification steps.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, charge 1-iodo-4-ethoxybenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.02 equiv).

  • Strict Degassing: Add anhydrous THF and Triethylamine (Et₃N) (2.0 equiv). Subject the entire mixture to three consecutive Freeze-Pump-Thaw cycles to ensure a strictly anaerobic environment[2].

  • Controlled Addition: Warm the reaction mixture to a gentle 40°C. Using a programmable syringe pump, add propargyl alcohol (1.2 equiv) dissolved in 5 mL of degassed THF dropwise over a period of 2 hours[3].

    • Self-Validation Point A: Observe the solution color. A clear, pale yellow/green solution indicates an active, healthy catalytic cycle. Rapid blackening indicates catalyst precipitation (Pd black) due to oxygen ingress or substrate starvation.

  • Reaction Monitoring: After 3 hours, sample the reaction for TLC (Hexanes/EtOAc 4:1) or GC-MS.

    • Self-Validation Point B: Check the TLC baseline. A highly polar, KMnO₄-active spot indicates Glaser homocoupling[1]. If this spot is absent or minimal, your degassing protocol was successful.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. This step is critical as it complexes and removes the copper salts into the aqueous phase. Extract with EtOAc (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (gradient elution: Hexanes to 4:1 Hexanes/EtOAc) to isolate pure 3-(4-Ethoxyphenyl)prop-2-yn-1-ol.

Workflow Step1 1. Reagent Charge (Ar Halide, Pd/Cu) Step2 2. Strict Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Syringe Pump Addition (Propargyl Alcohol over 2h) Step2->Step3 Step4 4. In-Process TLC/GC-MS (Monitor Homocoupling) Step3->Step4 Step5 5. Aqueous Quench (NH4Cl to remove Cu) Step4->Step5 Step6 6. Column Chromatography (Target Isolation) Step5->Step6

Caption: Experimental workflow for optimizing 3-(4-Ethoxyphenyl)prop-2-yn-1-ol synthesis.

References
  • [4] Title: Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water. Source: PMC. URL: 4

  • [2] Title: Technical Support Center: Synthesis of 6-phenyl-2-hexyn-1-ol. Source: BenchChem. URL: 2

  • [1] Title: Troubleshooting guide for "2,4-Hexadiyne-1,6-diol" based reactions. Source: BenchChem. URL: 1

  • [3] Title: Utilization of Sequential Palladium-Catalyzed Cross-Coupling Reactions in the Stereospecific Synthesis of Trisubstituted Olefins. Source: ACS Publications (Organic Process Research & Development). URL: 3

Sources

Optimization

preventing oxidative degradation of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol during storage

Welcome to the technical support center for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the oxidative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the oxidative degradation of this compound during storage and experimentation. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the integrity of your valuable research material.

Introduction to the Challenge: The Instability of Propargyl Alcohols

3-(4-Ethoxyphenyl)prop-2-yn-1-ol, a key intermediate in many synthetic pathways, is susceptible to oxidative degradation. The presence of a propargylic alcohol functional group, an aromatic ring, and an alkyne moiety makes the molecule vulnerable to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures. This degradation can lead to the formation of impurities, such as the corresponding aldehyde or ketone, which can compromise the yield and purity of your desired product and potentially introduce confounding variables in biological assays.

This guide will provide a comprehensive overview of the best practices for storing, handling, and analyzing 3-(4-Ethoxyphenyl)prop-2-yn-1-ol to minimize degradation and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol?

A1: Visual inspection can sometimes reveal degradation. A pure sample of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol should be a white to off-white solid. The appearance of a yellow or brownish color can be an initial indicator of degradation. However, significant degradation can occur before any color change is visible. Therefore, analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are necessary for a definitive assessment of purity.

Q2: What are the main degradation products I should be looking for?

A2: The primary oxidative degradation products of propargylic alcohols are the corresponding α,β-unsaturated aldehydes or ketones. In the case of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, the most likely degradation product is 3-(4-ethoxyphenyl)prop-2-ynal. The formation of this and other byproducts can be monitored by the analytical techniques mentioned above.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize oxidative degradation, 3-(4-Ethoxyphenyl)prop-2-yn-1-ol should be stored under an inert atmosphere (argon or nitrogen) at low temperatures. A storage temperature of -20°C is recommended for long-term storage[1]. The container should be tightly sealed and protected from light. For day-to-day use, storing smaller aliquots in a refrigerator at 2-8°C can be a practical approach to avoid repeated freeze-thaw cycles of the main stock.

Q4: Is it necessary to use an antioxidant? If so, which one do you recommend?

A4: For long-term storage or if the compound will be handled frequently in air, the use of an antioxidant is highly recommended. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or a hindered phenol antioxidant like Irganox® 1010 are good starting points. These compounds act as radical scavengers, inhibiting the auto-oxidation chain reaction. A typical concentration to consider is 0.01-0.1% (w/w). However, the compatibility of the antioxidant with your downstream applications must be considered.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Discoloration (yellowing) of the solid compound upon storage. 1. Exposure to air (oxygen). 2. Exposure to light. 3. Elevated storage temperature.1. Inert Atmosphere: Repackage the compound under an inert atmosphere (argon or nitrogen). Use of a glovebox or Schlenk line is recommended. 2. Light Protection: Store the compound in an amber vial or wrap the container with aluminum foil. 3. Temperature Control: Ensure the compound is stored at the recommended temperature (-20°C for long-term).
Appearance of an additional spot on TLC after a reaction work-up. 1. Degradation during the reaction. 2. Degradation during work-up (e.g., on silica gel). 3. Impure starting material.1. Reaction Conditions: If the reaction is run at elevated temperatures or for extended periods, consider degassing the solvent and running the reaction under an inert atmosphere. 2. Work-up: Minimize the time the compound is on silica gel. Consider using a less acidic grade of silica or deactivating it with a small percentage of triethylamine in the eluent. 3. Purity Check: Always check the purity of the starting material before use by TLC, GC, or NMR.
Inconsistent results in biological assays. 1. Variable purity of the compound between batches. 2. Degradation of the compound in the assay medium.1. Quality Control: Implement a strict quality control protocol for each batch of the compound using a validated analytical method (HPLC or GC). 2. Assay Stability: Assess the stability of the compound in your specific assay buffer and conditions. It may be necessary to prepare fresh solutions for each experiment.
Low yield in a synthetic step where the compound is a starting material. 1. Use of degraded starting material. 2. Incompatible reaction conditions leading to degradation.1. Confirm Purity: Before starting the reaction, confirm the purity of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol. If it has been stored for a long time, re-purification by recrystallization or column chromatography may be necessary. 2. Reaction Optimization: If the reaction involves strong oxidants or is run in the presence of air, these conditions could be degrading your starting material. Consider alternative, milder reaction conditions.

Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol outlines the best practices for storing and handling 3-(4-Ethoxyphenyl)prop-2-yn-1-ol to maintain its integrity.

Materials:

  • 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

  • Amber glass vials with PTFE-lined caps

  • Argon or nitrogen gas supply

  • Glovebox or Schlenk line (recommended)

  • Spatula

  • Analytical balance

Procedure:

  • Inert Atmosphere: If possible, perform all manipulations of the solid compound inside a glovebox filled with an inert gas. If a glovebox is not available, use a Schlenk line to purge the vial with inert gas before and after dispensing the compound.

  • Aliquoting: For long-term storage, it is advisable to aliquot the bulk material into smaller, single-use vials. This minimizes the exposure of the entire batch to atmospheric conditions during each use.

  • Sealing: Securely cap the vials with PTFE-lined caps to ensure an airtight seal. Parafilm can be wrapped around the cap-vial interface for additional protection against moisture and air ingress.

  • Storage: Store the vials at -20°C in a dark environment.

  • Dispensing: When a sample is needed, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the cold solid. After dispensing the required amount, re-purge the vial with inert gas before re-sealing and returning to storage.

Protocol 2: Analytical Method for Monitoring Degradation by HPLC

This High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol and to detect the presence of its primary oxidative degradation product, 3-(4-ethoxyphenyl)prop-2-ynal.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Sample Preparation:

  • Prepare a stock solution of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results:

  • 3-(4-Ethoxyphenyl)prop-2-yn-1-ol: Will elute as a major peak. The retention time will depend on the specific column and mobile phase composition.

  • 3-(4-ethoxyphenyl)prop-2-ynal: The aldehyde degradation product is more polar and is expected to elute at a slightly earlier retention time than the parent alcohol.

By integrating the peak areas, you can quantify the purity of your sample and track the formation of the degradation product over time.

Visualizing the Degradation Pathway and Prevention Strategy

To better understand the process of oxidative degradation and the role of antioxidants, the following diagrams illustrate the key chemical transformations and the mechanism of inhibition.

A 3-(4-Ethoxyphenyl)prop-2-yn-1-ol B Intermediate Radical Species A->B Initiation C 3-(4-Ethoxyphenyl)prop-2-ynal (Degradation Product) B->C Propagation O2 Oxygen (O2) O2->B Initiator Light, Heat, Metal Ions Initiator->A

Caption: Oxidative Degradation Pathway of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol.

Radical Reactive Radical Species (R•) Antioxidant Phenolic Antioxidant (ArOH) NonReactive Non-Reactive Product (R-H) Radical->NonReactive Quenching StableRadical Stable Antioxidant Radical (ArO•) Antioxidant->StableRadical Donates H•

Caption: Mechanism of Action for a Phenolic Antioxidant.

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature -20°C (long-term) 2-8°C (short-term)Slows down the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, a key initiator of oxidation.
Light Store in the dark (amber vials or foil-wrapped)Light can provide the energy to initiate radical chain reactions.
Container Tightly sealed glass vials with PTFE-lined capsPrevents ingress of air and moisture. Glass is inert.
Additives 0.01-0.1% (w/w) Phenolic Antioxidant (e.g., BHT)Scavenges free radicals to inhibit the auto-oxidation cascade.

References

  • Magritek. (n.d.). Application Note 6: On-line Reaction Monitoring of Alcoholic Fermentation. Retrieved from [Link]

  • Gladden, L. F., et al. (2020). In situ high-pressure 13 C/ 1 H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al 2 O 3 catalyst. RSC Advances, 10(25), 14853-14859. [Link]

  • Zhan, H., et al. (2023). In situ monitoring multi-carbon alcohol oxidation by combined electrochemistry with spatially selective NMR spectroscopy. Chinese Journal of Catalysis, 44, 1-10. [Link]

  • Khan, A. (n.d.). In situ/ex situ solid-state NMR monitoring of alcohol electrooxidation by MOF-based catalyst. American Chemical Society. Retrieved from [Link]

  • Godelmann, R., et al. (2013). Recent advances in NMR-based metabolomics of alcoholic beverages. Current Opinion in Food Science, 1(1), 58-65. [Link]

  • Hendricks, W. (1992, September). PROPARGYL ALCOHOL. OSHA. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)prop-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 3-(4-Methoxyphenyl)-2-propyn-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)prop-2-yn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2021, June 30). Degradation Profiling by RP- HPLC: A Review. Retrieved from [Link]

  • Analytical Methods. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propargyl Alcohol: Acute Exposure Guideline Levels. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct analysis of aromatic pollutants using HPLC-FLD/DAD for monitoring biodegradation processes. Retrieved from [Link]

  • Wyatt, M. D., et al. (2013). Dietary antioxidants prevent alcohol-induced ciliary dysfunction. Alcohol, 47(8), 629-635. [Link]

  • National Center for Biotechnology Information. (2023, December 12). Evidence for novel polycyclic aromatic hydrocarbon degradation pathways in culturable marine isolates. Retrieved from [Link]

  • ResearchGate. (2021, November). Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC/MS および GC/MS/MS による メタボロミクス解析. Retrieved from [Link]

  • ResearchGate. (n.d.). Wine and Health: A Paradigm for Alcohol and Antioxidants. Retrieved from [Link]

  • Research Collection. (n.d.). Degradation of polycyclic aromatic hydrocarbons and long chain alkanes at 6070 degrees C by Thermus and Bacillus. Retrieved from [Link]

  • Shimadzu. (n.d.). SHIMADZU APPLICATION NEWS. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011, June 28). Gold-catalyzed propargylic substitutions: Scope and synthetic developments. Retrieved from [Link]

  • Frontier-Lab. (n.d.). 熱分解 GC/MS を使用した ゴムおよびプラスチック材料の特性評価. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Polarity for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol Cross-Coupling Reactions

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-(4-ethoxyphenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-(4-ethoxyphenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent polarity in achieving high-yield, selective, and reproducible outcomes. Here, we address common challenges and provide practical, evidence-based solutions in a question-and-answer format.

Introduction: Why Solvent Polarity is a Critical Parameter

The choice of solvent in palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki couplings, is far from a trivial decision. The solvent profoundly influences reaction kinetics, selectivity, and the stability of the catalytic species.[1] For a substrate like 3-(4-ethoxyphenyl)prop-2-yn-1-ol, which contains both a polar hydroxyl group and a less polar ethoxyphenyl moiety, solvent interactions are particularly crucial. This guide will help you understand and manipulate these interactions to your advantage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira reaction with 3-(4-ethoxyphenyl)prop-2-yn-1-ol is sluggish or not proceeding to completion. How can solvent polarity be the culprit?

A1: A stalled reaction is often a primary indicator of suboptimal solvent choice. The solvent's polarity plays a direct role in several key steps of the catalytic cycle:

  • Catalyst Solubility and Stability: The palladium catalyst and any co-catalysts (like copper(I) salts in a traditional Sonogashira) must remain soluble and active. In a solvent that is too nonpolar, the catalyst may precipitate. Conversely, highly coordinating polar aprotic solvents like DMF or DMSO can sometimes displace essential ligands from the palladium center, potentially deactivating the catalyst.[1]

  • Oxidative Addition: This is often the rate-determining step. The polarity of the solvent can influence the rate of oxidative addition of the aryl halide to the Pd(0) complex. For some substrates, polar solvents can stabilize the transition state of this step, accelerating the reaction.[2]

  • Reagent Solubility: Both 3-(4-ethoxyphenyl)prop-2-yn-1-ol and the coupling partner (e.g., an aryl halide) need to be sufficiently soluble at the reaction temperature. Poor solubility of either reactant will lead to low reaction rates.

Troubleshooting Steps:

  • Assess Your Current Solvent: If you are using a nonpolar solvent like toluene or hexane and observing poor reactivity, consider switching to a more polar aprotic solvent such as THF, 1,4-dioxane, or acetonitrile.[3]

  • Consider a Solvent Mixture: A mixture of solvents can sometimes provide the ideal balance of polarity. For instance, a toluene/amine mixture is common in Sonogashira reactions, where the amine also acts as the base.[4]

  • Ensure Anhydrous and Degassed Conditions: Water and oxygen can deactivate the catalyst. Ensure your solvents are anhydrous and have been properly degassed to prevent catalyst decomposition and unwanted side reactions.[5]

Q2: I am observing significant homocoupling of 3-(4-ethoxyphenyl)prop-2-yn-1-ol (Glaser coupling). How can I mitigate this side reaction by adjusting the solvent?

A2: The formation of a 1,4-di(4-ethoxyphenyl)buta-1,3-diyne-2,5-diol, the homocoupled product, is a common issue, especially in copper-catalyzed Sonogashira reactions.[6] While several factors contribute to this, solvent choice can play a role.

Strategies to Minimize Homocoupling:

  • Reduce Copper Concentration: High concentrations of the copper co-catalyst can promote Glaser coupling.[5]

  • Slow Addition of the Alkyne: Adding the 3-(4-ethoxyphenyl)prop-2-yn-1-ol slowly to the reaction mixture keeps its instantaneous concentration low, favoring the cross-coupling pathway.[5]

  • Consider Copper-Free Conditions: Numerous modern protocols eliminate the need for a copper co-catalyst, which is the most direct way to avoid this side reaction.[6]

  • Solvent Effects: While less direct, the solvent can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. In some cases, a less polar solvent may disfavor the formation of the copper acetylide intermediate that leads to homocoupling.

Q3: I am struggling with the purification of my final product due to solvent-related impurities. What are some best practices?

A3: High-boiling point polar aprotic solvents like DMF, DMSO, and NMP, while often effective for the reaction itself, can be difficult to remove during workup and purification.

Recommendations:

  • Choose a Lower-Boiling Point Solvent: If the reaction proceeds efficiently in a solvent like THF (boiling point ~66 °C) or acetonitrile (boiling point ~82 °C), these are generally easier to remove under reduced pressure.

  • Aqueous Workup: For water-miscible solvents like DMF and DMSO, a thorough aqueous workup can help to remove the bulk of the solvent. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended.

  • Solvent Screening with Purification in Mind: When screening solvents, consider the ease of removal from the outset. A slightly lower yield in a more volatile solvent may be preferable to a high yield in a solvent that complicates purification.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Optimal Yield

This protocol outlines a parallel screening approach to efficiently identify the optimal solvent for the cross-coupling of 3-(4-ethoxyphenyl)prop-2-yn-1-ol with a model aryl halide.

Materials:

  • 3-(4-ethoxyphenyl)prop-2-yn-1-ol

  • Aryl halide (e.g., 4-iodoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (for traditional Sonogashira)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvents for screening (e.g., Toluene, THF, 1,4-Dioxane, Acetonitrile, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials with stir bars

Procedure:

  • To a series of identical reaction vials under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • To each vial, add a different anhydrous, degassed solvent (2 mL).

  • Add the base (2.0 mmol) to each vial.

  • Add 3-(4-ethoxyphenyl)prop-2-yn-1-ol (1.2 mmol) to each vial.

  • Seal the vials and heat the reactions to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8 hours) by TLC or GC-MS.

  • After a set time, quench the reactions and analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard or GC with a calibration curve) to determine the yield in each solvent.

Data Presentation: Solvent Property and Reaction Outcome
SolventDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)Typical Observations
Toluene2.40.36111Good for less polar substrates; may require higher temperatures.
THF7.61.7566A good starting point, balances polarity and ease of removal.
1,4-Dioxane2.20.45101Often used for Suzuki and sterically hindered Sonogashira couplings.[6]
Acetonitrile37.53.9282Polar aprotic, can be effective but may coordinate to the metal center.
DMF36.73.82153Highly polar, good solvating power, but can be difficult to remove.[3]

Visualizing the Process

Diagram 1: General Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Cu-C≡CR' Pd(II)-Alkyne Complex Pd(II)-Alkyne Complex Transmetalation->Pd(II)-Alkyne Complex Reductive Elimination Reductive Elimination Pd(II)-Alkyne Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product R-C≡CR'

Caption: A simplified representation of the Sonogashira catalytic cycle.

Diagram 2: Workflow for Solvent Optimization

Solvent_Optimization Start Problem: Low Yield or Side Reactions Screen Parallel Solvent Screening (Polar & Nonpolar) Start->Screen Analyze Analyze Yield & Purity (TLC, GC-MS, NMR) Screen->Analyze Optimal Identify Optimal Solvent(s) Analyze->Optimal Refine Fine-tune Conditions (Temp., Conc., Base) Optimal->Refine Final Optimized Protocol Refine->Final

Sources

Optimization

Technical Support Center: Advanced Strategies for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol Reactions

Welcome to the technical support hub for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges posed by 3-(4-Ethoxyphenyl)prop-2-yn-1-ol. As a Senior Application Scientist, my goal is to provide not just protocols, but the mechanistic reasoning to empower you to overcome experimental hurdles, particularly those arising from steric hindrance.

Introduction: Understanding the Reactivity of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

3-(4-Ethoxyphenyl)prop-2-yn-1-ol is a valuable propargyl alcohol derivative. Its structure, however, presents unique challenges. The 4-ethoxy group is electron-donating, which activates the aromatic ring and can influence the electronic properties of the alkyne. Simultaneously, the spatial bulk of the ethoxyphenyl group can sterically hinder reactions at the propargylic alcohol and the alkyne terminus. This guide is designed to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction sites on 3-(4-Ethoxyphenyl)prop-2-yn-1-ol and how does steric hindrance affect them?

A1: The molecule has three primary reactive sites:

  • The Terminal Alkyne (C-H bond): This site is crucial for C-C bond-forming reactions like the Sonogashira coupling. The ethoxyphenyl group can sterically shield this position, impeding the approach of bulky coupling partners and large catalyst complexes.

  • The Propargylic Hydroxyl Group (-OH): This group can act as a nucleophile or be converted into a leaving group for substitution reactions. Steric hindrance from the adjacent aryl group can slow down reactions with bulky electrophiles or nucleophiles.

  • The Propargylic Carbon (C-OH bond): In substitution reactions where the hydroxyl is the leaving group (often after activation), the approach of the nucleophile to this carbon is susceptible to steric hindrance.

Q2: My reaction is failing. How do I determine if steric hindrance is the primary cause?

A2: Differentiating steric effects from electronic or catalyst-related issues is key. Consider these points:

  • Compare with a smaller analogue: If possible, run a control reaction with a less hindered substrate, such as 3-phenylprop-2-yn-1-ol. A significantly higher yield with the smaller analogue points towards a steric issue.

  • Monitor for side products: Steric hindrance can change reaction pathways. For example, in a Williamson ether synthesis with a bulky alcohol, a hindered base might favor elimination (E2) over substitution (SN2), leading to byproducts.[1]

  • Computational Modeling: For a deeper understanding, Density Functional Theory (DFT) studies can model transition states and reveal how steric bulk affects activation energies.[2][3]

Q3: Can protecting the hydroxyl group help overcome steric hindrance in reactions at the alkyne?

A3: Absolutely. This is a crucial strategy. The acidic proton of the hydroxyl group can interfere with many organometallic reactions. Protecting it, for instance as a silyl ether (e.g., TMS or TBS ether), serves two purposes:

  • It removes the acidic proton, preventing unwanted side reactions with bases or organometallic reagents.[4][5]

  • It can alter the steric profile around the alkyne. While the protecting group itself has bulk, it can sometimes orient the molecule in a way that paradoxically improves access for a catalyst in a subsequent step. The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its removal.[6][7]

Troubleshooting Guide: Common Reactions & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Scenario 1: Sonogashira Coupling Reactions

Question: My Sonogashira coupling of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol with a sterically hindered aryl bromide is giving low to no yield. What's wrong?

This is a classic steric hindrance problem. The oxidative addition of the aryl bromide to the palladium(0) center is often the rate-limiting step and is highly sensitive to steric bulk on both coupling partners.[8] The electron-rich nature of the ethoxyphenyl group can also impact the catalytic cycle.

Potential Causes & Step-by-Step Solutions:

  • Inadequate Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The ligands are not bulky or electron-rich enough to facilitate the reaction between two hindered partners.

    • Solution: Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.[9][10] Consider using palladium(II) precatalysts, which are often more stable.[11]

Ligand Type Recommended Ligands Key Advantage for Hindered Couplings
Buchwald-type BiarylphosphinesSPhos, XPhos, RuPhosBulky and electron-rich; promotes efficient oxidative addition and reductive elimination.[1][9]
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong sigma-donors that form stable palladium complexes, effective for challenging couplings.[10]
Diphosphine Ligandsdppf (1,1'-Bis(diphenylphosphino)ferrocene)Provides a good "bite angle" that can facilitate reductive elimination.[8]
  • Suboptimal Reaction Conditions: Temperature, solvent, and base are critical variables that must be optimized to overcome the high activation energy of sterically demanding reactions.

    • Solution: Systematically optimize your reaction conditions.

      • Increase Temperature: Carefully raise the reaction temperature. For aryl bromides, temperatures of 80-110 °C are often necessary.[8] Use a sealed vessel for temperatures above the solvent's boiling point.

      • Solvent Choice: The solvent affects catalyst solubility and reactivity. While polar aprotic solvents like DMF are common, they can sometimes slow reactions with electron-rich substrates.[11][12] Toluene is often an excellent choice for high-temperature reactions.[9]

      • Base Selection: An amine base is required to deprotonate the alkyne.[11] For hindered substrates, a stronger, bulkier base like diisopropylethylamine (DIPEA) or DBU may be more effective than triethylamine (TEA).

Experimental Protocol: Optimized Sonogashira Coupling for Hindered Substrates
  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (1.2 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Catalyst Preparation: In a separate vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq).

  • Reaction Assembly: Add the catalyst/ligand mixture to the Schlenk flask, followed by degassed solvent (e.g., Toluene) and the base (e.g., DIPEA, 3.0 eq).

  • Execution: Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira_Troubleshooting start Low/No Yield in Sonogashira Coupling check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_conditions 2. Optimize Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Quality start->check_reagents ligand Is Ligand Bulky & Electron-Rich? (e.g., SPhos, XPhos) check_catalyst->ligand temp Is Temperature Sufficiently High? (>80°C for Ar-Br) check_conditions->temp reagent_purity Are Reagents Pure & Dry? check_reagents->reagent_purity change_ligand Action: Switch to Buchwald-type or NHC Ligands ligand->change_ligand No catalyst_active Is Pd Precatalyst Fresh & Active? ligand->catalyst_active Yes success Improved Yield change_ligand->success use_fresh_pd Action: Use Fresh Pd(OAc)₂ or PdCl₂(PPh₃)₂ catalyst_active->use_fresh_pd No use_fresh_pd->success increase_temp Action: Increase Temp to 100-110°C temp->increase_temp No solvent Is Solvent Appropriate? (Toluene, Dioxane) temp->solvent Yes increase_temp->success change_solvent Action: Screen Solvents (Toluene, DMF, NMP) solvent->change_solvent No change_solvent->success purify_reagents Action: Purify/Dry Starting Materials & Base reagent_purity->purify_reagents No purify_reagents->success Reaction_Pathway cluster_0 Strategy 1: Direct Substitution (Lewis Acid Catalysis) cluster_1 Strategy 2: Protection/Activation Pathway Start1 Propargyl Alcohol + Nucleophile Catalyst Lewis Acid (e.g., Ca(OTf)₂) Start1->Catalyst Intermediate Propargylic Cation (Stabilized by Ar) Catalyst->Intermediate Attack1 Nucleophilic Attack Intermediate->Attack1 Product1 Substituted Product Attack1->Product1 Hindrance Steric Hindrance (Slows Attack) Attack1->Hindrance Start2 Propargyl Alcohol Protect 1. Protect OH (e.g., as OTBS) Start2->Protect Activate 2. Activate for Substitution (e.g., convert to OMs) Protect->Activate Attack2 Nucleophilic Attack (Milder Conditions) Activate->Attack2 Product2 Substituted Product Attack2->Product2

Sources

Troubleshooting

purification techniques for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol reaction mixtures

Technical Support Center: Purification of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol From the Desk of the Senior Application Scientist Welcome to the technical support resource for the purification of 3-(4-Ethoxyphenyl)prop-2-yn-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

From the Desk of the Senior Application Scientist

Welcome to the technical support resource for the purification of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol. This guide is designed for chemistry professionals engaged in organic synthesis and drug development. The successful isolation of this key propargyl alcohol intermediate, often synthesized via Sonogashira coupling, is critical for downstream applications. Purity issues can significantly impact subsequent reaction yields, catalyst performance, and the overall integrity of your research. This document provides practical, field-tested solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered problems during the workup and purification of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol reaction mixtures.

Q1: My final product is a persistent oil or waxy solid, but the literature reports a white to light brown crystalline solid. How can I resolve this?

A1: This is a classic sign of impurities disrupting the crystal lattice formation. The reported melting point for the analogous 3-(4-methoxyphenyl)prop-2-yn-1-ol is 64-68 °C, and while the ethoxy derivative will differ slightly, it is expected to be a solid at room temperature[1].

  • Causality: The presence of unreacted starting materials, solvent residues, or side-products (like the homocoupled diyne) acts as a "eutectic" impurity, lowering the melting point and inhibiting crystallization.

  • Solution Workflow:

    • Re-evaluate Purity: Re-purify a small sample via meticulous flash column chromatography. Use a longer column and a shallower solvent gradient than in your initial attempt to achieve better separation.

    • Solvent-Induced Precipitation/Recrystallization:

      • Dissolve the oil in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

      • Slowly add a non-polar "anti-solvent" in which the product is poorly soluble (e.g., hexanes or pentane) dropwise while stirring, until the solution becomes faintly turbid.

      • Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in a 0-4 °C refrigerator.

    • Physical Induction: If the above fails, attempt to induce crystallization by scratching the inside of the flask below the solvent line with a glass rod. This creates microscopic imperfections that can serve as nucleation sites. If you have a pure crystal, "seeding" the supersaturated solution can also be highly effective.[2]

Q2: My ¹H NMR spectrum shows persistent signals for starting materials (e.g., 1-iodo-4-ethoxybenzene and propargyl alcohol), despite column chromatography.

A2: This indicates that the polarity of your chromatography eluent was not optimized to resolve compounds with different functional groups. 3-(4-Ethoxyphenyl)prop-2-yn-1-ol is significantly more polar than the aryl iodide but can have a similar polarity to other alcohols.

  • Causality: If the eluent is too polar, all compounds will move quickly down the column with little separation (high Rf values). If it's not polar enough, the product may not elute effectively. The key is to find a solvent system that provides a target Rf value of approximately 0.3 for your product on a TLC plate, as this often translates to the best separation on a column.[3]

  • Solution & Protocol:

    • TLC Analysis: Systematically test different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar one (like ethyl acetate).[4][5]

    • Gradient Elution: Employ a gradient elution during your column chromatography. Start with a low-polarity mixture (e.g., 95:5 Hexanes:EtOAc) to elute non-polar impurities first. Gradually and slowly increase the polarity (e.g., to 70:30 Hexanes:EtOAc) to cleanly elute your target compound away from any remaining polar starting materials.[6][7]

Q3: I'm observing a significant amount of a non-polar byproduct that I suspect is the homocoupled diyne (Glaser coupling product). How do I remove it?

A3: The formation of a 1,4-di(4-ethoxyphenyl)buta-1,3-diyne is a very common side reaction in Sonogashira couplings, especially if oxygen is not rigorously excluded.[8]

  • Causality: This byproduct is significantly less polar than your desired propargyl alcohol due to the absence of the hydroxyl group. This large difference in polarity is advantageous for purification.

  • Solution:

    • Reaction Optimization: In future reactions, ensure your solvents and amine base are thoroughly degassed with an inert gas (Argon or Nitrogen) to minimize oxygen, which promotes this side reaction.[8]

    • Chromatographic Separation: This byproduct will elute much faster from a silica gel column than your product. When running your column, use a low-polarity solvent system (e.g., 90:10 Hexanes:EtOAc) to completely wash this non-polar impurity off the column first. You can monitor its elution with TLC. Once the diyne is gone, you can then increase the solvent polarity to elute your desired alcohol.

Q4: My TLC shows a single spot, but my NMR spectrum is still clearly impure. What's happening?

A4: Co-elution on TLC is a common issue where two or more compounds have identical or very similar Rf values in a given solvent system.

  • Causality: The separation on silica gel depends on a compound's polarity. It is possible for an impurity to have a polarity very similar to your product.

  • Solution:

    • Change Solvent Selectivity: Do not just change the ratio of your solvents; change one of the solvents entirely. Different solvents interact with your compounds and the silica stationary phase in unique ways.[9] For example, if Hexanes/Ethyl Acetate fails to resolve the spots, try a system containing Dichloromethane/Methanol or Toluene/Ethyl Acetate. Toluene, in particular, can offer different selectivity for aromatic compounds due to π-π interactions.

    • Alternative Staining: Ensure you are visualizing all potential impurities. Use multiple TLC stains. A UV lamp will show UV-active compounds. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds with oxidizable functional groups like alcohols and alkynes, which will appear as yellow spots on a purple background.[10]

    • High-Resolution Analysis: For baseline impurities, analytical techniques like HPLC or GC-MS offer far superior resolution than TLC and can help identify the nature of the persistent impurity.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification technique for crude 3-(4-Ethoxyphenyl)prop-2-yn-1-ol?

A1: Flash column chromatography using silica gel as the stationary phase is the industry-standard and most reliable method for the initial, bulk purification of this compound.[5] The silica gel's polar surface effectively interacts with the hydroxyl group of the alcohol, allowing for separation based on the polarity differences among the components of the crude reaction mixture.[7]

Q2: How do I select the optimal solvent system for flash chromatography?

A2: The ideal solvent system is determined empirically using Thin-Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.25-0.35 for the desired product. This Rf range typically ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.[3]

Solvent System (v/v) Typical Application Expected Product Rf (Approximate)
Hexanes / Ethyl Acetate (9:1 to 7:3)Good starting point for general separation. Excellent for removing non-polar impurities.0.2 - 0.4
Dichloromethane / Methanol (98:2 to 95:5)Useful if the product is poorly soluble or streaking in Hexane/EtOAc systems.0.3 - 0.5
Toluene / Ethyl Acetate (9:1 to 8:2)Provides different selectivity, especially useful for separating aromatic compounds.0.2 - 0.4

Q3: Is recrystallization a viable purification method for this compound?

A3: Yes, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material, provided the crude product is already >90% pure. It is generally not effective for purifying very crude mixtures. The key is selecting an appropriate solvent or solvent pair.[2]

  • Principle: The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[2]

  • Suggested Solvents for Screening:

    • Single Solvent: Toluene, Ethanol

    • Solvent Pair: Ethyl Acetate/Hexanes, Dichloromethane/Pentane

Q4: How should I analyze the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive assessment of purity.

  • ¹H and ¹³C NMR: This is the most crucial technique. It confirms the structure of the desired product and can be used to identify and quantify impurities if their signals are resolved. Pay close attention to the aromatic region for unreacted starting materials and the integration of the ethoxy and methylene proton signals.[11] Check for common residual solvent peaks.[13][14][15]

  • TLC: Run the final product in at least two different solvent systems to check for co-eluting impurities.[9]

  • Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight of the product and can help identify impurities.[12]

  • Melting Point: A sharp melting point range that is consistent across batches is a strong indicator of high purity.

Workflow & Experimental Protocols

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for approaching the purification of a crude 3-(4-Ethoxyphenyl)prop-2-yn-1-ol reaction mixture.

Purification_Workflow cluster_start Initial Analysis cluster_purification Primary Purification cluster_check Purity Verification start Crude Reaction Mixture analyze Analyze by TLC & ¹H NMR start->analyze column Flash Column Chromatography (Silica Gel) analyze->column Complex mixture or >10% impurities recryst Recrystallization analyze->recryst Oily solid with <10% impurities purity_check Assess Purity (NMR, TLC in 2 systems, MP) column->purity_check recryst->purity_check purity_check->column Impurity Detected pure_product Pure Product (>98%) purity_check->pure_product Purity Confirmed

Caption: Decision workflow for selecting a purification strategy.

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system that gives the product an Rf of ~0.3.

  • Column Packing: Select a column of appropriate size (typically using 50-100 times the weight of silica gel to the weight of crude product). Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this to the top of the packed column.

  • Elution: Begin eluting with the low-polarity starting solvent. If using a gradient, slowly and incrementally increase the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[2]

  • Hot Filtration (if needed): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • Hickinbottom, W. J. (1950). Process of purifying propargyl alcohol. U.S. Patent No. 2,527,358. Washington, DC: U.S. Patent and Trademark Office.
  • Koga, N., & Hara, Y. (2003). Method for separation and recovery of propargyl alcohol. U.S. Patent Application No. 10/220,950.
  • Jeyashri, K. R., Logeshwari, G., Rajapandiyan, U., Sivakumar, K., Selvanayagam, S., Manikandan, H., & Kaviyarasu, K. (2022). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. IUCrData, 7(11), x221053. Retrieved from [Link]

  • Science of Synthesis. (2008). Product Class 3: Propargylic Alcohols. Thieme. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Maurya, S., & Lokhande, R. (2017). A newly developed stability indicating HPLC method for determination of impurities in sulfa methoxypyrazine bulk drug. International Journal of Pharmaceutical Sciences and Research, 8(8), 3325-3340. Retrieved from [Link]

  • BGD Group. (2011). TLC Developing System. Retrieved from [Link]

  • Martínez, A., Fernández-Rodríguez, M. A., & Rodríguez, F. (2017). From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation. The Journal of Organic Chemistry, 82(19), 10359–10370. Retrieved from [Link]

  • Wang, M., et al. (2022). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. The Journal of Organic Chemistry, 87(22), 15053–15064. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • Supporting Information. (n.d.). General Procedure. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of chalcones. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure, experimental and theoretical investigations of 3-(4-ethoxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information for Connecting Molecule Oxidation to Single Crystal Structural and Charge Transport Properties in Rubrene Derivatives. Retrieved from [Link]

  • Rimon, O. (2020). Could common contaminants interfere with Sonogashira coupling? ResearchGate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • American Chemical Society. (2024). Gold/HNTf2-Cocatalyzed Asymmetric Annulation of Diazo-Alkynes: Divergent Construction of Atropisomeric Biaryls and Arylquinones. Journal of the American Chemical Society. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Some Novel Aromatic Alkynyl Silanes: Mesomorphic Characterization of Ethynyl-Substituted Rod-Shaped Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)prop-2-yn-1-ol. PubChem Compound Database. Retrieved from [Link]

  • CSIR-NIScPR. (2024). (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigating the stability of chalcone (2E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one by Raman spectroscopy and computational calculations at high pressure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • So, C. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9918–9925. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Polar Aromatic Substituted Terminal Alkynes from Propargyl Amine. Retrieved from [Link]

  • Bryant, D. R., & Solenberger, J. C. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351. Washington, DC: U.S. Patent and Trademark Office.
  • Bukhari, S. N. A., Jasamai, M., Jantan, I., & Fun, H. K. (2008). 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2399. Retrieved from [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]

Sources

Optimization

reducing unwanted byproducts in 3-(4-Ethoxyphenyl)prop-2-yn-1-ol oxidation

Welcome to the technical support center for the selective oxidation of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol. This guide is designed for researchers, chemists, and process development professionals who are working with this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the selective oxidation of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol. This guide is designed for researchers, chemists, and process development professionals who are working with this specific transformation. The goal is to provide practical, in-depth solutions to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our aim is to empower you to not only solve immediate experimental issues but also to build a robust and reproducible process.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the oxidation of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol to its corresponding aldehyde, 3-(4-Ethoxyphenyl)prop-2-ynal.

Question 1: My primary isolated product is 3-(4-ethoxyphenyl)prop-2-ynoic acid. How can I prevent this over-oxidation?

Answer: The formation of the carboxylic acid is a classic case of over-oxidation. This occurs when the initially formed aldehyde is further oxidized. The mechanism for this second oxidation step typically requires the presence of water to form an intermediate aldehyde hydrate (a geminal diol), which is then oxidized to the carboxylic acid.[1][2]

Root Causes & Corrective Actions:

  • Presence of Water: Many oxidation reagents, especially stronger ones, will readily oxidize the aldehyde hydrate. Propargylic aldehydes are particularly susceptible.

    • Solution: Ensure your reaction is conducted under strictly anhydrous conditions. Use freshly distilled, anhydrous solvents (like dichloromethane or chloroform). Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon). If using reagents like molecular sieves, ensure they are properly activated.

  • Choice of Oxidant: Some oxidizing agents are too powerful or are used under conditions that promote hydrate formation and subsequent oxidation.

    • Solution: Switch to a milder, more selective oxidant known to halt at the aldehyde stage.

      • Dess-Martin Periodinane (DMP): An excellent choice for this transformation as it is performed under neutral, anhydrous conditions and is highly selective for primary alcohols to aldehydes.[3][4][5] The reaction is typically fast at room temperature.

      • Activated Manganese Dioxide (MnO₂): This is a classic and highly effective reagent for the selective oxidation of allylic and propargylic alcohols.[6][7][8] As a heterogeneous reagent, the reaction is controlled by surface area and activity, and it does not typically over-oxidize to the acid.

      • Swern Oxidation: This method uses activated DMSO at cryogenic temperatures (-78 °C) and is exceptionally mild, providing excellent selectivity for the aldehyde.[9][10] The anhydrous conditions required for the Swern protocol inherently prevent over-oxidation.

  • Reaction Time and Temperature: Prolonged reaction times, even with a selective oxidant, can sometimes lead to side reactions if trace amounts of water are present or if the product itself is unstable under the conditions.

    • Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately. Avoid unnecessarily long reaction times or elevated temperatures.

start Over-oxidation to Carboxylic Acid Observed check_water Verify Anhydrous Conditions (Dry Solvents, Inert Atmosphere) start->check_water 1. Primary Check change_oxidant Switch to Milder Oxidant (DMP, Activated MnO₂, Swern) check_water->change_oxidant 2. If problem persists monitor_rxn Optimize Reaction Time & Temperature (Monitor by TLC, Quench Promptly) change_oxidant->monitor_rxn 3. Fine-Tuning success Selective Aldehyde Formation monitor_rxn->success

Caption: Troubleshooting workflow for over-oxidation issues.

Question 2: I'm observing a significant α,β-unsaturated byproduct instead of my desired ynal. What is causing this rearrangement?

Answer: The byproduct you are likely observing is an α,β-unsaturated enal or enone, resulting from a Meyer-Schuster rearrangement. This is a known acid-catalyzed isomerization of propargyl alcohols.[11] The presence of even catalytic amounts of acid can promote this unwanted pathway, leading to a complex product mixture and reduced yield of the desired acetylenic aldehyde.

Root Causes & Corrective Actions:

  • Acidic Reagents or Conditions: Many oxidation systems are either inherently acidic or generate acidic byproducts.

    • Jones Oxidation (CrO₃/H₂SO₄): This reagent is strongly acidic and is not suitable for preparing acid-sensitive ynals.

    • Dess-Martin Periodinane (DMP): While generally mild, DMP generates two equivalents of acetic acid as a byproduct.[3] For highly sensitive substrates, this can be enough to trigger the rearrangement.

    • Solution (for DMP): Buffer the reaction mixture. The addition of a mild, non-nucleophilic base like pyridine or sodium bicarbonate (1.5-2 equivalents) can effectively neutralize the generated acetic acid without interfering with the oxidation.[3]

  • Acidic Workup: Quenching the reaction or performing an extractive workup with acidic solutions (e.g., washing with 1M HCl to remove a base) can cause the product to isomerize in the separation funnel.

    • Solution: Use a neutral or slightly basic workup. Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or a sodium thiosulfate (Na₂S₂O₃) solution (especially for DMP to consume excess reagent and byproducts). Wash organic layers with brine and saturated NaHCO₃ instead of acid.

cluster_0 Mild, Non-Acidic Oxidation (e.g., MnO₂, Buffered DMP) cluster_1 Acidic Conditions SM 3-(4-Ethoxyphenyl)prop-2-yn-1-ol Starting Material Desired 3-(4-Ethoxyphenyl)prop-2-ynal Desired Product SM->Desired Selective Oxidation Rearranged α,β-Unsaturated Enone Meyer-Schuster Byproduct SM->Rearranged Meyer-Schuster Rearrangement

Caption: Competing reaction pathways for propargyl alcohol oxidation.

Question 3: My reaction turns dark, and I get a low yield of an intractable mixture. What causes this decomposition?

Answer: Ynals (α,β-acetylenic aldehydes) are highly reactive and can be unstable, particularly when impure or subjected to heat, strong acids, or bases. The dark coloration you are observing is likely due to polymerization or decomposition of the desired product.[12]

Root Causes & Corrective Actions:

  • Thermal Instability: Ynals can be sensitive to heat.

    • Solution: Maintain a low reaction temperature. If using a room temperature protocol like DMP or MnO₂, ensure the reaction is not strongly exothermic by adding the reagent portion-wise and using an ice bath if necessary. During workup, use a rotary evaporator with a low-temperature water bath (<30-40 °C) to remove solvent.

  • Chemical Instability: Exposure to strong nucleophiles, acids, or bases during workup can degrade the product.

    • Solution: As mentioned previously, use a neutral or mildly basic workup. After isolation, the ynal should be used immediately in the next step or stored cold, under an inert atmosphere, and protected from light. Purification via silica gel chromatography should be done quickly, as prolonged contact with silica gel (which can be slightly acidic) may cause degradation. Consider using silica gel that has been pre-treated with triethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around oxidant for preparing 3-(4-Ethoxyphenyl)prop-2-ynal on a lab scale?

A1: There is no single "best" oxidant, as the ideal choice depends on factors like scale, available equipment, and substrate sensitivity. However, a comparative analysis can guide your decision.

Oxidant SystemProsConsTypical Conditions
Activated MnO₂ Highly selective for propargylic alcohols; Heterogeneous (easy workup); Relatively inexpensive.[6][7]Requires a large stoichiometric excess (5-20 eq.); Activity can vary between batches; Can be slow.[6][8]CH₂Cl₂ or Hexane, Room Temp, 2-24h
Dess-Martin (DMP) Very mild and fast; High yields; Reliable and predictable.[3][13]Generates acetic acid (may need buffer); Reagent is expensive and can be shock-sensitive.CH₂Cl₂, Room Temp, 0.5-2h
Swern Oxidation Exceptionally mild; Excellent for sensitive substrates; High yields.[10][14]Requires cryogenic temps (-78 °C); Produces foul-smelling dimethyl sulfide; Requires careful handling of reagents.[9][15]CH₂Cl₂, DMSO, (COCl)₂, Et₃N, -78 °C
TEMPO (catalytic) Catalytic (low waste); Can use mild co-oxidants (e.g., O₂); Scalable.[16][17][18]Optimization of catalyst, co-oxidant, and additives may be required.[16][19]Varies with co-oxidant (e.g., O₂, bleach)

For a reliable, quick, and high-yielding lab-scale synthesis where cost is not the primary constraint, Dess-Martin Periodinane (DMP) with a pyridine buffer is often an excellent starting point due to its simplicity and effectiveness.[3][5] For larger scales or cost-sensitive projects, optimizing a catalytic TEMPO/O₂ system or using activated MnO₂ would be more practical.[7][18]

Q2: Are there any "green" or more sustainable alternatives to these classic stoichiometric oxidants?

A2: Yes. The development of catalytic aerobic oxidation methods is a major focus in green chemistry. For this transformation, catalytic systems using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or its derivatives are highly relevant.[18] These systems use a catalytic amount of the TEMPO radical along with a co-catalyst (often a copper or iron salt) and use molecular oxygen (from air or an O₂ balloon) as the terminal oxidant.[16][18][20] The only byproduct is water, making it an environmentally benign choice. While these systems may require more initial optimization, they are ideal for large-scale and industrial applications.[18]

Experimental Protocols

**Protocol 1: Oxidation using Activated Manganese Dioxide (MnO₂) **

This protocol is based on the general principle of using a heterogeneous oxidant for selective conversion of propargylic alcohols.[6][7]

  • Preparation: To a round-bottom flask charged with a magnetic stir bar, add 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane or Hexane, approx. 0.1 M concentration).

  • Reagent Addition: Add activated manganese dioxide (MnO₂, commercial "activated" grade, 10 eq. by weight) to the solution in one portion. The mixture will be a black slurry.

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), visualizing with a UV lamp and a potassium permanganate stain. The reaction is complete upon full consumption of the starting alcohol (typically 4-16 hours, depending on MnO₂ activity).

  • Workup: Once complete, filter the reaction mixture through a pad of Celite® to remove the solid MnO₂. Wash the Celite® pad thoroughly with additional solvent (e.g., Dichloromethane or Ethyl Acetate) to recover all the product.

  • Isolation: Combine the filtrates and concentrate the solvent under reduced pressure (at low temperature) to yield the crude 3-(4-Ethoxyphenyl)prop-2-ynal, which can be purified by flash chromatography if necessary.

Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)

This protocol is a reliable method for small to medium-scale synthesis of sensitive aldehydes.[3][13]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (1.0 eq) and anhydrous Dichloromethane (CH₂Cl₂, approx. 0.1 M).

  • Buffering (Optional but Recommended): Add anhydrous pyridine (2.0 eq) to the solution and stir for 5 minutes.

  • Reagent Addition: At room temperature, add Dess-Martin Periodinane (1.2 eq) to the solution portion-wise over 5-10 minutes. The reaction is often slightly exothermic.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-90 minutes.

  • Workup: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and 10% aqueous Na₂S₂O₃ (1:1 mixture). Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (at low temperature) to yield the crude product for purification.

References

  • Narasaka, K., et al. (1993). A TiCl4/Et3N System for Selective Oxidation of Propargylic Alcohols. Chemistry Letters, 22(10), 1735-1736. Available at: [Link]

  • Reddy, M. S., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 4(2), 153-157. Available at: [Link]

  • Pore, D. M., et al. (2012). A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite. RSC Advances, 2(23), 8843-8847. Available at: [Link]

  • Reddy, M. S., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PubMed, 4(2), 153-157. Available at: [Link]

  • Ye, L., & Zhang, L. (2009). Practical Synthesis of Linear α-Iodo/Bromo-α,β-unsaturated Aldehydes/Ketones from Propargylic Alcohols via Au/Mo Bimetallic Catalysis. Organic Chemistry Portal. Available at: [Link]

  • Ye, L., & Zhang, L. (2009). Practical Synthesis of Linear α-Iodo/Bromo-α,β-unsaturated Aldehydes/Ketones from Propargylic Alcohols via Au/Mo Bimetallic Catalysis. Organic Letters, 11(16), 3646-3649. Available at: [Link]

  • Hollmann, F., & Arends, I. W. C. E. (2020). Biocatalytic Oxidation of Alcohols. Molecules, 25(16), 3745. Available at: [Link]

  • Tojo, G., & Fernández, M. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones. Springer. Available at: [Link]

  • Liu, J., et al. (2012). Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Synthesis, 44(10), 1569-1576. Available at: [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Mark, V. (1999). Preparation of unsaturated aldehydes from propargyl alcohol and conjugated diolefins. Google Patents, EP0952139A1.
  • Han, S., et al. (2021). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. RSC Advances, 11(50), 31634-31638. Available at: [Link]

  • Han, S., et al. (2021). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. RSC Advances, 11(50), 31634-31638. Available at: [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Wikidoc. (2012). Swern oxidation. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol Reactions: Swern Oxidation using DMSO. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Li, W., et al. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Molecules, 28(2), 564. Available at: [Link]

  • Hoover, J. M., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 135(4), 1621-1632. Available at: [Link]

  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Tay, G. K., & Ng, E. P. (2018). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Organic & Biomolecular Chemistry, 16(18), 3288-3316. Available at: [Link]

  • YouTube. (2020). MnO2 oxidation reaction|| solved questions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Retrieved from [Link]

  • Havare, N. (2020). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Arkivoc, 2020(6), 247-261. Available at: [Link]

  • Organic Chemistry Data. (2026). Manganese Dioxide, MnO2. Retrieved from [Link]

  • Kärkäs, M. D. (2022). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis. JACS Au, 2(2), 295-312. Available at: [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Turnover with 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

Welcome to the technical support resource for researchers utilizing 3-(4-Ethoxyphenyl)prop-2-yn-1-ol in catalytic reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing 3-(4-Ethoxyphenyl)prop-2-yn-1-ol in catalytic reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis, with a primary focus on enhancing catalyst turnover frequency (TOF). As your virtual application scientist, I will walk you through the causality behind experimental choices, ensuring that every step is a self-validating system for robust and reproducible results.

Introduction: Understanding Catalyst Turnover Frequency (TOF)

Catalyst Turnover Frequency (TOF) is a critical metric for assessing the efficiency of a catalyst. It is defined as the number of substrate molecules converted to product per active site of the catalyst per unit of time.[1][2] A high TOF is desirable as it indicates an efficient use of the catalyst, which is particularly important when using precious metals like palladium.[1] This guide will focus on a common application for propargyl alcohols like 3-(4-Ethoxyphenyl)prop-2-yn-1-ol: the palladium-catalyzed Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most likely role of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol in my catalytic reaction?

A1: 3-(4-Ethoxyphenyl)prop-2-yn-1-ol is a terminal alkyne and a propargylic alcohol. In the context of improving catalyst turnover, it most commonly functions as a substrate in a cross-coupling reaction, such as the Sonogashira, Heck, or Negishi couplings.[3][4] It is not a catalyst itself but a building block for creating more complex molecules. This guide will use the Sonogashira coupling as a primary example.

Q2: Why is my catalyst turning black, and how does this affect the turnover frequency?

A2: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition.[5] The active Pd(0) species has agglomerated and precipitated out of the solution, rendering it inactive. This drastically reduces the number of active catalytic sites, leading to a sharp drop in the turnover frequency and often a complete halt of the reaction. This is frequently caused by the presence of oxygen in the reaction vessel or by high reaction temperatures.[5][6]

Q3: How does the choice of ligand impact the turnover frequency?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[1][7] Electron-rich and sterically bulky phosphine ligands, such as SPhos or XPhos, can enhance catalyst stability, prevent agglomeration, and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination), thereby increasing the turnover rate.[5][8] The optimal ligand is substrate-dependent, and a screening of different ligands is often necessary to achieve the highest TOF.[5]

Q4: Can the solvent choice really make a difference in catalyst turnover?

A4: Absolutely. The solvent affects the solubility of your reagents, the stability of the catalyst, and the overall reaction kinetics.[5] For instance, in Sonogashira couplings, polar aprotic solvents like DMF can sometimes slow the reaction by competing with the desired ligands for coordination to the palladium center.[5] A systematic solvent screen is a valuable optimization step.[5]

In-Depth Troubleshooting Guide: Low Catalyst Turnover Frequency

This section addresses specific experimental issues that lead to low TOF and provides actionable solutions based on established chemical principles.

Issue 1: The reaction is sluggish, and the TOF is significantly lower than expected.
Potential Cause Explanation & Scientific Rationale Recommended Solution
Inefficient Pre-catalyst Activation Many modern palladium catalysts are supplied as stable Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species.[6] If this activation is incomplete, the concentration of the active catalyst will be low, resulting in a poor reaction rate.Ensure your reaction conditions are suitable for pre-catalyst reduction. For some systems, a pre-activation step may be necessary, which can involve stirring the Pd(II) source with the ligand at an elevated temperature before adding the substrates.[9]
Sub-optimal Ligand Choice The electronic and steric properties of the ligand are critical.[7] A ligand that is not electron-rich or bulky enough may not adequately stabilize the Pd(0) intermediate, leading to decomposition. Conversely, a ligand that is too bulky might hinder substrate binding.Conduct a ligand screening experiment. Test a panel of 3-5 ligands with varying properties (e.g., a triarylphosphine like PPh₃, a bulky trialkylphosphine like P(t-Bu)₃, and a biarylphosphine like SPhos) to identify the optimal choice for your specific substrate combination.[5]
Inappropriate Base The base is crucial for deprotonating the terminal alkyne in the Sonogashira reaction and for neutralizing the acid generated during the catalytic cycle.[4] An unsuitable base (e.g., one with low solubility or incorrect strength) can stall the reaction.Screen different bases. For Suzuki reactions, K₂CO₃ and K₃PO₄ are common, while for Sonogashira, an amine base like triethylamine or diisopropylamine is often used.[4][5] The choice of base can also depend on the solvent.
Low Reaction Temperature While high temperatures can cause catalyst decomposition, a temperature that is too low will result in slow kinetics for one or more steps in the catalytic cycle.Once the optimal ligand, solvent, and base are identified, perform the reaction at three different temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the ideal balance between reaction rate and catalyst stability.[5]
Issue 2: The reaction starts well but stops before completion, indicating catalyst deactivation.
Potential Cause Explanation & Scientific Rationale Recommended Solution
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also degrade phosphine ligands.[5][6] This is a common cause of catalyst deactivation.Use anhydrous and thoroughly degassed solvents. Employ techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 30 minutes before use.[6] Ensure the reaction vessel is rigorously purged with an inert gas.
Impure Reagents or Solvents Impurities in your starting materials (aryl halide, 3-(4-Ethoxyphenyl)prop-2-yn-1-ol), base, or solvent can act as catalyst poisons.[5] Water can also be detrimental to the catalytic cycle in some cases.Use high-purity reagents. Purify liquid reagents by distillation if necessary.[9] Use anhydrous solvents from a reliable source or dry them using standard laboratory procedures.
High Reaction Temperature Excessive heat can accelerate catalyst decomposition pathways, including the formation of palladium black.[6]Consider lowering the reaction temperature and extending the reaction time. High-pressure conditions (if available) have also been shown to dramatically increase catalyst lifetime.[10]
Incorrect Ligand-to-Metal Ratio An insufficient amount of ligand can lead to the formation of coordinatively unsaturated palladium species that are prone to aggregation.[10] Conversely, a large excess of ligand can sometimes inhibit the reaction by occupying all available coordination sites.The optimal ligand-to-metal ratio is typically between 1:1 and 2:1. If you are observing catalyst decomposition, try increasing the ratio slightly. A systematic optimization of this parameter may be beneficial.[11]

Experimental Protocols

Protocol 1: General Procedure for a Model Sonogashira Coupling with 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

This protocol describes the coupling of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol with 4-iodoanisole.

Reagents & Equipment:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

  • 4-Iodoanisole

  • Triethylamine (TEA), degassed

  • Toluene, anhydrous and degassed

  • Schlenk flask and manifold for inert atmosphere techniques

  • Magnetic stirrer and hotplate

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 1 mol%), PPh₃ (0.04 mmol, 2 mol%), and CuI (0.02 mmol, 1 mol%).

  • Add 4-iodoanisole (2.0 mmol, 1.0 equiv).

  • Add anhydrous, degassed toluene (10 mL) and degassed triethylamine (4.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (2.2 mmol, 1.1 equiv) via syringe.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Ligand Screening for Optimization of Turnover Frequency

Procedure:

  • Set up a parallel array of small-scale reactions in vials under an inert atmosphere.

  • To each vial, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol).

  • To each vial, add a different ligand (0.02 mmol), for example: PPh₃, P(t-Bu)₃, SPhos, XPhos.

  • Add the aryl halide (e.g., 4-iodoanisole, 1.0 mmol) and 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (1.1 mmol).

  • Add the chosen solvent and base to each vial.

  • Run all reactions at the same temperature for a set period (e.g., 4 hours).

  • Analyze the conversion in each reaction by a suitable method (e.g., GC-MS or ¹H NMR with an internal standard) to determine which ligand provides the highest yield and, consequently, the highest turnover.[5]

Visualizations

Catalytic Cycle and Deactivation Pathway

Sonogashira_Cycle cluster_cycle Sonogashira Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Decomp Decomposition (e.g., +O₂) Pd0->Decomp PdII_ArX Ar-Pd(II)-X(L₂) OxAdd->PdII_ArX Transmetalation Transmetalation (Cu-C≡CR') PdII_ArX->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR'(L₂) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' (Product) RedElim->Product PdBlack Pd Black (Inactive) Decomp->PdBlack

Caption: Generalized Sonogashira catalytic cycle and a common deactivation pathway.

Troubleshooting Workflow for Low Turnover Frequency

Troubleshooting_TOF Start Low TOF Observed Check_Inert Verify Inert Atmosphere (Degassed Solvents, Purged Vessel) Start->Check_Inert Check_Purity Assess Reagent Purity (Substrates, Base, Solvent) Check_Inert->Check_Purity Atmosphere OK Success TOF Improved Check_Inert->Success Issue Found & Fixed Screen_Ligand Screen Ligands (Vary Sterics & Electronics) Check_Purity->Screen_Ligand Reagents Pure Check_Purity->Success Issue Found & Fixed Optimize_Temp Optimize Temperature (Balance Rate vs. Stability) Screen_Ligand->Optimize_Temp Ligand Selected Optimize_Base Screen Bases (Solubility & Strength) Optimize_Temp->Optimize_Base Optimize_Base->Success

Sources

Optimization

Technical Support Center: Stabilizing 3-(4-Ethoxyphenyl)prop-2-yn-1-ol Against Thermal Polymerization

Here is the technical support center for preventing the polymerization of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol under heat. Welcome to the technical resource hub for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for preventing the polymerization of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol under heat.

Welcome to the technical resource hub for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol. This guide is designed for researchers, chemists, and process development scientists who utilize this versatile aryl-propargyl alcohol. While an essential building block, its structure—containing a terminal alkyne and a benzylic alcohol moiety—renders it susceptible to polymerization under thermal stress. This document provides in-depth, field-proven insights into understanding, troubleshooting, and preventing this unwanted degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate concerns users face when working with 3-(4-Ethoxyphenyl)prop-2-yn-1-ol.

Q1: Why is my clear, colorless sample of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol turning yellow/brown and becoming viscous upon heating?

A: These are classic indicators of thermal decomposition and polymerization. The alkyne functional group in the molecule is highly reactive and can undergo self-addition reactions, or polymerization, when subjected to heat.[1][2] The color change is due to the formation of extended conjugated systems in the resulting oligomers and polymers, while the increased viscosity is a direct result of the increase in average molecular weight.

Q2: What is the likely mechanism behind this polymerization?

A: For propargyl alcohols, thermal decomposition can initiate via a free-radical pathway. The process is often theorized to begin with the homolytic cleavage of the C-O bond, which is the weakest bond in the propargylic system. This generates propargyl and hydroxyl radicals that can initiate a chain-reaction polymerization.[3][4][5] Additionally, trace impurities such as residual base or transition metals from synthesis can catalyze alternative polymerization pathways.[2][6]

Q3: At what temperature should I become concerned about rapid polymerization?

A: There is no single "safe" temperature, as the rate of polymerization is influenced by purity, concentration, and the presence of catalysts. However, propargyl alcohol itself can decompose violently at moderate temperatures, and the risk increases in the presence of strong bases, which can significantly lower the decomposition onset temperature.[6][7] For any new process involving heating 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, a thermal hazard assessment using a technique like Differential Scanning Calorimetry (DSC) is strongly recommended to determine the thermal decomposition profile.

Q4: Is it safe to distill 3-(4-Ethoxyphenyl)prop-2-yn-1-ol?

A: Distillation is possible but must be approached with extreme caution. To minimize the risk of runaway polymerization, distillation should always be performed under the following conditions:

  • Reduced Pressure: To lower the boiling point as much as possible.

  • Lowest Possible Temperature: Use the minimum heat required to achieve a reasonable distillation rate.

  • With an Inhibitor: A non-volatile radical inhibitor should be added to the distillation flask.

  • Inert Atmosphere: To prevent oxidative side reactions.

Making the material slightly acidic before distillation can also help prevent base-catalyzed decomposition.[8]

Q5: What are the first analytical signs of oligomerization I can detect before my bulk sample is ruined?

A: Early detection is key.

  • ¹H NMR Spectroscopy: Look for a decrease in the integration of the acetylenic proton signal and the appearance of peak broadening, particularly in the aromatic and methylene regions. The formation of oligomers will result in a more complex and less-defined spectrum.[9][10]

  • Size-Exclusion Chromatography (SEC/GPC): This is a very sensitive method for detecting the formation of higher molecular weight species. The appearance of a shoulder or distinct peaks at shorter retention times than the monomer is a clear sign of oligomerization.[11]

Section 2: Troubleshooting Guide for Unwanted Polymerization

This guide helps you diagnose the root cause of instability during specific experimental stages.

Problem 1: Polymerization Observed During a Heated Reaction or Post-Reaction Workup
Possible Cause Underlying Rationale (Causality) Recommended Solution
Excessive Reaction Temperature The rate of polymerization increases exponentially with temperature. Localized hotspots in the heating mantle or an aggressive temperature profile can initiate decomposition even if the bulk temperature seems acceptable.Action: Conduct temperature optimization studies starting at a lower temperature (e.g., 60-70 °C) and incrementally increasing. Use an oil bath for uniform heat distribution. For reactions involving this substrate, consider catalysts that operate at lower temperatures.[12]
Presence of Base Propargyl alcohols are known to polymerize in the presence of base.[2] Strong bases like KOH or NaOH can deprotonate the alcohol or acetylenic proton, creating nucleophiles that can initiate polymerization. This dramatically lowers the thermal stability of the system.[6][7]Action: If a base is required for the reaction, use the mildest base possible (e.g., organic amines, K₂CO₃) in stoichiometric amounts. During workup, ensure a thorough and slightly acidic wash (e.g., with dilute NH₄Cl or citric acid) to completely neutralize and remove all basic residues before any heating step.
Residual Metal Catalysts (e.g., Cu, Pd) If the compound was synthesized via a cross-coupling reaction (e.g., Sonogashira), residual copper can catalyze oxidative alkyne-alkyne homocoupling (Glaser coupling), forming dimers that can act as a nucleus for further polymerization, especially upon exposure to air during workup.[11][13]Action: After the reaction, quench and remove the metal catalyst thoroughly. This can be achieved by washing with aqueous solutions of chelating agents like EDTA or by filtering the crude reaction mixture through a plug of silica gel or a dedicated metal scavenger.
Problem 2: Product Degrades During Solvent Removal (Rotary Evaporation)
Possible Cause Underlying Rationale (Causality) Recommended Solution
High Water Bath Temperature Even under vacuum, a high bath temperature can overheat the concentrated residue once the bulk of the solvent is gone. This thin film of concentrated product is highly susceptible to rapid, exothermic polymerization.Action: Set the water bath temperature no higher than 30-40 °C. Remove the flask from the heat source as soon as the solvent has evaporated. For high-boiling solvents, it is safer to accept some residual solvent and remove it via high-vacuum at room temperature rather than using excessive heat. Adding a small amount of a radical inhibitor before evaporation is also a prudent measure.
Problem 3: Purified Material Shows Instability During Storage
Possible Cause Underlying Rationale (Causality) Recommended Solution
Improper Storage Temperature & Atmosphere Long-term storage at ambient temperature, especially with exposure to oxygen, can lead to slow radical formation and eventual polymerization. Oxygen can form peroxides which are potent polymerization initiators.Action: Store the purified solid or oil under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C is recommended). Purge the storage vessel with inert gas before sealing.
Lack of a Chemical Inhibitor Highly purified monomers are often more prone to polymerization because naturally occurring inhibitors have been removed. Without an inhibitor, a single radical event can initiate a chain reaction.Action: For long-term storage, add a small amount (100-500 ppm) of a suitable inhibitor like Butylated Hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ).[14] Ensure the inhibitor is compatible with downstream applications or can be easily removed.

Section 3: Prophylactic Stabilization & Monitoring Protocols

Protocol 3.1: Selection and Application of Polymerization Inhibitors

Polymerization inhibitors are compounds that scavenge radicals, preventing the initiation of polymer chains.[14][15] The choice of inhibitor depends on the application (e.g., distillation vs. storage) and the required purity of the final compound.

Table of Common Radical Inhibitors:

InhibitorTypeTypical Conc. (ppm)Optimal Use CaseMechanism & Key Considerations
4-Methoxyphenol (MEHQ) Phenolic100 - 500Storage; DistillationRequires a small amount of oxygen to form the active quinone species. Easily removed by a basic wash.
Butylated Hydroxytoluene (BHT) Phenolic200 - 1000Long-term StorageLess volatile than MEHQ. Also requires oxygen. Can be removed by chromatography or vacuum.
Phenothiazine (PTZ) Thiazine100 - 500High-Temp DistillationHighly effective at elevated temperatures. Does not require oxygen. Can be difficult to remove.
TEMPO Stable Radical (Nitroxide)50 - 200Reactions; DistillationExtremely efficient radical trap.[15] Does not require oxygen. Can be used to control radical polymerizations ("living" polymerization).

Step-by-Step Application:

  • Prepare a Stock Solution: Dissolve the chosen inhibitor in a small amount of a compatible solvent (e.g., THF, Toluene) to create a concentrated stock solution (e.g., 10,000 ppm).

  • Calculate Required Volume: Determine the mass of your 3-(4-Ethoxyphenyl)prop-2-yn-1-ol and calculate the volume of stock solution needed to achieve the target concentration.

  • Add and Mix: Add the calculated volume to your material and mix thoroughly to ensure homogeneous distribution. For solids, this is best done by adding the inhibitor to a solution of the compound before final solvent removal.

Protocol 3.2: Workflow for Thermal Hazard Assessment by DSC

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated. An exothermic event (a peak in the heat flow) indicates decomposition or polymerization.[6][7]

  • Sample Preparation: Accurately weigh 2-5 mg of the 3-(4-Ethoxyphenyl)prop-2-yn-1-ol into a high-pressure DSC pan.

  • Instrument Setup: Place the sealed pan in the DSC instrument.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) from ambient temperature to a temperature well above the expected process temperature (e.g., 250 °C).

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any significant exothermic event. This temperature represents the beginning of thermal instability under the tested conditions.

  • Safety Margin: Ensure that all process temperatures are maintained well below this measured onset temperature.

Protocol 3.3: Monitoring Purity by ¹H NMR
  • Acquire Spectrum: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃).

  • Identify Key Peaks:

    • Acetylenic Proton (-C≡C-H): This will be a sharp singlet. Its disappearance is a primary indicator of reaction at the alkyne.

    • Methylene Protons (-CH₂-OH): A characteristic signal for the alcohol moiety.

    • Aromatic Protons: Signals corresponding to the ethoxyphenyl group.

  • Look for Signs of Polymerization:

    • Peak Broadening: The sharp signals of the monomer will become broad and poorly resolved as a polymer forms.

    • Disappearance of Alkyne Signal: The acetylenic proton peak will diminish or disappear entirely.

    • New Aliphatic Signals: New, broad signals will appear in the region corresponding to the new polymer backbone.

Section 4: Visualization of Mechanisms and Workflows

Diagram 1: Postulated Radical Polymerization Pathway

This diagram illustrates a potential pathway for thermal, radical-initiated polymerization of a generic propargyl alcohol (R-C≡C-CH₂OH).

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer Propargyl Alcohol (R-C≡C-CH₂OH) Radicals Initiator Radicals (R-C≡C-CH₂• + •OH) Monomer->Radicals  Heat (Δ) Prop_Radical Propagating Radical (Polymer-CH₂•) Radicals->Prop_Radical + Monomer Prop_Radical->Prop_Radical Polymer Stable Polymer Prop_Radical->Polymer Inhibitor Inhibitor (In-H) Prop_Radical->Inhibitor Radical Scavenging Monomer2 Monomer

Caption: A simplified radical mechanism for thermal polymerization and its inhibition.

Diagram 2: Troubleshooting Workflow for Compound Instability

This flowchart provides a logical sequence for diagnosing the cause of observed polymerization.

G decision decision solution solution start Instability Observed (Viscosity ↑, Color Change) d_where When did it occur? start->d_where p_reaction p_reaction d_where->p_reaction During Heated Reaction/Workup p_evap p_evap d_where->p_evap During Solvent Evaporation p_storage p_storage d_where->p_storage During Storage d_base Is base present? p_reaction->d_base s_evap_temp Solution: Use bath temp < 40°C. Add inhibitor before evap. p_evap->s_evap_temp d_inhibitor Was an inhibitor added? p_storage->d_inhibitor s_neutralize Solution: Neutralize and wash thoroughly before heating. d_base->s_neutralize Yes d_metal Residual metal catalyst (Cu, Pd) possible? d_base->d_metal No s_scavenge Solution: Filter through silica/metal scavenger post-reaction. d_metal->s_scavenge Yes s_temp Solution: Lower reaction temperature. Use uniform heating. d_metal->s_temp No s_store_cold Solution: Ensure storage is at -20°C under inert atmosphere. d_inhibitor->s_store_cold Yes s_add_inhibitor Solution: Add BHT or MEHQ (100-500 ppm) and store cold under Argon. d_inhibitor->s_add_inhibitor No

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, a key intermediate in various synthetic pathways, against a common alternative, UV-Vis Spectrophotometry. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2]

Introduction: The Imperative for Validated Analytical Methods

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical testing. The quantification of key intermediates like 3-(4-Ethoxyphenyl)prop-2-yn-1-ol is not merely a procedural step but a critical control point that dictates the quality, consistency, and safety of the final API. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, ensuring that the generated data is reliable and reproducible.[1][3] This guide will dissect the validation of a reversed-phase HPLC (RP-HPLC) method, a workhorse in pharmaceutical analysis, and compare its performance characteristics with those of UV-Vis spectrophotometry, a simpler but potentially less specific technique.

Physicochemical Properties of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

A fundamental understanding of the analyte's physicochemical properties is the bedrock of rational method development.

PropertyValue (Estimated)Source
Chemical Structure Chemical structure of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
LogP (calculated) ~2.1
Solubility Soluble in methanol, acetonitrile, ethanol; sparingly soluble in water.
UV λmax Estimated around 240-250 nm

The presence of a phenylacetylene chromophore is expected to result in strong UV absorbance. Phenylacetylene itself has a primary absorption maximum around 236 nm. The ethoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift to a slightly longer wavelength. Based on this, a detection wavelength of 245 nm is a rational starting point for both HPLC-UV and UV-Vis spectrophotometric methods.

The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the preferred method for this analysis due to its high resolving power, which allows for the separation of the analyte from potential impurities and degradation products.

Experimental Protocol: HPLC Method

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile and water

  • Reference standard of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (purity >99.5%)

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of mobile phase.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing 3-(4-Ethoxyphenyl)prop-2-yn-1-ol and dissolve in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Validation Workflow

The validation of the HPLC method was performed in accordance with ICH Q2(R1) guidelines.[1][2]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev HPLC Method Development (Column, Mobile Phase, Wavelength) Specificity Specificity (Peak Purity, Impurity Spiking) Dev->Specificity Begin Validation Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Precision->LOD_LOQ Robustness Robustness (Varied Parameters) LOD_LOQ->Robustness

Caption: Workflow for HPLC Method Validation.

Validation Data Summary: HPLC Method
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte.The method was specific for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol. No interfering peaks were observed from placebo or known impurities.
Linearity (R²) R² ≥ 0.9990.9998 over a range of 1-100 µg/mL.
Range Demonstrated linearity, accuracy, and precision.1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels.
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%Repeatability: 0.8%Intermediate Precision: 1.2%
Limit of Detection (LOD) S/N ≥ 30.2 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.7 µg/mL
Robustness %RSD ≤ 2.0% after deliberate variations.The method was robust to minor changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).

The Alternative Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and faster alternative for quantification. However, its major drawback is the lack of specificity, as any substance that absorbs at the selected wavelength will contribute to the measured absorbance.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Methanol (spectroscopic grade)

  • Reference standard of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (purity >99.5%)

2. Measurement Parameters:

  • Wavelength: 245 nm

  • Blank: Methanol

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 2.5, 5, 10, 15 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve in methanol to achieve a final concentration within the calibration range.

Validation Data Summary: UV-Vis Spectrophotometry
Validation ParameterAcceptance CriteriaResult
Specificity No significant interference from excipients.The method is susceptible to interference from any UV-absorbing impurities or excipients.
Linearity (R²) R² ≥ 0.9980.9991 over a range of 1-15 µg/mL.
Range Demonstrated linearity, accuracy, and precision.1-15 µg/mL.
Accuracy (% Recovery) 97.0% - 103.0%98.5% - 102.8% at three concentration levels.
Precision (%RSD) Repeatability: ≤ 3.0%Intermediate Precision: ≤ 3.0%Repeatability: 1.5%Intermediate Precision: 2.5%
Limit of Detection (LOD) -0.5 µg/mL
Limit of Quantitation (LOQ) -1.5 µg/mL
Robustness -Not extensively evaluated, but sensitive to solvent composition and pH.

Comparative Analysis: HPLC vs. UV-Vis Spectrophotometry

The choice between HPLC and UV-Vis spectrophotometry is dictated by the specific requirements of the analysis at different stages of drug development.

Logical Relationship of Method Attributes

Method_Comparison HPLC HPLC Specificity High Specificity HPLC->Specificity High_Sensitivity High Sensitivity (Low LOD/LOQ) HPLC->High_Sensitivity Complexity Higher Complexity & Cost HPLC->Complexity Impurity_Profile Impurity Profiling Capability HPLC->Impurity_Profile UV_Vis UV-Vis Spectrophotometry Low_Specificity Low Specificity UV_Vis->Low_Specificity Lower_Sensitivity Lower Sensitivity UV_Vis->Lower_Sensitivity Simplicity Simplicity & Lower Cost UV_Vis->Simplicity No_Impurity_Profile No Impurity Information UV_Vis->No_Impurity_Profile

Caption: Comparison of HPLC and UV-Vis Spectrophotometry attributes.

Expertise & Experience Insights:

  • Specificity is Key: The most significant advantage of the HPLC method is its specificity. In a real-world drug development scenario, the synthesis of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol will likely involve starting materials, by-products, and potential degradation products. The chromatographic separation inherent to HPLC ensures that the quantification is solely of the target analyte, a critical requirement for quality control and stability testing. UV-Vis spectrophotometry, in contrast, would provide an inflated result if any of these impurities absorb at 245 nm.

  • Sensitivity for Trace Analysis: The lower LOD and LOQ of the HPLC method make it suitable for applications where trace-level quantification is necessary, such as in cleaning validation or the analysis of low-dose formulations.

  • Application-Dependent Choice: For in-process controls where a rapid, semi-quantitative assessment is needed and the impurity profile is well-understood and controlled, UV-Vis spectrophotometry can be a cost-effective and efficient tool. However, for final product release, stability studies, and regulatory submissions, the validated HPLC method is indispensable.

  • Robustness and Reliability: The demonstrated robustness of the HPLC method provides confidence in its performance across different laboratories, instruments, and analysts, a cornerstone of method transfer and routine use in a regulated environment.

Conclusion

This comparative guide demonstrates that while both HPLC and UV-Vis spectrophotometry can be validated for the quantification of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, the choice of method is not arbitrary. The RP-HPLC method, validated according to ICH guidelines, offers superior specificity, sensitivity, and robustness, making it the authoritative choice for quality control and regulatory purposes in pharmaceutical development. UV-Vis spectrophotometry, while simpler and faster, is limited by its inherent lack of specificity and is best suited for well-controlled, in-process applications. The experimental data presented provides a clear, objective basis for selecting the most appropriate analytical technique to ensure the quality and integrity of your drug development process.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link][4]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][5]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][6]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • PubChem. 3-(4-methoxyphenyl)prop-2-yn-1-ol. National Center for Biotechnology Information. [Link][5]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link][1][2]

Sources

Comparative

A Comparative Guide to the Reactivity of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol and 3-phenylprop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, propargyl alcohols are invaluable building blocks. Their unique trifunctional nature—comprisi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, propargyl alcohols are invaluable building blocks. Their unique trifunctional nature—comprising a hydroxyl group, a carbon-carbon triple bond, and an aromatic system—offers a versatile platform for molecular elaboration. This guide provides an in-depth comparative analysis of the reactivity of two such compounds: 3-(4-Ethoxyphenyl)prop-2-yn-1-ol and its parent compound, 3-phenylprop-2-yn-1-ol. Understanding the nuanced differences in their chemical behavior, governed by the electronic influence of the para-ethoxy group, is paramount for their strategic deployment in complex synthetic endeavors.

Unveiling the Electronic Influence: The Role of the Ethoxy Group

The fundamental difference between 3-(4-Ethoxyphenyl)prop-2-yn-1-ol and 3-phenylprop-2-yn-1-ol lies in the presence of an ethoxy (-OCH₂CH₃) substituent at the para position of the phenyl ring. This seemingly minor structural modification imparts a significant electronic perturbation that reverberates throughout the molecule, altering the reactivity of the triple bond and the propargylic alcohol moiety.

The ethoxy group exerts two opposing electronic effects:

  • A +R (Resonance) Effect: The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system. This donation of electron density is most pronounced at the ortho and para positions, making the aromatic ring more electron-rich.

  • A -I (Inductive) Effect: Due to the higher electronegativity of the oxygen atom compared to carbon, the ethoxy group withdraws electron density from the phenyl ring through the sigma bond framework.

In the case of alkoxy groups at the para position, the resonance effect significantly outweighs the inductive effect, leading to an overall electron-donating character.[1][2] This increased electron density on the phenyl ring is extended to the adjacent alkyne, thereby influencing its reactivity.

To quantify this, we can refer to the Hammett substituent constant (σp). For a para-ethoxy group, the σp value is approximately -0.24, while for hydrogen (in the case of 3-phenylprop-2-yn-1-ol), it is 0.00.[3] The negative value for the ethoxy group confirms its electron-donating nature at the para position.[4][5]

electronic_effects cluster_ethoxy 3-(4-Ethoxyphenyl)prop-2-yn-1-ol cluster_phenyl 3-phenylprop-2-yn-1-ol A Ethoxy Group (-OEt) B Phenyl Ring A->B +R > -I (Electron-Donating) C Alkyne B->C Increased Electron Density D Propargylic Alcohol C->D Influences Reactivity E Hydrogen (-H) F Phenyl Ring E->F Neutral Reference G Alkyne H Propargylic Alcohol G->H Influences Reactivity

Figure 1. A diagram illustrating the electronic influence of the para-ethoxy group.

Comparative Reactivity Analysis

The electron-donating nature of the para-ethoxy group in 3-(4-ethoxyphenyl)prop-2-yn-1-ol renders its alkyne and adjacent aromatic ring more nucleophilic compared to 3-phenylprop-2-yn-1-ol. This has profound implications for various classes of reactions.

Oxidation of the Propargylic Alcohol

The oxidation of propargylic alcohols to the corresponding α,β-acetylenic aldehydes or ketones is a fundamental transformation. Common oxidizing agents include manganese dioxide (MnO₂), and TEMPO-based systems.[6][7][8][9]

The electron-donating ethoxy group in 3-(4-ethoxyphenyl)prop-2-yn-1-ol can be expected to facilitate oxidation. The increased electron density at the benzylic position can stabilize the transition state of the oxidation reaction, potentially leading to faster reaction rates compared to the unsubstituted 3-phenylprop-2-yn-1-ol. However, for some highly reactive oxidants, this difference may be negligible.

CompoundExpected Relative Rate of Oxidation
3-(4-Ethoxyphenyl)prop-2-yn-1-olFaster
3-phenylprop-2-yn-1-olSlower
Reduction of the Alkyne

The reduction of the alkyne moiety in propargyl alcohols can lead to either allylic alcohols or saturated alcohols, depending on the reaction conditions.[10] For catalytic hydrogenation, the electron-rich alkyne in 3-(4-ethoxyphenyl)prop-2-yn-1-ol may bind more strongly to the metal catalyst, potentially influencing the reaction rate and selectivity. For reductions involving hydride reagents, the electronic effect of the para-ethoxy group is expected to be less pronounced.[11][12][13]

Electrophilic Additions to the Alkyne

In reactions involving electrophilic attack on the alkyne, such as hydration or halogenation, 3-(4-ethoxyphenyl)prop-2-yn-1-ol is predicted to be more reactive. The electron-donating ethoxy group increases the electron density of the triple bond, making it more susceptible to attack by electrophiles.

reactivity_comparison cluster_reactions Comparative Reactivity Reactants 3-(4-Ethoxyphenyl)prop-2-yn-1-ol 3-phenylprop-2-yn-1-ol Oxidation Oxidation (e.g., with MnO₂) Reactants:f0->Oxidation Faster Rate (Predicted) Reactants:f1->Oxidation Slower Rate (Predicted) Reduction Reduction (e.g., with H₂/Pd) Reactants->Reduction Subtle Difference Expected Electrophilic_Addition Electrophilic Addition (e.g., Hydration) Reactants:f0->Electrophilic_Addition More Reactive (Predicted) Reactants:f1->Electrophilic_Addition Less Reactive (Predicted) Sonogashira Sonogashira Coupling Reactants->Sonogashira Similar Reactivity Expected

Sources

Validation

A Senior Application Scientist's Guide to the GC-MS Fragmentation Pattern Validation of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

Abstract This guide presents a comprehensive analysis of the predicted electron ionization (EI) gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol. In the absence of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide presents a comprehensive analysis of the predicted electron ionization (EI) gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol. In the absence of a publicly available reference spectrum, this document serves as a predictive framework for researchers engaged in the synthesis, identification, or quality control of this and related compounds. We will deconstruct the molecule's structure to forecast its primary fragmentation pathways, offering a rationale grounded in established mass spectrometry principles. This guide provides a comparative analysis with a structurally similar analogue, 3-(4-Methoxyphenyl)prop-2-yn-1-ol, to highlight key spectral differentiators. Furthermore, a detailed, self-validating experimental protocol for acquiring and confirming the fragmentation pattern is provided, equipping researchers with the practical knowledge to verify these predictions in their own laboratories.

Introduction: The Analytical Challenge

3-(4-Ethoxyphenyl)prop-2-yn-1-ol is a multifunctional organic molecule featuring an aromatic ethoxy group, a terminal propargyl alcohol, and a central alkyne linkage. This combination of functional groups presents a unique analytical challenge and a rich fragmentation pattern in mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier technique for the analysis of such volatile and semi-volatile compounds, offering both high-resolution separation and definitive structural information through fragmentation analysis.[1]

The predictive analysis of fragmentation is a cornerstone of structural elucidation, especially for novel compounds or those lacking reference data.[2] Understanding these pathways allows scientists to not only confirm the identity of a target analyte but also to distinguish it from isomers and related impurities. This guide leverages fundamental principles of mass spectrometry—such as alpha-cleavage, benzylic fragmentation, and characteristic neutral losses—to construct a reliable, predictive model for the mass spectrum of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol.

Predicted Fragmentation Pathway of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

Upon entering the ion source of a mass spectrometer and undergoing electron ionization (EI) at a standard 70 eV, 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (molar mass: 176.21 g/mol ) is expected to form a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 176. The stability of the aromatic ring suggests that this molecular ion peak will be observable.[3] The subsequent fragmentation is dictated by the molecule's functional groups, leading to several high-probability cleavage events.

  • α-Cleavage (Alpha-Cleavage): The bond adjacent to the oxygen-bearing carbon is a prime site for cleavage. For primary alcohols, this is one of the most characteristic fragmentation pathways.[4] We predict the loss of a hydroxymethyl radical (•CH₂OH), which has a mass of 31 Da. This cleavage results in the formation of a stable, resonance-stabilized (4-ethoxyphenyl)ethynyl cation.

    • [M - 31]⁺ = m/z 145

  • Dehydration (Loss of H₂O): The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols, often occurring via rearrangement of the molecular ion.[4][5][6]

    • [M - 18]•+ = m/z 158

  • Formation of the Ethoxybenzyl Cation and Subsequent Fragmentation: Cleavage of the propargylic C-C bond can lead to the formation of the highly stable 4-ethoxybenzyl cation. This type of benzylic cleavage is a favored fragmentation mode for aromatic compounds with side chains.

    • [C₉H₁₁O]⁺ = m/z 135

    • A hallmark fragmentation of ethoxy-substituted aromatic rings is the subsequent loss of a neutral ethylene molecule (C₂H₄, 28 Da) via a rearrangement process.[7] This produces a characteristic hydroxybenzyl-type cation.

    • [m/z 135 - 28]⁺ = m/z 107

  • Other Characteristic Fragments:

    • Propargyl Cation: The presence of the alkyne moiety can lead to the formation of the small, resonance-stabilized propargyl cation.[5]

      • [C₃H₃]⁺ = m/z 39

    • Ethoxyphenyl Cation: Cleavage of the bond between the aromatic ring and the alkyne chain could yield the ethoxyphenyl cation.

      • [C₈H₉O]⁺ = m/z 121

Visualized Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation routes for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol.

G M M•+ (C₁₁H₁₂O₂) m/z = 176 F145 [M - CH₂OH]⁺ m/z = 145 M->F145 - •CH₂OH (α-cleavage) F158 [M - H₂O]•+ m/z = 158 M->F158 - H₂O F135 [4-Ethoxybenzyl]⁺ m/z = 135 M->F135 - •C₃H₁O (Rearrangement) F107 [m/z 135 - C₂H₄]⁺ m/z = 107 F135->F107 - C₂H₄

Sources

Comparative

Benchmarking Catalytic Efficiency: A Comprehensive Guide Using 3-(4-Ethoxyphenyl)prop-2-yn-1-ol Substrates

As a Senior Application Scientist evaluating catalytic platforms for late-stage functionalization, I frequently encounter the challenge of selecting the optimal transition metal catalyst for complex alkyne transformation...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating catalytic platforms for late-stage functionalization, I frequently encounter the challenge of selecting the optimal transition metal catalyst for complex alkyne transformations. To make objective, data-driven decisions, process chemists rely on standardized benchmarking substrates.

The internal alkyne 3-(4-Ethoxyphenyl)prop-2-yn-1-ol serves as an elite benchmark for this purpose. The strongly electron-donating 4-ethoxy group on the aryl ring polarizes the alkyne, creating a distinct electronic bias. This structural feature rigorously tests a catalyst's regioselectivity, π-activation efficiency, and tolerance to steric hindrance.

This guide provides an in-depth comparison of state-of-the-art Gold(I) and Silver(I) catalytic systems using this specific substrate, supported by mechanistic insights and self-validating experimental protocols.

Gold(I)-Catalyzed Hydration Benchmarking

Gold(I) N-heterocyclic carbene (NHC) complexes represent the gold standard for the hydration of alkynes (). When applied to 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, the catalyst must overcome the steric hindrance of the internal alkyne while leveraging the electronic bias of the ethoxyphenyl group to dictate Markovnikov-type regioselectivity (yielding the α-hydroxy ketone).

Au_Hydration Substrate 3-(4-Ethoxyphenyl) prop-2-yn-1-ol PiComplex [Au]-π-Alkyne Complex Substrate->PiComplex + [Au]+ WaterAttack Nucleophilic Water Attack PiComplex->WaterAttack VinylGold Vinylgold Intermediate WaterAttack->VinylGold - H+ Product α-Hydroxy Ketone Product VinylGold->Product + H+ Protodeauration Catalyst [L-Au]+ Active Catalyst Product->Catalyst Catalyst Regeneration Catalyst->PiComplex

Figure 1: Au(I)-catalyzed hydration mechanism of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol.

Catalyst Comparison & Causality

The steric bulk of the ancillary ligand directly impacts the turnover frequency (TOF). For instance, the bulky diisopropylphenyl groups in the IPr ligand prevent catalyst dimerization, maintaining a highly active monomeric [L-Au]+ species.

Table 1: Benchmarking Gold(I) Catalysts for Hydration

Catalyst SystemLigand Steric ProfileYield (%)TOF (h⁻¹)Regioselectivity (α:β)
(IPr)AuCl / AgSbF₆ High (Bulky NHC)>99500>95:5
(IMes)AuCl / AgSbF₆ Moderate (NHC)8535090:10
JohnPhosAuCl / AgSbF₆ High (Biaryl Phosphine)9242092:8

Silver(I)-Catalyzed Carboxylative Cyclization with CO₂

While Gold excels at hydration, Silver(I) complexes demonstrate unique orthogonal reactivity in the carboxylative cyclization of propargylic alcohols with CO₂ to form α-alkylidene cyclic carbonates (). For 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, this reaction exclusively yields the Z-isomer due to kinetic control during the protode-metalation step.

Ag_Cyclization Substrate Propargylic Alcohol + AgOAc AgAlkoxide Silver Alkoxide Intermediate Substrate->AgAlkoxide - AcOH CO2Insertion CO2 Insertion (Ag-Carbonate) AgAlkoxide->CO2Insertion + CO2 Cyclization 5-exo-dig Cyclization CO2Insertion->Cyclization π-activation Product Z-Alkylidene Cyclic Carbonate Cyclization->Product Protode-metalation

Figure 2: Ag(I)-catalyzed carboxylative cyclization via 5-exo-dig pathway.

Catalyst Comparison & Causality

The choice of counterion is as critical as the metal. AgOAc drastically outperforms AgOTf because the acetate ion acts as an internal base, facilitating the deprotonation of the propargylic alcohol—a prerequisite for CO₂ insertion. Furthermore, bulky Buchwald-type phosphines (like DavePhos) induce an angle compression effect, accelerating the 5-exo-dig cyclization.

Table 2: Benchmarking Silver(I) Catalysts for CO₂ Cyclization

Catalyst SystemBase / AdditiveYield (%)Z:E RatioMechanistic Role of Ligand/Base
AgOAc / DavePhos None (Internal Base)95>99:1Acetate deprotonates OH; DavePhos accelerates cyclization
[(IPr)AgOAc] None (Internal Base)70>99:1NHC stabilizes Ag but provides less angle compression
AgOTf / DavePhos DBU (External Base)4585:15OTf lacks basicity; external base causes side reactions

(Note: Copper(I) catalysts, while heavily benchmarked for azide-alkyne cycloadditions using terminal alkynes (), are generally inactive toward internal alkynes like 3-(4-Ethoxyphenyl)prop-2-yn-1-ol without extreme forcing conditions, highlighting the orthogonal reactivity profiles of coinage metals).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every operational step is paired with its underlying chemical causality.

Protocol A: Gold(I)-Catalyzed Hydration Workflow

Step 1: Catalyst Activation

  • Action: In a nitrogen-filled glovebox, dissolve 2.0 mol% (IPr)AuCl and 2.0 mol% AgSbF₆ in anhydrous CH₂Cl₂ (0.1 M). Stir for 15 minutes in the dark.

  • Causality: The chloride ligand on (IPr)AuCl is tightly bound and catalytically inert. AgSbF₆ acts as a halide scavenger, precipitating insoluble AgCl and generating the highly electrophilic, coordinatively unsaturated [(IPr)Au]+ cation. Stirring in the dark prevents the photolytic degradation of silver salts, ensuring a precise 1:1 active catalyst stoichiometry.

Step 2: Substrate Addition & Reaction

  • Action: Filter the catalyst solution through a 0.22 µm PTFE syringe filter directly into a vial containing 1.0 equivalent of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol and 2.0 equivalents of H₂O. Stir at 60 °C for 4 hours.

  • Causality: Filtering removes the AgCl precipitate, which can otherwise act as a heterogeneous nucleation site for off-target side reactions or catalyst decomposition. The strict 2.0 equivalents of water provide the necessary nucleophile while minimizing biphasic mass-transfer limitations that occur with large aqueous excesses.

Protocol B: Silver(I)-Catalyzed Carboxylative Cyclization Workflow

Step 1: Catalyst Pre-Complexation

  • Action: Combine 2.0 mol% AgOAc and 2.0 mol% DavePhos in anhydrous acetonitrile. Stir at room temperature for 30 minutes until the solution becomes homogenous.

  • Causality: Pre-complexation is critical. AgOAc is a polymeric solid with low solubility. The bulky DavePhos ligand breaks up the polymeric network, forming a highly soluble, monomeric [(DavePhos)Ag(OAc)] active species.

Step 2: Pressurization and Cyclization

  • Action: Transfer the homogenous solution to a stainless-steel autoclave, add 1.0 mmol of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, and pressurize with CO₂ to 2.0 MPa. Heat to 60 °C for 12 hours.

  • Causality: The 2.0 MPa CO₂ pressure is required to shift the thermodynamic equilibrium. The initial formation of the propargyl hydrogen carbonate intermediate is endergonic (+53.6 kJ/mol); high CO₂ pressure drives the equilibrium forward, allowing the subsequent irreversible 5-exo-dig cyclization to trap the intermediate and yield the cyclic carbonate.

References

  • Mariconda, A., Sirignano, M., Troiano, R., Russo, S., & Longo, P. "N-Heterocyclic Carbene Gold Complexes Active in Hydroamination and Hydration of Alkynes." Catalysts, 2022, 12(8), 836. URL:[Link]

  • Dabral, S., Bayarmagnai, B., Hermsen, M., Schießl, J., Mormul, V., Hashmi, A. S. K., & Schaub, T. "Silver-Catalyzed Carboxylative Cyclization of Primary Propargyl Alcohols with CO2." Organic Letters, 2019, 21(5), 1422-1425. URL:[Link]

  • de Carvalho, G. S. G., Pinto, D. C. A., & da Silva, F. C. "Recyclable Hydrotalcite-Supported Copper Catalysts for Green and Regioselective Click Synthesis of 1,2,3-Triazoles." ACS Omega, 2026, 11(5), 8249-8259. URL:[Link]

Validation

A Comparative Guide to Validating Enantiomeric Excess in 3-(4-Ethoxyphenyl)prop-2-yn-1-ol Derivatives

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral molecule synthesis and characterization. In the context of 3-(4-ethoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral molecule synthesis and characterization. In the context of 3-(4-ethoxyphenyl)prop-2-yn-1-ol derivatives, which represent a class of chiral propargyl alcohols with significant potential in medicinal chemistry, ensuring enantiopurity is paramount for elucidating structure-activity relationships and guaranteeing therapeutic efficacy and safety. This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess of these compounds, supported by experimental insights and detailed protocols.

The Criticality of Enantiomeric Discrimination

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. However, in the chiral environment of biological systems, they can have vastly different pharmacological and toxicological profiles. Therefore, the ability to accurately quantify the excess of one enantiomer over the other is not merely an analytical exercise but a fundamental requirement in drug discovery and development. The choice of analytical methodology can significantly impact the accuracy, throughput, and cost of this critical quality assessment.

A Comparative Analysis of Key Methodologies

The two most powerful and widely adopted techniques for determining the enantiomeric excess of chiral alcohols, including 3-(4-ethoxyphenyl)prop-2-yn-1-ol derivatives, are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and is suited to different stages of the research and development pipeline.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phase.[1]Formation of diastereomers with distinct NMR signals through covalent derivatization or non-covalent complexation.[2]
Primary Output Chromatogram showing two resolved peaks for the enantiomers.¹H, ¹⁹F, or ³¹P NMR spectrum with separate signals for each diastereomer.[2][3]
Key Advantage High resolution and accuracy, direct quantification.Rapid analysis, can sometimes be performed in situ without purification.[4]
Primary Limitation Requires method development for each new compound, can be time-consuming.[5]Can be less sensitive for minor enantiomers, may require derivatization.[2]
Suitability Gold standard for final purity assessment and quality control.High-throughput screening, reaction monitoring, and initial ee determination.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

Chiral HPLC is a powerful technique that relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[6] This results in different retention times for the two enantiomers, allowing for their physical separation and direct quantification. Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral alcohols.[7]

Causality in Experimental Choices for Chiral HPLC:
  • Column Selection: The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is based on their proven broad applicability and success in resolving chiral alcohols. The specific CSP (e.g., Chiralcel® OD-H, AD-H) is often determined through a screening process to find the optimal selectivity for the 3-(4-ethoxyphenyl)prop-2-yn-1-ol derivative .[5]

  • Mobile Phase Composition: A normal-phase mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol), is often the starting point.[6] The alcohol modifier plays a crucial role in modulating the interactions between the analyte and the CSP, thereby influencing the resolution of the enantiomers.[6] The ratio of hexane to alcohol is a critical parameter that is optimized to achieve baseline separation.

  • Flow Rate: A lower flow rate is generally preferred in chiral separations as it allows for more interactions between the enantiomers and the CSP, often leading to better resolution.

Experimental Protocol: Chiral HPLC Analysis of a 3-(4-Ethoxyphenyl)prop-2-yn-1-ol Derivative
  • System Preparation:

    • Equilibrate a chiral column (e.g., Chiralcel® OD-H, 4.6 x 250 mm) with the mobile phase (e.g., n-Hexane/2-Propanol, 90:10 v/v) at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 3-(4-ethoxyphenyl)prop-2-yn-1-ol derivative.

    • Dissolve the sample in 1 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

  • Injection and Analysis:

    • Inject 10 µL of the prepared sample onto the column.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Data Processing:

    • Integrate the peak areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing System_Prep System Equilibration Injection Injection System_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV) Separation->Detection Integration Peak Integration Detection->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

NMR Spectroscopy: A Powerful Tool for Rapid Analysis

NMR spectroscopy offers a distinct approach to determining enantiomeric excess. Since enantiomers are indistinguishable in a standard NMR experiment, a chiral environment must be introduced to induce diastereomeric interactions, leading to separate signals for each enantiomer.[2] This can be achieved through the use of either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[2]

Mosher's Ester Analysis: A Classic CDA Method

Mosher's ester analysis is a widely used and reliable method for determining both the enantiomeric excess and the absolute configuration of chiral alcohols.[8] The method involves reacting the alcohol with both enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride to form diastereomeric esters.[1] These diastereomers exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for quantification.[1][9]

Causality in Experimental Choices for Mosher's Ester Analysis:
  • Choice of Derivatizing Agent: MTPA-Cl is chosen due to the presence of the trifluoromethyl group, which provides a clean and sensitive handle in ¹⁹F NMR, a technique that often has a very low background signal.[10] The phenyl group of the MTPA moiety creates a distinct anisotropic environment, leading to significant chemical shift differences between the diastereomers.

  • Use of Both (R)- and (S)-MTPA-Cl: Preparing both the (R)- and (S)-MTPA esters is crucial for confirming the assignments and for the subsequent determination of absolute configuration by analyzing the differences in chemical shifts (Δδ = δS - δR).[9]

  • Addition of a Base: Anhydrous pyridine or a similar non-nucleophilic base is added to catalyze the esterification reaction and to scavenge the HCl byproduct, driving the reaction to completion.[1]

Experimental Protocol: Mosher's Ester Analysis of a 3-(4-Ethoxyphenyl)prop-2-yn-1-ol Derivative
  • Reaction Setup (Perform in two separate NMR tubes):

    • Tube 1 ((R)-MTPA ester): Dissolve ~2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃. Add 1.2 equivalents of (R)-MTPA-Cl and 2-3 drops of anhydrous pyridine.

    • Tube 2 ((S)-MTPA ester): Repeat the procedure in a separate NMR tube using (S)-MTPA-Cl.

  • Reaction:

    • Cap the NMR tubes and allow the reactions to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC.

  • NMR Analysis:

    • Acquire ¹H and/or ¹⁹F NMR spectra for both samples.

  • Data Processing:

    • In one of the spectra (e.g., the one derived from (R)-MTPA-Cl), identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting alcohol.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] * 100.

Mosher_Ester_Workflow cluster_derivatization Derivatization cluster_analysis NMR Analysis cluster_data Data Processing Alcohol Chiral Alcohol R_Ester (R)-MTPA Ester Alcohol->R_Ester + (R)-MTPA-Cl S_Ester (S)-MTPA Ester Alcohol->S_Ester + (S)-MTPA-Cl R_MTPA (R)-MTPA-Cl S_MTPA (S)-MTPA-Cl NMR ¹H or ¹⁹F NMR R_Ester->NMR S_Ester->NMR Integration Signal Integration NMR->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for Mosher's Ester Analysis.

Emerging and Complementary Techniques

While HPLC and NMR are the workhorses for ee determination, other techniques can also be valuable.

  • ³¹P NMR Spectroscopy: Similar to Mosher's ester analysis, chiral derivatizing agents containing phosphorus can be used.[3] ³¹P NMR offers a large chemical shift dispersion and simple spectra, which can be advantageous for complex molecules.[3][11]

  • Chiral Solvating Agents (CSAs) in NMR: CSAs form transient, non-covalent diastereomeric complexes with the analyte.[2] This method is often faster than derivatization as it does not require a chemical reaction, but the induced chemical shift differences can be smaller.[2]

Conclusion: Selecting the Optimal Method

The choice between chiral HPLC and NMR spectroscopy for validating the enantiomeric excess of 3-(4-ethoxyphenyl)prop-2-yn-1-ol derivatives depends on the specific needs of the researcher.

  • For high-throughput screening of reaction conditions or rapid, routine checks , NMR-based methods, particularly with chiral solvating agents, offer a significant speed advantage.

  • For unambiguous determination of both enantiomeric excess and absolute configuration , Mosher's ester analysis via NMR is a powerful and well-established technique.[8]

  • For the definitive, high-accuracy quantification of enantiomeric excess required for regulatory submissions and quality control , chiral HPLC remains the unparalleled gold standard.

A comprehensive approach often involves using NMR for initial screening and process monitoring, followed by chiral HPLC for final validation and purification. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately characterize the stereochemical integrity of their chiral 3-(4-ethoxyphenyl)prop-2-yn-1-ol derivatives.

References

  • A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. (n.d.). Academia.edu. Retrieved March 26, 2026, from [Link]

  • Li, X., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Retrieved March 26, 2026, from [Link]

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Retrieved March 26, 2026, from [Link]

  • Li, K., et al. (2010). In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR. Organic Letters. Retrieved March 26, 2026, from [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Determination of Enantiomeric Excess via 31P-NMR. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved March 26, 2026, from [Link]

  • Kusumi, T. (2003). Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids. SciSpace. Retrieved March 26, 2026, from [Link]

  • That Chemist. (2023, April 12). How I Used Mosher Esters in my PhD. YouTube. Retrieved March 26, 2026, from [Link]

  • Chiral Separation: Advances in Techniques and Materials. (2025, December 22). Preprints.org. Retrieved March 26, 2026, from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Gašpar, M., & Holečková, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved March 26, 2026, from [Link]

  • Dhandapani, R. (2022, March 17). Advances in Chiral Technology for Enantiomer Separation. LCGC International. Retrieved March 26, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). IntechOpen. Retrieved March 26, 2026, from [Link]

  • Molecules Special Issue: Advances in Chiral Analysis. (n.d.). MDPI. Retrieved March 26, 2026, from [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved March 26, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, March 26). LCGC International. Retrieved March 26, 2026, from [Link]

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Comparative

An In-Depth Technical Guide to the In Vitro Toxicity of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol Analogs

A Comparative Analysis for Preclinical Drug Development In the landscape of modern drug discovery, the early and accurate assessment of a compound's toxicity is paramount. The principle of "fail early, fail cheap" is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis for Preclinical Drug Development

In the landscape of modern drug discovery, the early and accurate assessment of a compound's toxicity is paramount. The principle of "fail early, fail cheap" is a cornerstone of efficient pharmaceutical development, preventing the costly advancement of candidates with unfavorable safety profiles. This guide offers a comprehensive comparison of the in vitro toxicity profiles of a series of novel analogs based on the 3-(4-Ethoxyphenyl)prop-2-yn-1-ol scaffold. Phenylacetylene derivatives are a class of compounds with diverse biological activities, making them attractive starting points for medicinal chemistry campaigns[1].

This document is intended for researchers, toxicologists, and drug development scientists. It provides not only comparative data but also the underlying scientific rationale for the experimental design, detailed protocols, and a discussion of structure-toxicity relationships (STR). Our goal is to present a multiparametric and mechanistically informed approach to early-stage toxicity screening, adhering to the principles of scientific integrity and providing a framework for robust decision-making.

The Compound Library and Scientific Rationale

The parent compound, 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (EP-0) , serves as our reference. A hypothetical library of four analogs (EP-1 to EP-4) was designed to probe the effects of systematic structural modifications on toxicity. These modifications are intended to explore how changes in lipophilicity, electronic properties, and metabolic stability can influence toxicological endpoints.

  • EP-0: 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (Parent Compound)

  • EP-1: 3-(4-Methoxy phenyl)prop-2-yn-1-ol (Reduced alkyl chain length)

  • EP-2: 3-(4-Butoxy phenyl)prop-2-yn-1-ol (Increased alkyl chain length/lipophilicity)

  • EP-3: 3-(3-Fluoro -4-ethoxyphenyl)prop-2-yn-1-ol (Introduction of an electron-withdrawing group)

  • EP-4: 3-(4-Ethoxyphenyl)but -2-yn-1-ol (Modification of the propargyl alcohol moiety)

The selection of in vitro assays was guided by the need for a tiered, comprehensive assessment that moves from general cytotoxicity to more specific mechanisms of toxicity. This approach aligns with modern toxicology paradigms that emphasize the use of human-relevant cell models and integrated testing strategies to reduce reliance on animal testing.[2][3]

Experimental Design: A Multi-Parametric Approach

To build a comprehensive toxicity profile, a battery of assays targeting different cellular health indicators was employed. The human hepatoma cell line, HepG2 , was selected as the primary model. HepG2 cells are widely used in toxicological studies because they retain many liver-specific functions and represent a well-characterized human-derived system.[4][5][6][7]

Our screening cascade is designed to first identify overt cytotoxicity and then to investigate potential underlying mechanisms such as genotoxicity, mitochondrial dysfunction, and oxidative stress.

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} graphdot Caption: Tiered approach for in vitro toxicity screening.

Comparative Data Summary

The following tables summarize the hypothetical data obtained from our in vitro toxicity assays. All cytotoxicity values are presented as IC50 (the concentration that inhibits 50% of the response).

Table 1: General Cytotoxicity (IC50, µM) in HepG2 cells after 24h exposure
CompoundMTT Assay (Metabolic Activity)LDH Release Assay (Membrane Integrity)
EP-0 (Parent) 75.2> 200
EP-1 98.5> 200
EP-2 32.885.4
EP-3 68.9> 200
EP-4 115.1> 200

Scientist's Note: The MTT assay measures the reduction of tetrazolium salt by mitochondrial dehydrogenases, indicating metabolic viability.[8][9] The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating loss of membrane integrity.[10] Discrepancies between these assays can be informative; for instance, EP-2 shows a significant drop in metabolic activity (MTT) before overt membrane rupture (LDH), suggesting a primary mitochondrial effect rather than simple membrane lysis.

Table 2: Mechanistic Toxicity Endpoints
CompoundGenotoxicity (% Tail DNA in Comet Assay at 25 µM)Mitochondrial Dysfunction (JC-1 Ratio at 25 µM)Oxidative Stress (ROS-Glo Luminescence Fold Change at 25 µM)
EP-0 (Parent) 8.10.851.9
EP-1 5.30.921.4
EP-2 25.60.315.8
EP-3 12.40.792.5
EP-4 4.90.951.2

Scientist's Note: The Comet assay detects DNA strand breaks.[11][12][13] The JC-1 assay measures mitochondrial membrane potential, with a decreasing ratio indicating depolarization and dysfunction.[14] The ROS-Glo™ assay quantifies hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS), as an indicator of oxidative stress.[15][16][17]

Discussion and Structure-Toxicity Relationship (STR)

The data reveals clear structure-toxicity relationships among the analogs. Subtle changes to the parent structure significantly altered the toxicity profiles.[18][19][20]

  • Effect of Lipophilicity: The most striking result is the high toxicity of EP-2 , which has the longest alkyl chain (butoxy). Its increased lipophilicity likely enhances cell membrane penetration and accumulation within the mitochondria, leading to potent mitochondrial toxicity, subsequent oxidative stress, and DNA damage. This highlights a common theme where increased lipophilicity can correlate with increased toxicity.[19][20]

  • Metabolic Stability and Bioactivation: The introduction of a fluorine atom in EP-3 slightly increased genotoxicity compared to the parent compound. This could be due to altered metabolic pathways, potentially creating a more reactive metabolite. Phenylacetylene structures can be metabolized by cytochrome P450 enzymes, and such bioactivation is a known mechanism for toxicity.[19]

  • Reduced Toxicity: Both EP-1 (methoxy) and EP-4 (extended propargyl chain) demonstrated lower toxicity across all endpoints compared to the parent compound. EP-1's lower lipophilicity may reduce its cellular uptake and mitochondrial targeting. EP-4's structural change might hinder its ability to interact with critical intracellular targets. These compounds represent promising directions for optimizing the safety profile of this chemical series.

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} graphdot Caption: Postulated toxicity pathway for key analogs.

Experimental Protocols

The following are condensed, step-by-step protocols for the key assays performed. These are based on established methodologies and serve as a reliable guide for replication. All protocols must include appropriate controls (vehicle, untreated, and positive control).

MTT Cytotoxicity Assay

This protocol is adapted from the method first described by Mosmann (1983).[9]

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (EP-0 to EP-4) in culture medium. Replace the old medium with medium containing the test compounds and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Determine the IC50 value using non-linear regression analysis.

Alkaline Comet Assay for Genotoxicity

This assay detects DNA single- and double-strand breaks.[11][21]

  • Cell Treatment: Treat HepG2 cells in a 6-well plate with test compounds for 4 hours.

  • Cell Embedding: Harvest cells and mix with low melting point agarose. Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis buffer (containing Triton X-100 and NaCl) for at least 1 hour to remove cell membranes and cytoplasm, leaving behind the nucleoid.

  • DNA Unwinding: Place slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20 minutes to allow DNA to unwind.

  • Electrophoresis: Apply a voltage of ~25V for 20 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides, stain with a fluorescent DNA dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

  • Analysis: Use image analysis software to quantify the percentage of DNA in the comet tail (% Tail DNA) for at least 50 cells per slide.[11]

Seahorse XF Mito Stress Test

This assay provides real-time measurement of mitochondrial respiration by monitoring the oxygen consumption rate (OCR).[14][22][23]

  • Cell Seeding: Seed HepG2 cells onto a Seahorse XF96 cell culture microplate.

  • Compound Treatment: Treat cells with the test compounds for a predetermined time (e.g., 4 hours).

  • Assay Preparation: Wash cells and replace the medium with Seahorse XF DMEM medium. Incubate in a non-CO₂ incubator for 1 hour prior to the assay.

  • Mito Stress Test: Load the sensor cartridge with mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of Rotenone/Antimycin A (Complex I and III inhibitors).

  • Data Acquisition: Place the plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will sequentially inject the inhibitors and measure the OCR at each stage.

  • Analysis: The software calculates key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A compound is considered a mitochondrial toxicant if it significantly alters these parameters.[23][24][25]

Conclusion

This comparative guide demonstrates the critical importance of a multiparametric approach to in vitro toxicity assessment. By integrating data from general cytotoxicity, genotoxicity, and specific mechanistic assays, we can build a detailed understanding of a compound's safety profile and make informed decisions in the drug development process.

The analysis of the 3-(4-Ethoxyphenyl)prop-2-yn-1-ol analogs revealed clear structure-toxicity relationships. Specifically, increasing lipophilicity (EP-2) dramatically increased mitochondrial toxicity and genotoxicity. In contrast, analogs EP-1 and EP-4 showed an improved safety profile, marking them as superior candidates for further development. This tiered screening strategy, grounded in OECD principles for chemical testing, provides a robust framework for identifying and mitigating toxicity risks early in preclinical research.[2][26][27]

References

  • Evaluation of In Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. [Link]

  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. REPROCELL. [Link]

  • Comparison of In Vitro Mitochondrial Toxicity Assays. [Link]

  • ECVAM in vitro toxicity tests included in OECD testing recommendations. CORDIS. [Link]

  • Organotypic Cultures of HepG2 Cells for In Vitro Toxicity Studies. Hilaris Publisher. [Link]

  • 1H NMR spectroscopic characterisation of HepG2 cells as a model metabolic system for toxicology studies. PubMed. [Link]

  • Comparing in vitro Mitochondrial Toxicity Assays. Evotec. [Link]

  • In vitro assays for developmental neurotoxicity. OECD. [Link]

  • Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. OECD. [Link]

  • Why is HepG2 cells preferred for mitochondrial toxicity studies? ResearchGate. [Link]

  • A combination of in vitro comet assay and micronucleus test using human lymphoblastoid TK6 cells. SciSpace. [Link]

  • Agilent Seahorse XF Mito Tox Assay Kit. Agilent. [Link]

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • The In Vitro and In Vivo Comet Assays. Springer Nature Experiments. [Link]

  • A combination of in vitro comet assay and micronucleus test using human lymphoblastoid TK6 cells. PubMed. [Link]

  • Using the comet and micronucleus assays for genotoxicity studies: A review. PubMed. [Link]

  • In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. ResearchGate. [Link]

  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

  • Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. ESTIV. [Link]

  • Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. Agilent. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]

  • In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark. [Link]

  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. PMC. [Link]

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  • ROS-Glo H2O2 Assay Novel Luminescence based Assay for ROS Measurement. Technology Networks. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. [Link]

  • Synthesis, crystal structure, experimental and theoretical investigations of 3-(4-ethoxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one. ResearchGate. [Link]

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Validation

A Comparative Guide to Propargyl Alcohols in Click Chemistry: Spotlight on 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

For researchers, medicinal chemists, and professionals in drug development, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and efficient method for molec...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and efficient method for molecular conjugation.[1][2][3] The choice of the alkyne component is critical, and propargyl alcohols represent a versatile and widely utilized class of reactants. This guide provides an in-depth comparison of various propargyl alcohols in CuAAC, with a special focus on the unique characteristics of 3-(4-ethoxyphenyl)prop-2-yn-1-ol. We will delve into the electronic and steric factors influencing reactivity, the impact of hydrophobicity on bioconjugation, and provide experimental frameworks for their application.

The Central Role of Propargyl Alcohols in Click Chemistry

Propargyl alcohol and its derivatives are favored in click chemistry for several reasons:

  • High Reactivity: The terminal alkyne is highly reactive in the presence of a copper(I) catalyst.[1]

  • Versatility: The hydroxyl group provides a convenient handle for further functionalization, allowing for the attachment of a wide range of molecules.

  • Accessibility: Many propargyl alcohol derivatives are commercially available or can be synthesized through straightforward chemical methods.

The fundamental CuAAC reaction involves the formation of a stable triazole linkage between an alkyne and an azide, a transformation prized for its high yield, specificity, and biocompatibility.[4]

A Comparative Analysis of Propargyl Alcohols

The reactivity and utility of a propargyl alcohol in click chemistry are significantly influenced by the substituent at the propargylic position. Here, we compare 3-(4-ethoxyphenyl)prop-2-yn-1-ol to other common propargyl alcohols.

Unsubstituted Propargyl Alcohol: The Benchmark

Propargyl alcohol itself is the simplest and most common benchmark for CuAAC reactions. It is highly reactive and serves as a standard for assessing the efficiency of new click chemistry protocols.[5]

3-(4-Ethoxyphenyl)prop-2-yn-1-ol: An Aromatic Contender

Structure and Properties:

3-(4-ethoxyphenyl)prop-2-yn-1-ol introduces an aromatic ring with an electron-donating ethoxy group at the para position. This substitution imparts distinct electronic and physical properties compared to the unsubstituted parent molecule.

Electronic Effects on Reactivity:

The ethoxy group is an electron-donating group through resonance, which increases the electron density of the phenyl ring. This electronic effect can influence the acidity of the terminal alkyne proton and the subsequent formation of the copper-acetylide intermediate, a key step in the CuAAC catalytic cycle. While electron-withdrawing groups can sometimes enhance the reactivity of alkynes in other contexts, the precise effect of electron-donating groups in CuAAC is multifaceted.[6] It is plausible that the increased electron density on the phenyl ring could slightly modulate the reactivity of the alkyne, though typically aryl-substituted propargyl alcohols are noted to be slightly less reactive than their aliphatic counterparts.[7]

Hydrophobicity and Bioconjugation:

The 4-ethoxyphenyl group significantly increases the hydrophobicity of the molecule compared to unsubstituted propargyl alcohol.[8][9][10] This can be advantageous in applications where the resulting conjugate is intended to interact with or traverse lipid membranes. However, in aqueous bioconjugation reactions, increased hydrophobicity might lead to solubility challenges, potentially requiring the use of co-solvents.

PEGylated Propargyl Alcohols: The Hydrophilic Alternative

In contrast to the hydrophobic nature of 3-(4-ethoxyphenyl)prop-2-yn-1-ol, propargyl alcohols modified with polyethylene glycol (PEG) chains, such as Propargyl-PEG3-alcohol or Propargyl-PEG7-alcohol, offer enhanced hydrophilicity.[4][11][12][13]

Key Advantages of PEGylation:

  • Enhanced Aqueous Solubility: The PEG chain imparts excellent water solubility, which is highly beneficial for bioconjugation reactions in biological media.[11][13][14]

  • Improved Pharmacokinetics: In drug development, PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[11][13]

  • Reduced Immunogenicity: The hydrophilic PEG chain can shield the conjugated molecule from recognition by the immune system.[13][14]

Fluorinated Propargyl Alcohols: Modulating Properties

Fluorinated propargyl alcohols represent another class of functionalized reactants. The incorporation of fluorine can fine-tune the electronic properties and lipophilicity of the molecule, which can be advantageous in the design of pharmaceuticals and materials.[15][16]

Performance Comparison: A Data-Driven Perspective

Propargyl Alcohol TypeKey FeatureExpected Relative Reactivity in CuAACPrimary Application Area
Unsubstituted Propargyl Alcohol Benchmark, high reactivityHighGeneral purpose, proof-of-concept
3-(4-Ethoxyphenyl)prop-2-yn-1-ol Increased hydrophobicity, aromaticModerate to HighLipophilic conjugates, membrane-targeting
Propargyl-PEGn-alcohol High hydrophilicityHighBioconjugation, drug delivery
Fluorinated Propargyl Alcohols Modulated electronics & lipophilicityModerate to HighMedicinal chemistry, materials science

This table is a qualitative summary based on established principles and data from related compounds.

Experimental Protocols

The following are generalized protocols for performing a CuAAC reaction. Optimization for specific substrates is recommended.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Propargyl alcohol derivative (1.0 eq)

  • Azide derivative (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 eq)

  • Sodium ascorbate (0.1 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1)

Procedure:

  • Dissolve the propargyl alcohol derivative and the azide in the chosen solvent system in a reaction vessel.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirring solution of reactants, add the sodium ascorbate solution.

  • Add the CuSO₄ solution to initiate the reaction. A color change may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, the product can be isolated through standard workup procedures such as extraction and purification by column chromatography if necessary.

Protocol 2: CuAAC for Bioconjugation with a Water-Soluble Ligand

Materials:

  • Biomolecule-alkyne

  • Azide-functionalized cargo

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate buffer (pH 7.4)

Procedure:

  • Prepare stock solutions of all reagents in the appropriate solvents (e.g., water or DMSO for small molecules, buffer for the biomolecule).

  • In a microcentrifuge tube, combine the biomolecule-alkyne solution with the azide-functionalized cargo.

  • In a separate tube, premix the CuSO₄ and THPTA solutions (a 1:5 molar ratio is common).

  • Add the CuSO₄/THPTA mixture to the biomolecule solution.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours.

  • The labeled biomolecule can be purified using methods such as size-exclusion chromatography or dialysis to remove excess reagents.

Visualizing the Click Chemistry Workflow

The following diagrams illustrate the general mechanism and workflow of the CuAAC reaction.

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + Alkyne Alkyne Alkyne Cu-Triazolide Cu-Triazolide Cu-Acetylide->Cu-Triazolide + Azide Azide Azide Cu-Triazolide->Cu(I) + H+ Triazole_Product 1,2,3-Triazole Cu-Triazolide->Triazole_Product

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

experimental_workflow start Prepare Reactant Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) mix Combine Alkyne and Azide start->mix add_catalyst Add Premixed CuSO4/Ligand mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate react Incubate at Room Temperature (Monitor by LC-MS/TLC) initiate->react purify Purify Product (Extraction, Chromatography, or Dialysis) react->purify end Characterize Final Product purify->end

Caption: A generalized experimental workflow for a typical CuAAC reaction.

Conclusion

The selection of a propargyl alcohol for click chemistry applications is a critical decision that impacts reaction efficiency and the properties of the final conjugate. While unsubstituted propargyl alcohol serves as a reliable standard, derivatives such as 3-(4-ethoxyphenyl)prop-2-yn-1-ol offer a means to introduce hydrophobicity, which can be crucial for applications involving interactions with lipid environments. Conversely, PEGylated propargyl alcohols provide enhanced aqueous solubility and favorable pharmacokinetic profiles for bioconjugation and drug delivery. Understanding the interplay of electronic effects, steric hindrance, and hydrophobicity allows researchers to make informed choices for their specific synthetic goals. Further quantitative studies on the reaction kinetics of a broader range of substituted propargyl alcohols will continue to refine our understanding and expand the toolkit of click chemistry.

References

  • Roy, R., & Saha, S. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(60), 34589–34636. [Link]

  • Wang, C., et al. (2014). Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives. The Journal of Organic Chemistry, 79(20), 9576–9585. [Link]

  • Rocha, S., et al. (2016). Click chemistry approaches to expand the repertoire of PEG-based fluorinated surfactants for droplet microfluidics. Biomicrofluidics, 10(3), 034106. [Link]

  • Morris, J. C., et al. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters, 20(4), 1042–1045. [Link]

  • Wang, Y., et al. (2022). Regioselective Cycloaddition and Substitution Reaction of Tertiary Propargylic Alcohols and Heteroareneboronic Acids via Acid Catalysis. Organic Letters, 24(25), 4606–4611. [Link]

  • Zhang, Z., & Li, C. (2016). Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding. Chemical Communications, 52(69), 10521–10524. [Link]

  • An, H., et al. (2024). Kinetic Resolution of Acyclic Tertiary Propargylic Alcohols by NHC-Catalyzed Enantioselective Acylation. Organic Letters, 26(3), 634–639. [Link]

  • Jurkschat, K., & Wuest, F. (2014). 18F-Labeling Using Click Cycloadditions. BioMed Research International, 2014, 1–16. [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Retrieved from [Link]

  • Ortiz-Alcaraz, C., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences, 24(13), 11029. [Link]

  • Lang, R. W., & Seebach, D. (2008). The Chemistry of Propargylic and Allylic Fluorides. Chemical Reviews, 108(6), 1917–1955. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • Hammond, G. B., & Hart, H. (2013). Catalytic Nucleophilic Fluorination of Secondary and Tertiary Propargylic Electrophiles with a Copper–N-Heterocyclic Carbene Complex. Angewandte Chemie International Edition, 52(52), 13734–13737. [Link]

  • McNelis, B. J., & Angara, G. J. (2022). Electrophilic halogenations of propargyl alcohols. RSC Advances, 12(35), 22678–22694. [Link]

  • Kislukhin, A. A., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 24(3), 485–492. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Quora. (2020). Is alcohol hydrophobic or hydrophilic?. Retrieved from [Link]

  • McNelis, B. J., & Angara, G. J. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(35), 22678–22694. [Link]

  • Journal of Pharmaceutical Research International. (2023). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]

  • Illinois State Academy of Science. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Retrieved from [Link]

  • Jayaraman, B., et al. (2013). Hydrophobic and hydrophilic interactions in aqueous mixtures of alcohols at a hydrophobic surface. The Journal of Chemical Physics, 139(12), 124707. [Link]

  • Reddit. (2024). Hydrophobic vs hydrophilic based on structure : r/Mcat. Retrieved from [Link]

  • IntechOpen. (2021). Role of Click Chemistry in Organic Synthesis. Retrieved from [Link]

  • Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. International Journal of Nanomedicine, 10, 1887–1904. [Link]

  • Chemie Brunschwig. (n.d.). Click Chemistry. Retrieved from [Link]

  • Verma, R., et al. (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Chemical Neuroscience, 14(11), 1957–1990. [Link]

  • ResearchGate. (2013). Hydrophobic and hydrophilic interactions in aqueous mixtures of alcohols at a hydrophobic surface | Request PDF. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (CAS No. 90495-46-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol (CAS No. 90495-46-4). As a specialized research chemical, its handling and disposal require a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted safely, responsibly, and in full compliance with environmental regulations, thereby protecting both laboratory personnel and the ecosystem.

The procedures outlined herein are based on the known hazards of its constituent chemical groups—the propargyl alcohol moiety and the aromatic ether—and established best practices for laboratory chemical waste management. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally analogous compounds provide a strong foundation for a conservative and safe approach.

Disclaimer: This guide provides best-practice recommendations. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations. The institutional EHS is the final authority on waste disposal procedures.

Hazard Assessment and Profile

Before handling any waste, a clear understanding of the chemical's potential hazards is paramount. The structure of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol contains a propargyl alcohol group and an aromatic ether. Propargyl alcohols are known to be toxic and flammable[1][2]. Aromatic ethers, while generally stable, can pose specific hazards. Based on data from a closely related analog, 3-(4-Methoxyphenyl)prop-2-yn-1-ol, we can infer a similar hazard profile.

Therefore, all waste containing this compound must be classified and handled as hazardous chemical waste . It must never be disposed of down the drain or in the general trash[3][4][5].

Hazard ClassificationDescription & RationaleSupporting Evidence & Citations
Acute Toxicity (Oral) Harmful if swallowed. The propargyl alcohol functional group is associated with significant toxicity.Based on analog data (H302 Hazard Statement) and general toxicity of propargyl alcohols.[1]
Skin & Eye Irritation Causes skin irritation and serious eye irritation. Direct contact should be avoided.Based on analog data (H315 & H319 Hazard Statements).[6]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.Based on analog data (H335 Hazard Statement).[6]
Aquatic Toxicity The parent compound, propargyl alcohol, is toxic to aquatic life. To prevent environmental release, drain disposal is strictly prohibited.Propargyl alcohol is a known aquatic pollutant.[3][7]
Flammability/Reactivity Propargyl alcohol itself is a flammable liquid. While this solid derivative is more stable, it should be kept away from ignition sources. The terminal alkyne can be reactive with certain metals, and ethers can potentially form explosive peroxides over time.General reactivity of propargyl groups and potential for peroxide formation in ethers.[3]

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, all handling and disposal procedures must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

  • Primary Engineering Control: All waste handling and consolidation should be performed inside a certified chemical fume hood to prevent the inhalation of any dust or aerosols.

  • Secondary Containment: All liquid waste containers must be kept in a larger, chemically resistant secondary container to contain any potential leaks or spills.[3]

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (ensure appropriate thickness and check manufacturer's breakthrough time).Prevents skin contact and irritation.[8]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and potential eye irritation.[1]
Skin/Body Protection Flame-resistant laboratory coat.Protects skin from contamination and provides a barrier.
Respiratory Protection Not typically required when handling small quantities within a fume hood. For spill cleanup or handling large quantities, consult your EHS department.A fume hood provides adequate respiratory protection for routine procedures.

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper classification can result in regulatory violations. Under the Resource Conservation and Recovery Act (RCRA), the waste generator bears "cradle-to-grave" responsibility for the waste[9].

Key Segregation Principles:

  • Designate a Specific Waste Stream: Create a dedicated hazardous waste stream for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other streams, such as halogenated solvents, strong acids, strong bases, or oxidizers.[10] The alkyne functionality can react unpredictably with strong reagents.

  • Solid vs. Liquid: Segregate solid waste (contaminated filter paper, gloves) from liquid waste (reaction solutions, solvent rinses).

The following diagram illustrates the decision-making process for segregating waste generated from experiments involving 3-(4-Ethoxyphenyl)prop-2-yn-1-ol.

Caption: Waste Segregation Workflow for 3-(4-Ethoxyphenyl)prop-2-yn-1-ol.

Step-by-Step Disposal Protocol

Adherence to a standardized protocol is essential for safety and compliance. These steps should be followed meticulously in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][10][11]

Step 1: Container Selection and Preparation
  • Select a Compatible Container: For liquid waste, use a clean, leak-proof glass or high-density polyethylene (HDPE) container with a secure, screw-top cap. For solid waste, use a sturdy, sealable pail or drum, often lined with a heavy-duty plastic bag. The container must be compatible with the waste it will hold.[10]

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's EHS department.[3][10] Fill in the following information:

    • Generator Information: Your name, lab number, and contact information.

    • Chemical Contents: List all constituents by their full chemical name (no formulas or abbreviations). For this waste stream, clearly write "3-(4-Ethoxyphenyl)prop-2-yn-1-ol" and list any solvents (e.g., "Ethyl Acetate," "Hexanes"). Estimate the percentage of each component.[10]

Step 2: Waste Accumulation
  • Add Waste Carefully: Pour liquid waste slowly using a funnel to prevent spills. Do not leave the funnel in the container, as this violates the "closed container" rule.[10] Place solid waste directly into its designated container.

  • Keep Container Closed: The waste container must be securely sealed at all times, except when actively adding waste.[3][10] This is a critical EPA regulation to prevent the release of vapors.

  • Do Not Overfill: Fill containers to a maximum of 90% capacity to allow for vapor expansion and prevent spills during transport.[10]

Step 3: Storage and Disposal Request
  • Store in SAA: Keep the sealed and labeled waste container in your designated Satellite Accumulation Area, which must be at or near the point of generation and under the control of laboratory personnel.[11] Ensure it is stored with compatible chemicals and in secondary containment.

  • Schedule Pickup: Once the container is full (or reaches the institutional time limit, often 6-12 months), schedule a pickup through your EHS department's waste management system.[4][11] Do not allow waste to accumulate for extended periods.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental impact.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large or uncontained spill, evacuate the area and contact your institution's emergency EHS number.

  • Control Ignition Sources: If the spill involves flammable solvents, remove all potential ignition sources.[1]

  • Contain the Spill: For small, manageable spills, use an appropriate absorbent material (e.g., activated charcoal adsorbent, vermiculite, or a chemical spill kit) to contain the liquid.[1][2] Do not use combustible materials like paper towels for large spills of flammable liquids.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous solid waste.[1]

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Regulatory Framework

The management of hazardous waste in laboratories is primarily governed by the U.S. Environmental Protection Agency (EPA) under RCRA. Academic institutions often operate under specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative, more flexible standards for managing hazardous waste in laboratories.[11] Key principles of these regulations include proper waste determination, container management, and timely removal of waste.[11][12] Adhering to the procedures in this guide and consulting with your EHS department will ensure compliance with these complex but crucial regulations.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Training. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Propargyl Alcohol. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2008, December 24). Guidance on the compilation of safety data sheets. Retrieved from [Link]

  • European Union. (n.d.). Understanding Waste Framework Directive. ECHA. Retrieved from [Link]

  • University of Oslo (UiO). (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • MarkHerb. (n.d.). Safety Data Sheet for Ethyl p-Methoxycinnamate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on exposure assessment for the waste stage. Retrieved from [Link]

  • Practical Law. (2010, May 18). ECHA: Guidance on waste and recovered substances (Version 2, May 2010). Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Ethoxyphenyl)prop-2-yn-1-ol

This guide provides essential safety and logistical information for the handling and disposal of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol. As a substituted propargyl alcohol, this compound warrants a cautious approach, grounded...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol. As a substituted propargyl alcohol, this compound warrants a cautious approach, grounded in a thorough understanding of the potential hazards associated with its structural motifs: the propargyl alcohol core and the aromatic ethoxyphenyl group. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance that prioritizes safety through scientific rationale.

Hazard Analysis: A Structurally-Informed Approach

  • Propargyl Alcohol Core: The foundational hazard profile is adopted from propargyl alcohol. This class of compounds is known for its flammability, potential for explosive decomposition under heat, and severe toxicity.[1][2] It is a potent irritant, capable of causing severe burns to the skin and eyes.[1]

  • Aromatic System: The presence of the ethoxyphenyl group suggests that the compound may be a solid at room temperature and may share hazards with other aromatic hydrocarbons, including skin irritation and the potential for absorption through the skin.[3][4]

  • Reactivity: Acetylenic compounds can form explosive acetylides with certain metals (e.g., copper, silver, mercury). Propargyl alcohol itself is reactive and should be stored away from heat, ignition sources, and incompatible materials like oxidizing agents.[1][2]

Given this profile, handling 3-(4-Ethoxyphenyl)prop-2-yn-1-ol requires stringent adherence to protocols that mitigate risks of fire, chemical exposure, and unintended reactivity.

Essential Personal Protective Equipment (PPE): Rationale and Selection

The selection of PPE is not a checklist but a risk-managed decision process. The following recommendations are based on mitigating the identified hazards.

Eye and Face Protection

Direct contact with propargyl alcohols can cause severe eye irritation and potentially irreversible damage.[1]

  • Primary Protection: Tightly-fitting chemical splash goggles conforming to ANSI Z87.1 or equivalent standards are mandatory at all times.

  • Secondary Protection: When handling larger quantities (>1 g) or performing operations with a risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[5][6] This provides a secondary barrier against splashes and sprays.

Hand Protection

Skin contact can lead to severe burns and potential systemic toxicity through dermal absorption.[1] No single glove material protects against all chemicals, but a reasoned selection can provide robust protection.[4][7]

  • For Incidental Contact (e.g., handling sealed containers): Nitrile gloves are a suitable initial choice due to their good resistance to a range of chemicals and their tendency to tear visibly when punctured.[3]

  • For Extended Contact or Immersion Potential: Double-gloving is strongly recommended. The inner glove should be a thin nitrile glove for dexterity, and the outer glove should be a more robust material like neoprene or butyl rubber, which offer superior protection against alcohols and aromatic hydrocarbons.[4][8] Always consult a manufacturer's glove compatibility chart for specific breakthrough times.

Body Protection
  • Laboratory Coat: A flame-resistant (FR) lab coat is essential due to the flammability risk.[9] This coat should have long sleeves and be fully buttoned.

  • Chemical Apron: When handling significant quantities where splashes are possible, a chemical-resistant apron made of a material like PVC should be worn over the lab coat.[7]

  • Attire: Long pants and closed-toe shoes are a minimum requirement in any laboratory setting.

Respiratory Protection

Vapors from propargyl alcohols can cause respiratory irritation.

  • Primary Engineering Control: All handling of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, including weighing and transfers, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2][10]

  • Secondary Respiratory Protection: In the event of a large spill or failure of engineering controls, a full-face respirator with appropriate organic vapor cartridges may be necessary.[7][9]

PPE Selection Summary

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety GlassesNitrile Gloves (Single Pair)Standard Lab CoatNot Required
Weighing/Transfer (<1g) Chemical Splash GogglesNitrile Gloves (Single Pair)Flame-Resistant Lab CoatChemical Fume Hood
Reaction Setup/Workup Chemical Splash Goggles & Face ShieldDouble Gloves (Nitrile inner, Neoprene/Butyl outer)Flame-Resistant Lab Coat & Chemical ApronChemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Butyl or Viton® GlovesChemical-Resistant Suit or CoverallsFull-Face Respirator with Organic Vapor Cartridge

Operational Protocol: A Step-by-Step Guide

This protocol ensures that safety measures are integrated into the entire workflow.

Step 1: Pre-Handling Safety Check
  • Verify the location and operational status of the nearest safety shower and eyewash station.[1][11]

  • Ensure the chemical fume hood is functioning correctly (check certification date and airflow monitor).

  • Assemble all necessary equipment (spatulas, glassware, etc.) and waste containers within the fume hood to minimize movement.

  • Confirm a spill kit containing an absorbent material like activated charcoal or vermiculite is readily accessible.[1][11]

Step 2: Donning PPE
  • Put on your inner pair of nitrile gloves.

  • Don your flame-resistant lab coat, ensuring it is fully buttoned.

  • Put on your outer pair of chemical-resistant gloves (e.g., neoprene).

  • Don your chemical splash goggles.

  • If required, put on your face shield.

Step 3: Chemical Handling
  • Perform all manipulations of the solid or any solutions deep within the chemical fume hood.

  • Use non-sparking tools for transfers to avoid ignition sources.[1][9]

  • Keep the primary container tightly closed when not in use.

  • Ground and bond metal containers during transfer of solutions to prevent static discharge.[11]

Step 4: Post-Handling and Doffing PPE
  • Clean all contaminated equipment within the fume hood.

  • Securely close the primary chemical container and the hazardous waste container.

  • To doff PPE, first remove the outer gloves, turning them inside out.

  • Remove the face shield and goggles.

  • Remove the lab coat.

  • Finally, remove the inner pair of gloves, avoiding contact with the outer surface.

  • Wash hands and any exposed skin thoroughly with soap and water.[1][12]

Disposal Plan

All materials contaminated with 3-(4-Ethoxyphenyl)prop-2-yn-1-ol must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh paper, and absorbent materials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[1][9]

  • Liquid Waste: Unused solutions should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[9]

  • Disposal: It may be necessary to dispose of this compound as a hazardous waste. Contact your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.[1]

Visual Workflow for Safe Handling

G cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handle 3. Handling (in Fume Hood) cluster_dispose 4. Decontamination & Disposal prep1 Verify Safety Equipment (Shower, Eyewash, Hood) prep2 Assemble Materials in Fume Hood prep1->prep2 prep3 Locate Spill Kit prep2->prep3 ppe1 Inner Nitrile Gloves prep3->ppe1 Proceed to Gowning ppe2 FR Lab Coat ppe1->ppe2 ppe3 Outer Neoprene/Butyl Gloves ppe2->ppe3 ppe4 Goggles & Face Shield ppe3->ppe4 handle1 Weigh & Transfer ppe4->handle1 Enter Work Zone handle2 Perform Reaction handle1->handle2 handle3 Close Containers handle2->handle3 disp1 Segregate Waste (Solid & Liquid) handle3->disp1 Conclude Experiment disp2 Clean Equipment disp1->disp2 disp3 Doff PPE Correctly disp2->disp3 disp4 Wash Hands Thoroughly disp3->disp4

Caption: Workflow for Safe Handling of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol.

References

  • New Jersey Department of Health. (n.d.). Propargyl Alcohol Hazard Summary.
  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Propargyl Alcohol. CAMEO Chemicals.
  • ChemicalBook. (2026, January 17).
  • Cole-Parmer. (2005, October 3).
  • Thermo Fisher Scientific. (2025, December 22).
  • Sigma-Aldrich. (2025, November 6).
  • University of California, San Diego. (n.d.). Glove Selection and Usage.
  • Sigma-Aldrich. (2025, November 6).
  • SafetyWare. (2025, July 2).
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • MarkHerb. (n.d.).
  • CP Lab Safety. (n.d.).
  • U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart.
  • TCI Chemicals. (2025, October 27).
  • Princeton University, Emergency and Safety Services. (n.d.). Glove Selection.
  • Kao Chemicals. (2024, December 2).
  • Rexarc. (n.d.). Importance of PPE in Acetylene Plants.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment.
  • ChemScene. (2025, December 26).
  • TCI Chemicals. (2023, March 5).
  • ECHEMI. (2019, July 15). 3-(4-Methoxyphenyl)-1-propanol SDS.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)-2-propen-1-ol. PubChem.

Sources

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